Fulvestrant (S enantiomer)
Beschreibung
BenchChem offers high-quality Fulvestrant (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C32H47F5O3S |
|---|---|
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1 |
InChI-Schlüssel |
VWUXBMIQPBEWFH-GXZKXCMSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of Fulvestrant's Active S-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] It functions as an estrogen receptor antagonist, binding competitively to the estrogen receptor and promoting its degradation, thereby blocking estrogen-mediated signaling pathways that drive tumor growth.[2] The active pharmaceutical ingredient is a mixture of two diastereomers at a stereogenic sulfoxide (B87167) in its 7α-side chain. The S-enantiomer (also referred to as Fulvestrant Sulphoxide A) is the biologically active component. This guide provides a comprehensive overview of the synthetic routes to the Fulvestrant S-enantiomer, with a focus on detailed experimental protocols and quantitative data.
Synthetic Strategies
The synthesis of Fulvestrant and its S-enantiomer can be broadly approached in two ways:
-
Diastereoselective Synthesis: This strategy aims to selectively synthesize the S-enantiomer through a controlled oxidation of the thioether precursor. This approach is highly desirable as it can potentially eliminate the need for challenging chiral separations.
-
Synthesis of Diastereomeric Mixture followed by Chiral Resolution: This more common approach involves the synthesis of the thioether precursor, followed by a non-selective oxidation to yield a mixture of the S and R-sulfoxide diastereomers. The desired S-enantiomer is then isolated using chiral chromatography.
This guide will detail a prominent synthetic route that falls under the second category, followed by a detailed protocol for the chiral separation of the S-enantiomer.
Experimental Protocols
I. Synthesis of the Thioether Precursor to Fulvestrant
A notable and efficient synthesis of the Fulvestrant core structure was developed by Caprioglio and Fletcher, achieving the target in four steps from 6-dehydronandrolone (B1316645) acetate (B1210297) with an overall yield of 35%.[3][4] This route utilizes a key catalyst-controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from commercially available 9-bromonon-1-ene.[3][4]
While the full, step-by-step experimental details from the primary literature are not publicly available, a general outline of the synthetic sequence is as follows:
-
Preparation of the Zirconocene Reagent: The zirconocene derivative of 9-bromonon-1-ene is prepared for the subsequent conjugate addition.
-
Diastereoselective 1,6-Conjugate Addition: The prepared zirconocene reagent is added to 6-dehydronandrolone acetate in a catalyst-controlled reaction to introduce the C7 side chain with high diastereoselectivity.
-
Aromatization of the A-Ring: The steroidal A-ring is aromatized to create the estradiol (B170435) core structure.
-
Introduction of the Thioether Moiety: The terminal bromide on the side chain is displaced with a thiol to form the thioether precursor.
II. Oxidation of the Thioether to a Diastereomeric Mixture of Sulfoxides
The final step in the synthesis of the Fulvestrant active pharmaceutical ingredient is the oxidation of the thioether precursor. This step is critical as it creates the stereogenic sulfoxide center. Commonly used oxidizing agents include sodium periodate (B1199274) (NaIO4) and hydrogen peroxide (H2O2).[5] These reagents typically lead to a mixture of the S and R diastereomers.
Representative Experimental Protocol for Oxidation:
A general procedure for the oxidation of the thioether precursor is described in the patent literature.[5]
-
Reaction Setup: The thioether precursor is dissolved in a suitable solvent mixture, such as water and acetone.
-
Oxidizing Agent: An oxidizing agent, for example, N-bromo-succinimide in the presence of a phase-transfer catalyst like beta-cyclodextrin, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from room temperature to 80°C, for a period of 2 to 12 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product, a mixture of Fulvestrant S and R enantiomers, is then purified.
It is important to control the oxidation process to minimize the formation of the sulfone impurity.[5]
III. Chiral Resolution of Fulvestrant Enantiomers by HPLC
The separation of the S and R enantiomers of Fulvestrant is a crucial step to isolate the active S-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol for Chiral HPLC Separation:
A patented method for the separation of Fulvestrant diastereomers provides the following detailed protocol:[6]
-
Instrumentation: An Agilent Technologies Model 1100 liquid chromatograph or equivalent.
-
Sample Preparation: A solution of the Fulvestrant diastereomeric mixture (1.0 mg/mL) is prepared in a 50:50 (v/v) solution of acetonitrile (B52724) and methanol.
-
Injection Volume: 2 µL.
-
Post-Separation Crystallization: The purified fractions of the S-enantiomer can be further purified by crystallization from a suitable organic solvent such as ethyl acetate or toluene.[6]
Quantitative Data
The following tables summarize the available quantitative data for the synthesis and purification of the Fulvestrant S-enantiomer.
Table 1: Overall Yield of a Representative Synthesis
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Caprioglio & Fletcher | 6-Dehydronandrolone Acetate | 4 | 35 | [3][4] |
Table 2: Chiral HPLC Separation Parameters for Fulvestrant Enantiomers
| Parameter | Condition 1 |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/minute |
| Column Temperature | 15°C |
| Detection | UV at 225 nm |
| Reference | [6] |
Signaling Pathway and Experimental Workflows
Fulvestrant's Mechanism of Action in the Estrogen Receptor Signaling Pathway
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor (ER) signaling pathway. In hormone-sensitive breast cancer cells, estradiol (E2) binds to the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote cell proliferation and survival. Fulvestrant, as a SERD, competitively binds to the ER and induces a conformational change that leads to the degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively blocks the downstream signaling cascade.[2]
Caption: Mechanism of Action of Fulvestrant.
General Experimental Workflow for Synthesis and Purification
The overall process for obtaining the pure Fulvestrant S-enantiomer involves a multi-step chemical synthesis followed by a final purification step.
Caption: Synthesis and Purification Workflow.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]
- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
Unraveling the Biological Activity of Fulvestrant's Stereoisomers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fulvestrant (B1683766), a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, presents a unique stereochemical profile that is central to its pharmacological activity. This technical guide provides an in-depth analysis of the biological activity of Fulvestrant, clarifying its nature as a diastereomeric mixture and presenting key quantitative data on its potent antagonist effects on the estrogen receptor. Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are provided to support further research and development in this critical area of oncology.
The Stereoisomeric Nature of Fulvestrant
Fulvestrant is not a single stereoisomer but a mixture of two diastereomers, designated as sulfoxide (B87167) A and sulfoxide B. These two forms are epimeric at the sulfur atom within the 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain. It is a critical point of clarity that these are diastereomers and not enantiomers. Preclinical studies have indicated that there are no significant differences in the pharmacokinetic profiles of sulfoxide A and sulfoxide B. Furthermore, the two diastereomers have been shown to be equally potent from a pharmacological standpoint in preclinical in vitro models[1]. Consequently, the biological activity data presented in this guide pertains to the Fulvestrant drug substance, which is a mixture of these two diastereomers. While methods for the analytical separation of these diastereomers have been developed, there is a lack of published data detailing distinct biological activities for the individual sulfoxide A and B forms[2].
Mechanism of Action: A Pure Estrogen Receptor Antagonist
Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor (ER) with high affinity, comparable to that of estradiol (B170435). Its mechanism of action is multifaceted and distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen. Upon binding to the ER, Fulvestrant induces a conformational change in the receptor that inhibits its dimerization and disrupts its nuclear localization[3][4]. This altered conformation renders the ER transcriptionally inactive, as both activation function 1 (AF-1) and activation function 2 (AF-2) are disabled. The unstable Fulvestrant-ER complex is then targeted for accelerated degradation by the proteasome, leading to a significant reduction in cellular ER levels[3]. This dual action of competitive antagonism and receptor degradation results in a complete abrogation of estrogen-mediated signaling pathways, leading to the inhibition of tumor growth[4].
Quantitative Biological Activity of Fulvestrant
The following tables summarize the key quantitative data for the biological activity of the Fulvestrant diastereomeric mixture.
| Parameter | Value | Cell Line/System | Reference |
| Estrogen Receptor Binding | |||
| IC50 | 9.4 nM | Cell-free assay | [5][6] |
| Relative Binding Affinity (vs. Estradiol) | 89% | Not specified | [3] |
| In Vitro Cell Proliferation | |||
| IC50 | 0.29 nM | MCF-7 (ER-positive human breast cancer) | [5][6] |
| Effect on ER-negative cells | No effect | BT-20 | [6] |
| ER Downregulation | |||
| ERα Expression | Complete inhibition at 100 nM | MCF-7 cells | [5] |
Table 1: Summary of In Vitro Biological Activity of Fulvestrant.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol containing estrogen receptors is prepared from immature female rats. The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to isolate the cytosolic fraction.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Fulvestrant).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
MCF-7 Cell Proliferation Assay
Objective: To assess the inhibitory effect of Fulvestrant on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). For the assay, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous estrogens.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Fulvestrant. Control wells receive the vehicle control.
-
Incubation: The cells are incubated for a period of 5-7 days.
-
Assessment of Cell Viability/Proliferation: Cell proliferation can be measured using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells). An IC50 value, the concentration of Fulvestrant that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
ERE-Luciferase Reporter Assay
Objective: To measure the antagonist activity of Fulvestrant on estrogen receptor-mediated gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., MCF-7 or HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (if not endogenously expressed) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
Cell Seeding and Treatment: The transfected cells are seeded in multi-well plates and treated with a known concentration of an ER agonist (e.g., estradiol) in the presence of increasing concentrations of Fulvestrant.
-
Incubation: Cells are incubated for 24-48 hours to allow for gene transcription and luciferase protein expression.
-
Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The antagonist activity is determined by the reduction in luciferase activity in the presence of Fulvestrant compared to the agonist-only control. An IC50 value for the inhibition of transcriptional activity is calculated.
Conclusion
Fulvestrant's biological activity as a potent and pure estrogen receptor antagonist is well-established. Understanding that the drug is a mixture of two equally potent diastereomers is crucial for accurate interpretation of existing data and for guiding future research. The comprehensive data on its receptor binding, inhibition of cell proliferation, and mechanism of action, supported by detailed experimental protocols, provides a solid foundation for professionals in drug development and cancer research. The continued investigation into the nuances of its interaction with the estrogen receptor and its signaling pathways will undoubtedly pave the way for further advancements in endocrine therapy for breast cancer.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
Fulvestrant S-enantiomer: A Technical Guide to its Discovery and Development as Part of an Equipotent Diastereomeric Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766), a potent selective estrogen receptor degrader (SERD), is a critical therapy in the management of hormone receptor-positive breast cancer. It is chemically a 7α-alkylsulfinyl analog of 17β-estradiol.[1] The presence of a stereogenic center at the sulfur atom in its side chain results in Fulvestrant being a mixture of two diastereoisomers, designated as sulfoxide (B87167) A and sulfoxide B.[2][3] While the topic of interest is the specific discovery and development of the Fulvestrant S-enantiomer, extensive investigation reveals that the two diastereoisomers have been considered equipotent from a pharmacological and pharmacokinetic standpoint throughout the drug's development.
A key clinical pharmacology and biopharmaceutics review by the U.S. Food and Drug Administration (FDA) states, "Preclinical studies have shown no difference between the pharmacokinetic profiles of sulfoxide A and sulfoxide B, and the 2 diastereoisomers were shown to be equally pharmacologically potent in preclinical in vitro models."[2] This finding has been fundamental to the development of Fulvestrant as a diastereomeric mixture (in an approximate 45:55 ratio of sulfoxide A to B) rather than pursuing the isolation and separate development of a single enantiomer.[2] Therefore, this technical guide will focus on the discovery and development of Fulvestrant as a whole, incorporating specific information on its diastereomeric nature.
Discovery and Mechanism of Action
Fulvestrant was developed through a systematic medicinal chemistry program aimed at creating a pure antiestrogen (B12405530) by modifying the 7α-position of estradiol.[4][5] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, Fulvestrant is a pure estrogen receptor (ER) antagonist.[1][5]
Its mechanism of action involves a multi-step process that ultimately leads to the degradation of the estrogen receptor.[1][5] Fulvestrant competitively binds to the estrogen receptor with an affinity approximately 89% that of estradiol, which is significantly higher than that of tamoxifen.[1] This binding inhibits ER dimerization and nuclear translocation.[4][5] The Fulvestrant-ER complex is unstable, leading to an accelerated degradation of the ER protein, thereby reducing the cellular levels of the receptor and blocking estrogen-mediated gene transcription.[1][4]
Figure 1: Mechanism of Action of Fulvestrant.
Synthesis and Separation of Diastereomers
The synthesis of Fulvestrant has been approached through various routes. A notable method involves a four-step synthesis from 6-dehydronandrolone (B1316645) acetate (B1210297), with a key step being a catalyst-controlled, diastereoselective 1,6-addition.[6][7][8] Other approaches have also been described, focusing on stereoselective additions to a steroidal dienone.[1]
While synthetic routes for a single pure diastereomer are not described in the literature, methods for the efficient separation of the Fulvestrant diastereomers (sulfoxide A and sulfoxide B) have been developed.[6][9] These methods typically employ chiral chromatography.[6][9]
Experimental Protocol: Diastereomer Separation by HPLC
A representative method for the separation of Fulvestrant diastereomers involves the use of High-Performance Liquid Chromatography (HPLC) with a chiral column system.[6][9]
-
Sample Preparation: A sample of Fulvestrant containing a mixture of sulfoxide A and sulfoxide B is dissolved in an appropriate organic solvent.
-
Chromatographic System:
-
Column: A chiral stationary phase column is utilized.
-
Mobile Phase: An isocratic solvent system is typically employed, consisting of a primary mobile phase (e.g., a C5-C10 alkane like n-hexane) and a secondary mobile phase (e.g., a C3 alcohol like isopropanol (B130326) or other polar solvents such as acetonitrile, tetrahydrofuran, or methanol).[6][9] The ratio of the mobile phases is optimized for separation, for instance, approximately 85% n-hexane and 15% isopropanol by volume.[6][9]
-
Flow Rate: A flow rate of approximately 0.2 to 5 mL/min is maintained.[6]
-
Temperature: The column temperature is controlled, typically between 10°C and 40°C.[6]
-
-
Detection: A UV detector set at 220 nm and/or 240 nm is used to monitor the elution of the diastereomers.[6]
-
Fraction Collection: Purified fractions of Fulvestrant sulfoxide A and Fulvestrant sulfoxide B are collected as they elute from the column.[6]
-
Crystallization (Optional): The separated diastereomers, often obtained as an oily residue after evaporation of the eluent, can be crystallized from an organic solvent such as ethyl acetate or toluene.[6]
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 7. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ijrar.org [ijrar.org]
The Pharmacology of Fulvestrant's S-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant (B1683766), a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) degrader (SERD) and antagonist. It is administered as a racemic mixture of two diastereomers, the S- and R-enantiomers (also referred to as sulfoxide (B87167) A and B), which are epimeric at the sulfur atom. This technical guide provides an in-depth exploration of the pharmacology of the Fulvestrant S-enantiomer. Based on available preclinical data, the S- and R-enantiomers of Fulvestrant are considered to be equally potent from a pharmacological perspective. Therefore, this guide will detail the established pharmacology of the Fulvestrant racemic mixture as representative of the S-enantiomer, covering its mechanism of action, binding affinity, antagonist activity, and induction of ER degradation. Detailed experimental protocols for key assays and visualizations of relevant pathways are also provided to support further research and development in this area.
Introduction
Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor (ER) with an affinity approximately 89% that of estradiol.[1] Its unique mechanism of action involves not only antagonizing the binding of estrogen to the ER but also inducing a conformational change in the receptor that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This dual action makes it a highly effective agent in blocking estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.
Fulvestrant is synthesized as a mixture of two diastereomers at the sulfoxide center. A review of preclinical data by the U.S. Food and Drug Administration (FDA) concluded that there is no significant difference in the pharmacokinetic profiles or in vitro pharmacological potency between the two diastereomers, referred to as sulfoxide A and sulfoxide B.[3] Consequently, the pharmacological data presented in this guide for the racemic mixture of Fulvestrant is considered to be representative of the individual S-enantiomer.
Mechanism of Action
The primary mechanism of action of Fulvestrant involves its interaction with the estrogen receptor alpha (ERα). This interaction leads to a cascade of events that ultimately abrogates ERα signaling.
Estrogen Receptor Antagonism
Fulvestrant acts as a pure antagonist of the estrogen receptor, competitively inhibiting the binding of estradiol.[3] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, Fulvestrant exhibits no partial agonist activity.[4] Upon binding, Fulvestrant induces a distinct conformational change in the ERα, which prevents the receptor from adopting an active conformation, thereby blocking the recruitment of coactivators necessary for gene transcription.
Estrogen Receptor Degradation
A key feature of Fulvestrant's pharmacology is its ability to induce the degradation of the ERα protein. The binding of Fulvestrant to ERα creates an unstable receptor-ligand complex.[1] This instability targets the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[2] This leads to a significant reduction in the cellular levels of ERα, further diminishing the cell's ability to respond to estrogenic stimuli.
References
- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
In Vitro Evaluation of Fulvestrant's S-Enantiomer: A Technical Guide
Introduction
Fulvestrant, a potent therapeutic agent in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) antagonist. Structurally, it is a 7α-alkylsulfinyl analog of estradiol. A key characteristic of Fulvestrant is the presence of a chiral sulfur atom in its side chain, leading to the existence of two diastereoisomers: Fulvestrant Sulphoxide A and Fulvestrant Sulphoxide B. This technical guide provides an in-depth overview of the in vitro evaluation of Fulvestrant, with a particular focus on the implications for its S-enantiomer. Preclinical data submitted for regulatory approval indicates that both diastereoisomers are equally potent from a pharmacological standpoint, making the extensive in vitro data for the Fulvestrant mixture representative of the individual enantiomers' activity.[1][2]
Fulvestrant's mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen. It acts as a pure estrogen receptor antagonist, competitively binding to the estrogen receptor with an affinity comparable to that of estradiol.[3][4] This binding not only blocks the receptor but also leads to a conformational change that results in the accelerated degradation of the ER protein, effectively downregulating estrogen signaling pathways.[4]
Quantitative In Vitro Activity of Fulvestrant
The following tables summarize the quantitative data from various in vitro studies on Fulvestrant, showcasing its potent anti-estrogenic and antiproliferative activities.
Table 1: Estrogen Receptor Binding and Antagonism
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Estrogen Receptor Binding | IC50 | 9.4 nM | Cell-free | [5] |
| Estrogen Receptor Binding | IC50 | 0.29 nM | Not specified | |
| Estrogen Receptor Binding Affinity | Relative to Estradiol | 89% | Not specified | [4] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | Parameter | Value | Notes | Reference |
| MCF-7 | IC50 | 0.8 nM | ER-positive | [5] |
| MCF-7 | IC50 | 0.29 nM | ER-positive | [6] |
| MCF-7 | IC50 | < 0.1 nM | ER-positive | [5] |
| T47D | IC50 | 0.0012 µM | ER-positive | [5] |
| MDA-MB-231 | IC50 | > 1 µM | ER-negative | [5] |
| LNCaP | IC50 | 18 nM | Androgen Receptor Positive | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of compounds like Fulvestrant. Below are representative protocols for key experiments.
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the affinity of the test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.
Methodology:
-
Preparation of Receptor Source: A cell-free system containing purified human estrogen receptor alpha (ERα) is utilized.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay Procedure:
-
A constant concentration of [3H]-Estradiol is incubated with the ERα preparation.
-
Increasing concentrations of the test compound (e.g., Fulvestrant) are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Cell Proliferation Assay (MCF-7 Cells)
Objective: To evaluate the antiproliferative effect of the test compound on estrogen-dependent breast cancer cells.
Methodology:
-
Cell Culture: ER-positive MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.[5]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a medium containing various concentrations of the test compound (e.g., Fulvestrant, from 0.01 nM to 10000 nM).[5]
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[5]
-
Assessment of Cell Viability: Cell growth is measured using a suitable method, such as:
-
Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.[5]
-
MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot for ERα Degradation
Objective: To qualitatively and quantitatively assess the ability of the test compound to induce the degradation of the estrogen receptor protein.
Methodology:
-
Cell Treatment: Human breast cancer cells (e.g., MCF-7) are treated with the test compound (e.g., 100 nM Fulvestrant) for various time points (e.g., 0.25 to 6 hours).[5]
-
Protein Extraction: Total cellular protein is extracted from the treated cells using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control (e.g., β-actin) is used to normalize the results.
Visualizations
Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action
Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.
General Workflow for In Vitro Evaluation of an ER Antagonist
Caption: A generalized workflow for the in-vitro evaluation of an ER antagonist.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Fulvestrant S-enantiomer for Estrogen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a pivotal therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action transcends simple antagonism by actively promoting the degradation of the estrogen receptor alpha (ERα), thereby ablating the primary driver of tumor growth in this patient population.[1][2][3][4][5][6][7][8][9] Fulvestrant is commercially available as a mixture of two diastereomers, the S- and R-enantiomers, arising from the chiral center at the sulfoxide (B87167) group. This technical guide focuses on the core aspects of the fulvestrant S-enantiomer and its role in ERα degradation, providing a detailed overview of the underlying signaling pathways, experimental methodologies for its characterization, and available quantitative data.
Mechanism of Action: ERα Degradation Pathway
The degradation of ERα induced by fulvestrant is a multi-step process mediated by the cellular ubiquitin-proteasome system.[1][2][3] Upon binding to ERα, fulvestrant induces a significant conformational change in the receptor. This altered conformation disrupts receptor dimerization and nuclear localization, and critically, it renders the ERα protein unstable.[6][7] This instability marks the receptor for recognition by the cellular protein degradation machinery.
The key steps in this pathway are:
-
Binding and Conformational Change: The fulvestrant S-enantiomer, like the racemic mixture, binds to the ligand-binding domain of ERα. This interaction induces a distinct conformational change that exposes hydrophobic surfaces and destabilizes the protein.
-
Ubiquitination: The altered receptor conformation is recognized by E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin molecules to the ERα protein. This polyubiquitination serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically cleaves the ERα into small peptides, effectively eliminating it from the cell.
Quantitative Data
While extensive data exists for the racemic mixture of fulvestrant, specific quantitative comparisons of the ERα degradation potency and efficacy of the S-enantiomer versus the R-enantiomer are not widely available in peer-reviewed literature. The available data for fulvestrant (racemic mixture) serves as a benchmark for its activity.
| Parameter | Compound | Cell Line | Value | Reference |
| ERα Binding Affinity (IC50) | Fulvestrant | N/A | 9.4 nM | [5][6] |
| ERα Degradation (IC50) | Fulvestrant | T47D | 9.3 nM | |
| ERα Degradation (IC50) | T47D/PKCα (Tamoxifen-resistant) | Fulvestrant | 8.5 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the ERα degradation activity of compounds like the fulvestrant S-enantiomer.
Western Blotting for ERα Degradation
This assay directly measures the decrease in ERα protein levels following treatment with the test compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fulvestrant S-enantiomer or control compounds for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Cycloheximide (B1669411) Chase Assay for ERα Stability
This assay measures the half-life of the ERα protein in the presence of the test compound by inhibiting new protein synthesis.
Methodology:
-
Cell Culture and Pre-treatment:
-
Plate ER-positive breast cancer cells and allow them to adhere.
-
Pre-treat the cells with the fulvestrant S-enantiomer or control compounds for a short period (e.g., 1-2 hours) to allow for compound uptake and binding to ERα.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 50-100 µg/mL. This is time point zero (t=0).
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
-
-
Sample Processing and Analysis:
-
Lyse the cells and quantify the protein concentration as described in the Western Blotting protocol.
-
Perform Western blotting for ERα and a loading control.
-
-
Data Analysis:
-
Quantify the ERα band intensities at each time point and normalize to the loading control.
-
Plot the percentage of remaining ERα protein (relative to t=0) against time.
-
Calculate the half-life (t1/2) of ERα under each treatment condition.
-
In Vitro Ubiquitination Assay for ERα
This cell-free assay directly assesses the ability of a compound to induce the ubiquitination of ERα.
Methodology:
-
Reaction Components:
-
Recombinant human ERα protein.
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
E3 ubiquitin ligase (if a specific one is being investigated, otherwise a cell lysate containing E3 ligases can be used).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer.
-
Fulvestrant S-enantiomer or control compounds.
-
-
Reaction Setup:
-
Combine the reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-ERα antibody or an anti-ubiquitin antibody to detect the ubiquitinated forms of ERα, which will appear as a high molecular weight smear or ladder of bands.
-
-
Data Analysis:
-
Compare the intensity of the ubiquitinated ERα signal between different treatment conditions.
-
Conclusion
The fulvestrant S-enantiomer, as a component of the clinically approved SERD, plays a crucial role in the targeted degradation of ERα. The mechanism, involving the ubiquitin-proteasome system, is a cornerstone of modern endocrine therapy for ER+ breast cancer. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the S-enantiomer and other novel SERDs. While direct comparative data on the individual enantiomers remains an area for further research, the established methodologies allow for a thorough evaluation of their potential to drive ERα degradation and ultimately, their therapeutic efficacy. Further studies elucidating the specific contributions of the S- and R-enantiomers to the overall activity of fulvestrant will be invaluable for the future design of more potent and selective ER degraders.
References
- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 6. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fulvestrant alone or combined with different steroids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Fulvestrant's S-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fulvestrant (B1683766), a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique steroidal structure. It is administered as a mixture of two diastereoisomers, epimeric at the sulfoxide (B87167), referred to as sulfoxide A and sulfoxide B. A critical review of publicly available preclinical data, including regulatory documents, indicates that these diastereoisomers, which include the S-enantiomer, are considered equally potent from both a pharmacological and pharmacokinetic standpoint. This guide provides a comprehensive overview of the preclinical data for Fulvestrant, with a focus on the implications for its constituent enantiomers, alongside detailed experimental methodologies and pathway visualizations to support further research and development in this area.
Introduction to Fulvestrant and its Stereochemistry
Fulvestrant is a 7α-alkylsulfinyl analog of estradiol (B170435) and is distinguished from selective estrogen receptor modulators (SERMs) by its mechanism of action; it is a pure estrogen receptor (ER) antagonist that binds, blocks, and ultimately promotes the degradation of the ERα protein.[1][2] The drug substance is a mixture of two diastereoisomers, Fulvestrant sulfoxide A (ZM208,926) and Fulvestrant sulfoxide B (ZM208,927), in an approximate 45:55 ratio.[3][4] These isomers are epimers at the sulfur atom within the long alkyl chain at the 7α position. The "S-enantiomer" designation corresponds to one of these diastereomers.
Comparative Preclinical Pharmacology of Fulvestrant Diastereoisomers
While a detailed quantitative comparison of the individual enantiomers is not extensively reported in peer-reviewed literature, the clinical pharmacology and biopharmaceutics review from the U.S. Food and Drug Administration (FDA) provides a key assessment. According to this review, preclinical studies demonstrated no discernible difference in the pharmacokinetic profiles of sulfoxide A and sulfoxide B.[4] Furthermore, the two diastereoisomers were found to be "equally pharmacologically potent in preclinical in vitro models."[3][4] This suggests that the S-enantiomer contributes significantly and equipotently to the overall activity of the drug.
It is important to note that some commercial suppliers may offer the individual enantiomers, and there have been instances of conflicting information regarding their relative activity. However, the data from regulatory submissions remains the most definitive public statement on their comparable potency.
Quantitative Preclinical Data for Fulvestrant (Racemic Mixture)
The following tables summarize the key quantitative preclinical data for the racemic mixture of Fulvestrant, which is representative of the activity of its constituent enantiomers, including the S-enantiomer.
Table 1: In Vitro Biological Activity of Fulvestrant
| Parameter | Value | Cell Line/System | Reference |
| ER Antagonist Activity | |||
| IC50 (ER Binding) | 9.4 nM | Cell-free assay | [5] |
| Antiproliferative Activity | |||
| IC50 (Cell Growth Inhibition) | 0.29 nM | MCF-7 |
Table 2: In Vivo Efficacy of Fulvestrant in Xenograft Models
| Model | Dosing Regimen | Outcome | Reference |
| MCF-7 Xenografts | 5 mg/mouse, single s.c. injection | Complete tumor growth blockage for at least 4 weeks | |
| Tamoxifen-Resistant Tumors | 25-200 mg/kg, s.c. | Significant tumor growth inhibition |
Key Preclinical Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for assays commonly used to characterize the activity of Fulvestrant.
Estrogen Receptor (ER) Degradation Assay (Western Blot)
Objective: To quantify the reduction in ERα protein levels in breast cancer cells following treatment with Fulvestrant.
Methodology:
-
Cell Culture: Plate ER-positive human breast cancer cells (e.g., MCF-7) in appropriate growth medium. Allow cells to adhere and reach 50-70% confluency.
-
Hormone Deprivation: Prior to treatment, switch cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for 24-48 hours to reduce basal ER activation.
-
Treatment: Treat cells with a range of Fulvestrant concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for ERα.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH). Express ERα levels as a percentage of the vehicle-treated control.
Cell Proliferation Assay (e.g., Crystal Violet or MTS Assay)
Objective: To measure the inhibitory effect of Fulvestrant on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in phenol red-free medium with charcoal-stripped serum.
-
Treatment: After 24 hours, treat the cells with serial dilutions of Fulvestrant. Include a vehicle control and a positive control for proliferation (e.g., estradiol).
-
Incubation: Incubate the plates for a period of 5-7 days.
-
Assay Procedure (Crystal Violet):
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plates to dry.
-
Solubilize the stain with a solubilization buffer (e.g., methanol (B129727) or a solution of sodium dodecyl sulfate).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. It's important to be aware that for cytostatic agents like Fulvestrant, assays measuring metabolic activity (like MTS) can sometimes produce misleading results due to effects on mitochondrial activity independent of cell number.[6]
Visualizing Fulvestrant's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to Fulvestrant's preclinical evaluation.
Caption: Mechanism of Action of Fulvestrant.
Caption: Experimental Workflow for ER Degradation Assay.
Conclusion
References
- 1. Preclinical and clinical experience with fulvestrant (Faslodex) in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Stereospecific Landscape: A Technical Guide to the Chemical Properties of Fulvestrant's S-Enantiomer
For researchers, scientists, and professionals in drug development, a granular understanding of a drug's stereochemistry is paramount to elucidating its pharmacological profile. This technical guide provides an in-depth exploration of the chemical and biological properties of the S-enantiomer of Fulvestrant (B1683766), a potent selective estrogen receptor downregulator (SERD). Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.[1][2][3]
Fulvestrant is administered as a mixture of two diastereomers, epimeric at the sulfur atom of the 7α-alkylsulfinyl side chain.[4][5] These are designated as Fulvestrant Sulfoxide (B87167) A and Fulvestrant Sulfoxide B. While preclinical studies have indicated that the two diastereoisomers are equally potent pharmacologically and possess similar pharmacokinetic profiles, a detailed characterization of the individual enantiomers is essential for a comprehensive understanding of the drug's behavior.[5] This guide focuses on the S-enantiomer, providing key data, experimental methodologies, and a visualization of its mechanism of action.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of the Fulvestrant S-enantiomer is presented below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C32H47F5O3S | [6][7][8] |
| Molecular Weight | 606.77 g/mol | [6][7] |
| CAS Number | 1316849-17-8 | [6] |
| Appearance | White powder | [3][5] |
| Melting Point | 104-106°C | [3] |
| Boiling Point | 674.8±55.0 °C (Predicted) | [3] |
| Density | 1.201±0.06 g/cm3 (Predicted) | [3] |
| pKa | 10.27±0.70 (Predicted) | [3] |
| Solubility | DMSO: >5mg/mL, 260 mg/mL (428.5 mM) with sonication recommended; Ethanol (B145695): 30.3 mg/mL (49.94 mM) with sonication recommended. | [3][7] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. | [3][7] |
Biological Activity and Mechanism of Action
Fulvestrant is a pure estrogen receptor (ER) antagonist with no known agonist effects.[9][10][11] Its mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen.[12] The S-enantiomer, as a component of the active drug, contributes to this overall activity.
Fulvestrant binds competitively to the estrogen receptor with an IC50 of 9.4 nM.[6][7] This binding induces a conformational change in the receptor, inhibiting dimerization and preventing its translocation to the nucleus.[9][10] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor via the proteasomal pathway, leading to a reduction in the total cellular ER levels.[10][13] This dual action of receptor blockade and degradation effectively abrogates estrogen-mediated transcriptional activity, thereby inhibiting the growth of hormone-sensitive breast cancer cells.[10][14]
The long alkylsulfinyl side chain at the 7α-position of the steroidal backbone is crucial for its antagonistic activity, as it physically hinders the conformational changes required for receptor activation.[15][]
Experimental Protocols: Separation and Analysis
The analysis and separation of Fulvestrant's diastereomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed.
Protocol for Diastereomeric Separation by HPLC
This protocol provides a general framework for the separation of Fulvestrant sulfoxide A and B.
1. Instrumentation and Columns:
-
An HPLC system equipped with a PDA detector is typically used.[4][17]
-
A chiral column is essential for the separation of the diastereomers.[4] Alternatively, a normal phase cyano column (e.g., 4.6 mm x 25 cm, 5 µm) or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be employed.[17][18][19]
2. Mobile Phase and Elution:
-
Normal Phase: A common mobile phase is a mixture of n-hexane and isopropyl alcohol (e.g., 70:30 v/v) with gradient elution.[17]
-
Chiral Separation: A mobile phase consisting of a C5-C10 alkane (like n-hexane) and a C3 alcohol (like isopropanol) is often used, for instance, in an 85:15 v/v ratio with an isocratic system.[18][20]
-
Reversed Phase: A mixture of 1% orthophosphoric acid and methanol (B129727) (e.g., 80:20, v/v) can be used.[19]
3. Chromatographic Conditions:
-
Flow Rate: Typically set between 0.5 mL/min and 1.5 mL/min.[17][18]
-
Column Temperature: Maintained at ambient temperature or controlled, for example, at 15°C or between 30°C to 35°C.[4][18]
-
Detection Wavelength: UV detection is commonly performed at 220 nm or 240 nm.[4][17]
4. Sample Preparation:
-
The Fulvestrant bulk drug or formulation is dissolved in a suitable solvent, often the mobile phase itself. For instance, dissolving 25.07 mg of the drug in 5 mL of the mobile phase.[17]
5. Data Analysis:
-
The two diastereomers, FST-A and FST-B, will appear as separate peaks. The retention times will vary depending on the specific method; for example, retention times of approximately 3.4 min and 3.95 min have been reported.[4]
Synthesis Overview
The synthesis of Fulvestrant is a multi-step process.[15][21] A key step involves the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring.[22] An alternative synthesis has been described starting from 6-dehydronandrolone (B1316645) acetate (B1210297) in four steps with a 35% overall yield.[21][23] The synthesis results in the diastereomeric mixture that constitutes the final drug product.
Conclusion
A thorough understanding of the chemical properties of the Fulvestrant S-enantiomer is indispensable for its effective use and for the development of future endocrine therapies. This guide has provided a consolidated resource of its physicochemical properties, biological mechanism, and the analytical methods for its characterization. The provided diagrams offer a visual representation of its mode of action and the experimental workflow for its analysis. This detailed knowledge facilitates further research into the nuanced roles of individual stereoisomers in the therapeutic efficacy of Fulvestrant.
References
- 1. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 4. ijrar.org [ijrar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 8. Fulvestrant (S enantiomer) - Immunomart [immunomart.com]
- 9. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Fulvestrant used for? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. tsijournals.com [tsijournals.com]
- 18. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 19. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Stereochemistry of Fulvestrant's S-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a crucial therapeutic agent in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogen-mediated signaling pathways.[1][2][3] The chemical structure of Fulvestrant, (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol, contains a sulfoxide (B87167) group, which introduces a chiral center.[4] This results in the existence of two enantiomers, designated as the R- and S-enantiomers. While the commercially available drug is a mixture of these diastereomers, understanding the stereochemistry and individual contributions of each enantiomer is of significant interest for drug development and optimization. This technical guide provides an in-depth exploration of the stereochemistry of the Fulvestrant S-enantiomer, including its separation, biological activity, and the signaling pathways it influences.
Stereochemistry and Separation of Fulvestrant Enantiomers
Fulvestrant possesses a chiral center at the sulfur atom of the sulfoxide moiety in its 7α-side chain. This gives rise to two diastereomers, the S-enantiomer and the R-enantiomer. While detailed stereospecific synthesis routes for the S-enantiomer are not extensively reported in publicly available literature, the separation of the diastereomeric mixture is achievable through chiral chromatography.
Table 1: Physicochemical Properties of Fulvestrant Enantiomers
| Property | Fulvestrant S-Enantiomer | Fulvestrant R-Enantiomer | Fulvestrant (Diastereomeric Mixture) |
| IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol |
| Molecular Formula | C₃₂H₄₇F₅O₃S | C₃₂H₄₇F₅O₃S | C₃₂H₄₇F₅O₃S |
| Molecular Weight | 606.77 g/mol | 606.77 g/mol | 606.77 g/mol |
| CAS Number | 1316849-17-8 | Not readily available | 129453-61-8 |
Biological Activity
Fulvestrant is a potent antagonist of the estrogen receptor with an IC50 of 9.4 nM.[5] It effectively inhibits the growth of ER-positive breast cancer cells. While it is generally understood that one of the enantiomers is more biologically active, specific quantitative data for the isolated S-enantiomer is sparse in the available literature. The provided biological activity data typically refers to the diastereomeric mixture.
Table 2: Comparative Biological Activity of Fulvestrant Stereoisomers
| Parameter | Fulvestrant S-Enantiomer | Fulvestrant R-Enantiomer | Fulvestrant (Diastereomeric Mixture) |
| Estrogen Receptor Binding Affinity (IC₅₀) | Data not readily available | Data not readily available | 9.4 nM[5] |
| Inhibition of MCF-7 Cell Growth (IC₅₀) | Data not readily available | Data not readily available | 0.29 nM[6] |
| General Activity | Considered the less active enantiomer. | Considered the more active enantiomer. | Potent ER antagonist and degrader. |
Signaling Pathways
Fulvestrant exerts its anticancer effects by disrupting key signaling pathways involved in the growth and survival of hormone-receptor-positive breast cancer cells. The primary target is the estrogen receptor signaling pathway. Additionally, there is evidence of crosstalk between the ER and growth factor receptor pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]
Estrogen Receptor (ER) Signaling Pathway
Fulvestrant binds to the estrogen receptor, inhibiting its dimerization and nuclear translocation.[2] This binding also leads to an unstable ER conformation, promoting its degradation via the proteasome.[1] The ultimate result is a significant reduction in the cellular levels of ER, thereby preventing the transcription of estrogen-responsive genes that drive tumor growth.[7]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Studies have shown that prolonged treatment with Fulvestrant can lead to the activation of alternative survival pathways, including the EGFR signaling cascade.[8] This can be a mechanism of acquired resistance. Fulvestrant treatment can induce the upregulation of EGFR ligands, leading to the activation of EGFR and downstream pathways like the MAPK/ERK pathway, which can promote cell survival.
Experimental Protocols
Chiral Separation of Fulvestrant Enantiomers by HPLC
This protocol is adapted from a method for separating Fulvestrant diastereomers.[9]
Objective: To separate the S- and R-enantiomers of Fulvestrant from a diastereomeric mixture.
Materials and Instrumentation:
-
Agilent 1100 series HPLC system or equivalent
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm particle size)[9]
-
n-Hexane (HPLC grade)
-
1-Propanol (B7761284) (HPLC grade)
-
Fulvestrant standard
-
Sample of Fulvestrant to be analyzed
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 1-propanol in an 85:15 (v/v) ratio.[9] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the Fulvestrant sample in the mobile phase to a final concentration of 1 mg/mL.[9]
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The identity of the S-enantiomer peak would need to be confirmed using a purified standard of the S-enantiomer.
Estrogen Receptor Competitive Binding Assay
This protocol is a general method to determine the binding affinity of a compound to the estrogen receptor.[10]
Objective: To determine the IC₅₀ value of the Fulvestrant S-enantiomer for the estrogen receptor.
Materials:
-
Purified estrogen receptor (e.g., from rat uterine cytosol)[10]
-
Radiolabeled estradiol (B170435) ([³H]-E₂)[10]
-
Fulvestrant S-enantiomer
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[10]
-
Hydroxylapatite (HAP) slurry[10]
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of ER and a constant concentration of [³H]-E₂ (e.g., 0.5-1.0 nM).[10]
-
Competitor Addition: Add increasing concentrations of the Fulvestrant S-enantiomer to the tubes. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge to pellet the HAP.
-
Quantification: Decant the supernatant and wash the HAP pellet. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the Fulvestrant S-enantiomer. The IC₅₀ is the concentration of the S-enantiomer that inhibits 50% of the specific binding of [³H]-E₂.[10]
Cell Proliferation (MTT) Assay
This protocol is a common method to assess the effect of a compound on cell viability.[11]
Objective: To determine the IC₅₀ value of the Fulvestrant S-enantiomer for the inhibition of ER-positive breast cancer cell proliferation.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., RPMI supplemented with 1% charcoal-stripped serum)[11]
-
Fulvestrant S-enantiomer
-
Estradiol (E₂)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[11]
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with increasing concentrations of the Fulvestrant S-enantiomer in the presence of a fixed concentration of E₂ (e.g., 10 nM) to stimulate proliferation.[11] Include appropriate controls (vehicle control, E₂ alone).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the log concentration of the Fulvestrant S-enantiomer to determine the IC₅₀ value.
Conclusion
The stereochemistry of Fulvestrant, particularly the properties of its S-enantiomer, is an area that warrants further investigation. While the commercially available drug is a diastereomeric mixture, the ability to separate the enantiomers opens up avenues for more detailed structure-activity relationship studies. The protocols outlined in this guide provide a framework for the characterization of the Fulvestrant S-enantiomer. A more complete understanding of the individual contributions of each enantiomer to the overall pharmacological profile of Fulvestrant could inform the development of future generations of SERDs with improved efficacy and safety profiles. Further research is needed to populate the existing data gaps regarding the specific biological activity and physicochemical properties of the isolated S-enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Fulvestrant: An In-depth Analysis of S-Enantiomer Binding to the Estrogen Receptor
For Immediate Release
This technical guide provides a comprehensive examination of the binding affinity of the S-enantiomer of fulvestrant (B1683766) to the estrogen receptor (ER), a topic of significant interest to researchers, scientists, and professionals in drug development. Fulvestrant, a potent selective estrogen receptor downregulator (SERD), plays a crucial role in the treatment of hormone receptor-positive breast cancer. A key aspect of its pharmacology lies in its stereochemistry, specifically the chirality at the sulfur atom within its side chain, giving rise to R- and S-enantiomers.
Core Finding: Equipotency of Fulvestrant Enantiomers
Contrary to the often-observed stereoselectivity in drug-receptor interactions, preclinical data submitted to the U.S. Food and Drug Administration (FDA) indicates that the two diastereoisomers of fulvestrant, arising from the chiral sulfoxide (B87167), are pharmacologically equipotent.[1] In these studies, the enantiomers, designated as fulvestrant sulfoxide A and fulvestrant sulfoxide B, demonstrated no significant differences in their in vitro pharmacological activity.[1] This suggests that both the R- and S-enantiomers of fulvestrant bind to the estrogen receptor with comparable affinity, leading to a similar degree of receptor antagonism and degradation.
Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action
The estrogen receptor, existing in two primary isoforms (ERα and ERβ), is a key mediator of hormone signaling in breast cancer. Upon binding with its natural ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins and initiating the transcription of genes that promote cell proliferation and survival.
Fulvestrant disrupts this pathway through a multi-faceted mechanism. It competitively binds to the estrogen receptor with high affinity.[2] This binding sterically hinders the receptor's ability to adopt an active conformation, thereby preventing its dimerization and nuclear translocation. Furthermore, the fulvestrant-ER complex is structurally unstable, leading to the rapid degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively abrogates estrogen-mediated signaling.
Experimental Protocols: Determining Estrogen Receptor Binding Affinity
The binding affinity of a ligand like fulvestrant to the estrogen receptor is typically determined using a competitive radioligand binding assay. This in vitro technique allows for the quantification of how effectively a test compound competes with a radiolabeled ligand for binding to the receptor.
Key Components:
-
Estrogen Receptor Source: Purified recombinant human ERα or ERβ, or cell lysates from estrogen receptor-positive cell lines (e.g., MCF-7 breast cancer cells).
-
Radioligand: A high-affinity estrogen receptor ligand labeled with a radioisotope, most commonly [³H]-estradiol.
-
Test Compound: The unlabeled ligand whose binding affinity is to be determined (e.g., S-enantiomer of fulvestrant).
-
Assay Buffer: A buffer solution that maintains the stability and activity of the receptor.
-
Filtration System: A system to separate receptor-bound radioligand from unbound radioligand (e.g., glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the receptor-bound ligand.
General Procedure:
-
Incubation: A constant concentration of the estrogen receptor and the radioligand are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered to separate the receptor-ligand complexes from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the calculation of the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that the S-enantiomer of fulvestrant exhibits a binding affinity and pharmacological potency for the estrogen receptor that is comparable to its R-enantiomer. This lack of stereoselectivity at the sulfoxide position is a notable feature of fulvestrant's pharmacology. The drug's potent anti-estrogenic effects are derived from its high-affinity competitive binding to the estrogen receptor, subsequent disruption of receptor dimerization and nuclear localization, and ultimately, the promotion of receptor degradation. This comprehensive mechanism of action underscores its efficacy in the treatment of ER-positive breast cancer. Further research focusing on the subtle structural interactions of each enantiomer with the estrogen receptor could provide deeper insights into its molecular pharmacology.
References
Fulvestrant S-Enantiomer: A Deep Dive into its Role as a Pure Antiestrogen
For Immediate Release
This technical guide provides an in-depth analysis of the S-enantiomer of Fulvestrant, a potent antiestrogen (B12405530) used in the treatment of hormone receptor-positive breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, biological activity, and the experimental methodologies used for its characterization.
Fulvestrant, known as a Selective Estrogen Receptor Degrader (SERD), functions as a pure antiestrogen by binding to the estrogen receptor (ER), inhibiting its dimerization, and accelerating its degradation.[1] Commercially available Fulvestrant is a mixture of two diastereomers at the sulfoxide (B87167) position, the S- and R-enantiomers.[2] While the racemate is well-characterized, this guide focuses on the specific properties of the S-enantiomer.
Core Concepts and Mechanism of Action
The primary mode of action of Fulvestrant, and by extension its S-enantiomer, involves the complete abrogation of estrogen signaling. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can exhibit partial agonist activity, Fulvestrant is a pure antagonist.[1] Upon binding to the estrogen receptor, it induces a conformational change that prevents the receptor from forming functional dimers. This complex is then targeted for proteasomal degradation, leading to a significant reduction in cellular ERα levels.
dot
Quantitative Biological Activity
While specific comparative data for the S- and R-enantiomers of Fulvestrant is limited in publicly available literature, the racemic mixture (often referred to as ICI 182,780) has been extensively studied. The following table summarizes key quantitative data for the racemic mixture, which provides an essential baseline for understanding the activity of the individual enantiomers.
| Parameter | Value | Cell Line / System | Reference |
| Estrogen Receptor Binding Affinity (IC50) | 0.29 nM | Cell-free | |
| Inhibition of MCF-7 Cell Growth (IC50) | 0.29 nM | MCF-7 | |
| Relative Binding Affinity (vs. Estradiol) | 89% | Not Specified | [1] |
Detailed Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments used to characterize the antiestrogenic activity of compounds like the Fulvestrant S-enantiomer.
Estrogen Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
dot
References
The Role of S-Enantiomer in Fulvestrant's Overall Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulvestrant (B1683766), a potent selective estrogen receptor (ER) degrader (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer.[1] Structurally, Fulvestrant is not a single entity but a mixture of two diastereomers, epimeric at the sulfur atom in the 7α-alkylsulfinyl side chain.[2][3] These are designated as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.[2] This technical guide delves into the role and characteristics of these stereoisomers, consolidating available data on their synthesis, separation, and pharmacological activity. While direct quantitative comparisons of the individual diastereomers are not extensively available in public literature, preclinical data asserts their equitable potency.[2] This guide provides a framework of the experimental protocols required to elucidate the specific contributions of each isomer, alongside a review of the established mechanism of action of the Fulvestrant mixture.
Introduction to Fulvestrant's Stereochemistry
Fulvestrant's chemical structure contains a stereogenic center at the sulfur atom within its side chain, giving rise to two diastereomers: Sulfoxide A and Sulfoxide B.[3] Commercially available Fulvestrant is a mixture of these two diastereomers in an approximate 45:55 ratio (A:B).[2] The absolute stereochemistry at the sulfur atom defines the R- and S-enantiomers. It is crucial for researchers to understand that the therapeutic agent "Fulvestrant" represents the combined activity of these two forms.
Comparative Pharmacological Activity
Estrogen Receptor Binding and Potency
Preclinical in vitro models have demonstrated that the two diastereoisomers, Sulfoxide A and Sulfoxide B, are equally pharmacologically potent .[2] This suggests that both enantiomers contribute similarly to the overall efficacy of Fulvestrant by binding to the estrogen receptor with comparable affinity and inducing its degradation. The drug, as a mixture, binds to the estrogen receptor with an affinity that is approximately 89% of that of estradiol (B170435).[4]
Data Summary
Due to the lack of publicly available, distinct quantitative data for each enantiomer, a comparative data table cannot be constructed. Research indicates that for the purposes of pharmacological activity, the two diastereomers are considered equivalent. The established IC50 value for Fulvestrant (as a mixture) for the estrogen receptor is approximately 9.4 nM.[5][6][7] The IC50 for the inhibition of MCF-7 human breast cancer cell growth is reported to be in the sub-nanomolar range, around 0.29 nM.[8]
| Parameter | Fulvestrant (Diastereomeric Mixture) | Reference |
| Estrogen Receptor (ER) IC50 | 9.4 nM | [5][6][7] |
| MCF-7 Cell Growth Inhibition IC50 | 0.29 nM | [8] |
| Relative Binding Affinity (vs. Estradiol) | 89% | [4] |
Table 1: Pharmacological Data for the Fulvestrant Diastereomeric Mixture.
Mechanism of Action: A Unified Role of Diastereomers
The S-enantiomer, as part of the diastereomeric mixture, contributes to Fulvestrant's established mechanism of action as a selective estrogen receptor degrader (SERD). The process involves several key steps which are graphically represented below.
-
Binding to ERα: Fulvestrant binds competitively to the estrogen receptor alpha (ERα).[4]
-
Inhibition of Dimerization: This binding inhibits the dimerization of the ERα monomers.[9]
-
Disruption of Nuclear Localization: The conformational change induced by Fulvestrant binding prevents the receptor from translocating to the nucleus.[9]
-
Receptor Degradation: The Fulvestrant-ERα complex is unstable and is targeted for proteasomal degradation, leading to a significant reduction in cellular ERα levels.[9][10]
-
Transcriptional Inactivation: By degrading the receptor, Fulvestrant prevents the transcription of estrogen-responsive genes that are involved in cell proliferation.[10]
Caption: Mechanism of Action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Experimental Protocols
To facilitate further research into the specific roles of each diastereomer, this section outlines the methodologies for their separation and subsequent pharmacological evaluation.
Separation of Fulvestrant Diastereomers
A robust method for separating Fulvestrant Sulfoxide A and Sulfoxide B is achievable via High-Performance Liquid Chromatography (HPLC) using a chiral column.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral HPLC column (e.g., as specified in relevant patents).
-
Mobile Phase: An isocratic system is typically used, for instance, a mixture of a C5-C10 alkane (like n-hexane) and a C3 alcohol (like 2-propanol). A common ratio is 85:15 (v/v) n-hexane:2-propanol.[5]
-
Flow Rate: Approximately 0.75 ml/min to 0.9 ml/min.[5]
-
Detection: UV detection at 220 nm and/or 240 nm.[5]
-
Sample Preparation: Dissolve Fulvestrant in the mobile phase mixture.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the Fulvestrant sample.
-
Elute the sample using the isocratic solvent system.
-
Collect the separated fractions corresponding to Sulfoxide A and Sulfoxide B based on their distinct retention times.
-
Evaporate the solvent from the collected fractions to obtain the purified diastereomers as an oily residue.
-
(Optional) Crystallize the individual diastereomers from an organic solvent such as ethyl acetate (B1210297) or toluene (B28343) to obtain a solid form.[5]
-
Caption: Workflow for the Separation of Fulvestrant Diastereomers via Chiral HPLC.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of the separated diastereomers to the estrogen receptor.
-
Materials:
-
Purified, separated Fulvestrant Sulfoxide A and Sulfoxide B.
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol).
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα).
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Method for separating bound from free radioligand (e.g., hydroxylapatite slurry or dextran-coated charcoal).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled Sulfoxide A, Sulfoxide B, and a reference compound (e.g., unlabeled estradiol).
-
In assay tubes, combine the ER preparation, a fixed concentration of [3H]-estradiol, and the varying concentrations of the test compounds (Sulfoxide A or B) or reference compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the tubes to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate the bound radioligand from the free radioligand.
-
Quantify the bound radioactivity in each tube using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) for each diastereomer using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Anti-Proliferative Activity Assay
This assay measures the ability of the separated diastereomers to inhibit the growth of ER-positive breast cancer cells.
-
Cell Line: ER-positive human breast cancer cell line (e.g., MCF-7).
-
Materials:
-
Purified, separated Fulvestrant Sulfoxide A and Sulfoxide B.
-
Appropriate cell culture medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens).
-
Reagents for assessing cell viability/proliferation (e.g., Crystal Violet, MTT, or CellTiter-Glo®).
-
-
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to attach.
-
Replace the medium with phenol red-free medium containing serial dilutions of Sulfoxide A and Sulfoxide B. Include appropriate controls (vehicle only).
-
Incubate the cells for a period of 5-7 days, allowing for cell proliferation.
-
At the end of the incubation period, quantify the cell number/viability in each well using a chosen method (e.g., Crystal Violet staining and elution, followed by absorbance reading).
-
Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value for each diastereomer, representing the concentration that causes 50% inhibition of cell growth.
-
Conclusion
The S-enantiomer of Fulvestrant, as one of two diastereomers (Sulfoxide A and B), is an integral and equally potent contributor to the drug's overall pharmacological activity. The established mechanism of action—competitive binding to the estrogen receptor followed by its degradation—is a function of the diastereomeric mixture. While preclinical evidence strongly supports the similar potency of both stereoisomers, a notable gap exists in the public domain regarding specific, quantitative comparative data. The experimental protocols detailed herein provide a clear path for researchers to perform such comparative analyses, which would further refine our understanding of Fulvestrant's structure-activity relationship and the precise contribution of each diastereomer to its therapeutic efficacy. Future research focusing on the individual isomers could provide valuable insights for the development of next-generation SERDs.
References
- 1. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 2. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Apparent Antagonism of Estrogen Receptor β by Fulvestrant on Anticancer Activity of 2-Methoxyestradiol | Anticancer Research [ar.iiarjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Biological Activity of the Fulvestrant S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of estrogen signaling pathways. Fulvestrant is a chiral molecule, existing as a racemic mixture of two enantiomers: the R-enantiomer and the S-enantiomer. This technical guide focuses on the molecular structure and biological implications of the Fulvestrant S-enantiomer, providing a comprehensive resource for researchers in oncology and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The stereochemistry of Fulvestrant is defined by the sulfoxide (B87167) group in its side chain. The S-enantiomer is characterized by the specific spatial arrangement around the sulfur atom.
Chemical Identifiers and Properties
| Property | Fulvestrant (Racemic) | Fulvestrant S-enantiomer | Fulvestrant R-enantiomer |
| IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[1] | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
| CAS Number | 129453-61-8[2] | 1316849-17-8[1] | Not readily available |
| Molecular Formula | C₃₂H₄₇F₅O₃S[1][2] | C₃₂H₄₇F₅O₃S[1] | C₃₂H₄₇F₅O₃S |
| Molecular Weight | 606.77 g/mol [2] | 606.77 g/mol | 606.77 g/mol |
| ChEMBL ID | CHEMBL1358[2] | CHEMBL4760678[1] | Not readily available |
| PubChem CID | 104741[2] | 91800167[1] | Not readily available |
2D Molecular Structures
Below are the 2D representations of the S- and R-enantiomers of Fulvestrant, highlighting the stereocenter at the sulfur atom.
Biological Activity and Signaling Pathways
Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor, which leads to the inhibition of receptor dimerization, disruption of its nuclear localization, and ultimately, accelerated degradation of the receptor protein. This complete abrogation of ER-mediated signaling makes it a "pure" antiestrogen (B12405530) with no agonistic effects.
The S-enantiomer of Fulvestrant is reported to be the less active of the two stereoisomers.[3] While specific quantitative data directly comparing the biological activities of the individual R- and S-enantiomers are not widely available in the public domain, the activity of the racemic mixture provides an indication of the potent anti-estrogenic effects of the active enantiomer.
Comparative Biological Activity Data
| Assay | Fulvestrant (Racemic Mixture) | Fulvestrant S-enantiomer | Fulvestrant R-enantiomer |
| Estrogen Receptor (ER) Antagonism (IC₅₀) | 9.4 nM[4][5][6][7][8] | Reported as less active; specific IC₅₀ not available. | Believed to be the primary active enantiomer. |
| Inhibition of ER-positive MCF-7 Cell Growth (IC₅₀) | 0.29 nM[7], 0.8 nM[9] | Reported as less active; specific IC₅₀ not available. | Believed to be the primary active enantiomer. |
Signaling Pathway of Fulvestrant
The following diagram illustrates the established mechanism of action for Fulvestrant, which is primarily attributed to the R-enantiomer.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of Fulvestrant and its enantiomers.
Synthesis and Separation of Fulvestrant Enantiomers
The synthesis of Fulvestrant is a multi-step process, often starting from a steroid precursor. The final step typically involves the oxidation of a sulfide (B99878) to a sulfoxide, which creates the chiral center and results in a racemic mixture of the R- and S-enantiomers.
Preparative Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
This protocol is adapted from methodologies described for the separation of Fulvestrant diastereomers and general chiral separation principles.
-
Instrumentation: A preparative HPLC system equipped with a chiral column, such as one with an amylose (B160209) or cellulose-based stationary phase (e.g., CHIRALPAK® series), a UV detector, and a fraction collector.
-
Sample Preparation: Dissolve the racemic Fulvestrant mixture in an appropriate solvent (e.g., a mixture of n-hexane and isopropanol) to a suitable concentration for preparative chromatography.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. For example, an isocratic elution with 85:15 (v/v) n-hexane:isopropanol can be a starting point.
-
Flow Rate: Adjust the flow rate according to the column dimensions and particle size to ensure optimal separation and resolution.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where Fulvestrant has significant absorbance (e.g., 220 nm or 280 nm).
-
-
Fraction Collection: Collect the eluting peaks corresponding to the S- and R-enantiomers in separate fractions.
-
Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the enantiomeric purity of the separated S- and R-enantiomers.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of the Fulvestrant S-enantiomer to the estrogen receptor alpha (ERα) relative to estradiol (B170435).
-
Reagents and Materials:
-
Recombinant human ERα.
-
[³H]-Estradiol (radioligand).
-
Unlabeled estradiol (for standard curve).
-
Fulvestrant S-enantiomer.
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA and DTT).
-
Scintillation cocktail and vials.
-
Multi-well plates.
-
Filtration apparatus with glass fiber filters.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the Fulvestrant S-enantiomer and unlabeled estradiol in the assay buffer.
-
In a multi-well plate, add a fixed concentration of recombinant ERα and [³H]-estradiol to each well.
-
Add the different concentrations of the Fulvestrant S-enantiomer or unlabeled estradiol to the respective wells. Include wells for total binding (only [³H]-estradiol and ERα) and non-specific binding (with a high concentration of unlabeled estradiol).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound [³H]-estradiol.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol) for the Fulvestrant S-enantiomer from the resulting dose-response curve.
-
MCF-7 Cell Proliferation Assay
This assay is used to assess the antiproliferative activity of the Fulvestrant S-enantiomer in an ER-positive breast cancer cell line.
-
Cell Culture:
-
Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Prior to the assay, switch the cells to a phenol (B47542) red-free medium with charcoal-stripped FBS to remove estrogenic compounds.
-
-
Assay Procedure:
-
Seed the MCF-7 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the Fulvestrant S-enantiomer in the assay medium.
-
Treat the cells with the different concentrations of the Fulvestrant S-enantiomer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., racemic Fulvestrant).
-
To assess antagonistic activity, co-treat cells with a fixed concentration of estradiol and varying concentrations of the Fulvestrant S-enantiomer.
-
Incubate the plates for a period of 5-7 days.
-
-
Cell Viability Measurement:
-
After the incubation period, quantify cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay, which measure metabolic activity, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the logarithm of the drug concentration.
-
Determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) for the Fulvestrant S-enantiomer.
-
Conclusion
The Fulvestrant S-enantiomer is the less active stereoisomer of the potent anti-estrogen drug Fulvestrant. While the R-enantiomer is understood to be the primary contributor to the drug's therapeutic efficacy, a thorough understanding of the S-enantiomer's molecular structure and its distinct, albeit reduced, biological activity is essential for a complete pharmacological profile of Fulvestrant. The experimental protocols provided in this guide offer a framework for the synthesis, separation, and biological evaluation of the individual enantiomers, which is crucial for further research into the structure-activity relationships of Fulvestrant and the development of next-generation selective estrogen receptor degraders. Further quantitative studies are warranted to precisely define the bioactivity of the S-enantiomer in comparison to its R-counterpart.
References
- 1. Fulvestrant S enantiomer | C32H47F5O3S | CID 91800167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fulvestrant (S enantiomer) - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 9. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Analysis of Fulvestrant Enantiomers
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of Fulvestrant (B1683766).
Introduction: Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2][3][4] The chemical structure of Fulvestrant includes a sulfoxide (B87167) group, which is a chiral center. This results in the existence of two enantiomers (or diastereomers), often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.[5][6] Regulatory guidelines often require the separation and quantification of individual enantiomers of a chiral drug, as they can have different pharmacological and toxicological profiles.[7] This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the effective chiral separation of Fulvestrant enantiomers.
Principle of Chiral Separation by HPLC: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment.[7] The primary mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[8][9] Differences in the stability of these complexes lead to different retention times, allowing for their separation.[8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and create "chiral pockets" where analytes partition, enabling effective enantioseparation.[7][8]
Experimental Protocols
Two distinct HPLC methods for the chiral separation of Fulvestrant enantiomers are presented below.
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP
This method employs a chiral column with an amylose-based stationary phase for the direct separation of Fulvestrant enantiomers under normal-phase conditions.
Methodology:
-
System Preparation:
-
Equip an HPLC system (e.g., Agilent 1100 or equivalent) with a UV detector.[5]
-
Install a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Prepare the mobile phase by mixing n-hexane and 1-propanol (B7761284) in the specified ratio (e.g., 85:15 v/v).[5]
-
Set the column temperature to 30°C.[5]
-
Set the mobile phase flow rate to 0.9 mL/min.[5]
-
Set the UV detector wavelength to 220 nm and/or 240 nm.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve 50 mg of the Fulvestrant sample in 50 mL of a diluent matching the mobile phase composition (n-hexane/1-propanol, 85:15 v/v) to achieve a concentration of 1.0 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample into the HPLC system.[5]
-
Run the analysis and record the chromatogram. The two enantiomers will be separated into distinct peaks.
-
Protocol 2: Chiral Separation using a Normal Phase Cyano Column
This method utilizes a normal phase cyano column to resolve the enantiomers, referred to as FST-A and FST-B.[1]
Methodology:
-
System Preparation:
-
Equip an HPLC system with a Photo Diode Array (PDA) detector.[1]
-
Install a normal phase cyano column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Prepare the mobile phase by mixing n-hexane and isopropyl alcohol (70:30 v/v).[1]
-
Maintain the column at ambient temperature.[1]
-
Set the mobile phase flow rate to 1.5 mL/min.[1]
-
Set the PDA detector wavelength to 220 nm.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of Fulvestrant. For linearity studies, create a series of solutions ranging from 2.5 mg/mL to 7.5 mg/mL.[1]
-
Use a suitable solvent for dissolution as per the validation protocol.
-
-
Chromatographic Run:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis. The retention time for one enantiomer (FST-B) is approximately 30.0 ± 1 minutes, and for the other (FST-A) is 30.5 ± 1 minutes.[1]
-
Data Presentation
The following tables summarize the operational parameters and validation data for the described HPLC methods.
Table 1: Chromatographic Conditions for Fulvestrant Enantiomer Separation
| Parameter | Protocol 1 (Polysaccharide CSP) | Protocol 2 (Cyano Column) |
| HPLC System | Agilent 1100 or equivalent[5] | HPLC with PDA Detector[1] |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5] | Cyano Column (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-Hexane : 1-Propanol (85:15 v/v)[5] | n-Hexane : Isopropyl Alcohol (70:30 v/v)[1] |
| Flow Rate | 0.9 mL/min[5] | 1.5 mL/min[1] |
| Column Temp. | 30°C[5] | Ambient[1] |
| Injection Vol. | 10 µL[5] | Not Specified (typically 5-20 µL) |
| Detection | UV at 220 nm or 240 nm[2] | PDA at 220 nm[1] |
| Sample Conc. | 1.0 mg/mL[5] | 2.5 - 7.5 mg/mL[1] |
| Retention Times | Not specified | FST-B: ~30.0 min, FST-A: ~30.5 min[1] |
Table 2: Method Validation Parameters (Protocol 2)
| Parameter | Enantiomer FST-A | Enantiomer FST-B |
| Linearity Range | 2.5 - 7.5 mg/mL[1] | 2.5 - 7.5 mg/mL[1] |
| LOD | 0.0011 mg/mL[1] | 0.0010 mg/mL[1] |
| LOQ | 0.0033 mg/mL[1] | 0.0030 mg/mL[1] |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of Fulvestrant enantiomers is depicted below, from initial sample preparation through to final data analysis.
Caption: General workflow for the chiral HPLC analysis of Fulvestrant.
Method Validation Process
A robust analytical method requires thorough validation. The logical relationship between key validation parameters ensures the reliability, accuracy, and precision of the results.
Caption: Key parameters for analytical method validation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijrar.org [ijrar.org]
- 3. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. eijppr.com [eijppr.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. azom.com [azom.com]
Application Note: Chiral Separation of Fulvestrant Diastereomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Fulvestrant (B1683766) is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The active pharmaceutical ingredient exists as a mixture of two diastereomers, Fulvestrant Sulfoxide (B87167) A (FST-A) and Fulvestrant Sulfoxide B (FST-B), which are epimeric at the sulfur atom of the side chain.[1][2] For quality control and regulatory purposes, it is crucial to separate and quantify these diastereomers. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Fulvestrant diastereomers.
Principle
The separation of the Fulvestrant diastereomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits stereoselective interactions with the two isomers.[3][4] This differential interaction leads to different retention times for each diastereomer, allowing for their separation and quantification. A normal phase HPLC method employing a polysaccharide-based chiral column provides an effective resolution of the two diastereomers.
Experimental Protocols
1. Materials and Reagents
-
Fulvestrant reference standard (mixture of diastereomers)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or 2-Propanol (HPLC grade)
-
Methanol (HPLC grade, for sample preparation if needed)
-
Acetonitrile (HPLC grade, for sample preparation if needed)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following tables summarize the chromatographic conditions for two different methods: a chiral separation method and a normal phase separation method that also resolves the diastereomers.
Table 1: Chiral HPLC Method Conditions
| Parameter | Value |
| Column | CHIRALPAK OD (Cellulose tris(3,5-dimethylphenylcarbamate) on 10 µm silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane and 2-Propanol |
| Composition | Isocratic elution with n-Hexane (e.g., 85%) and 2-Propanol (e.g., 15%)[2][5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient to 35°C[1][2] |
| Detection Wavelength | 220 nm or 240 nm[1] |
| Injection Volume | To be optimized based on concentration |
Table 2: Normal Phase HPLC Method Conditions
| Parameter | Value |
| Column | Normal Phase Cyano Column |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane and Isopropyl Alcohol |
| Composition | 70:30 (v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection | Photo Diode Array (PDA) Detector at 220 nm |
| Injection Volume | To be optimized based on concentration |
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of the Fulvestrant reference standard in the mobile phase or a suitable solvent like a methanol/acetonitrile mixture.[5] Further dilute to a working concentration suitable for HPLC analysis (e.g., 1.0 mg/mL).[5]
-
Sample Solution: For pharmaceutical formulations, dissolve the sample in a suitable solvent to achieve a concentration within the linear range of the assay.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and resolution of the two diastereomers.
-
Inject the sample solution.
-
Identify the peaks for Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B based on their retention times from the standard chromatogram.
-
Integrate the peak areas for each diastereomer for quantification.
5. Data Analysis
The amount of each diastereomer in the sample can be calculated using the peak areas obtained from the chromatogram and comparing them to the standard. The percentage of each diastereomer is calculated as follows:
% Diastereomer = (Area of Diastereomer Peak / Total Area of Both Diastereomer Peaks) x 100
Expected Results
Under the specified chiral HPLC conditions, baseline separation of the two Fulvestrant diastereomers is expected. One publication reported retention times of 3.4 minutes for Fulvestrant sulfoxide A and 3.95 minutes for Fulvestrant sulfoxide B using a chiral HPLC method.[1] Another normal phase method reported retention times of approximately 30.5 minutes for FST-A and 30.0 minutes for FST-B. The elution order may vary depending on the specific chiral stationary phase and mobile phase composition used.
Table 3: Example Retention Data (from literature)
| Diastereomer | Retention Time (min) - Chiral Method[1] | Retention Time (min) - Normal Phase Method |
| Fulvestrant Sulfoxide A | 3.4 | 30.5 ± 1 |
| Fulvestrant Sulfoxide B | 3.95 | 30.0 ± 1 |
Workflow Diagram
Caption: Workflow for the chiral separation of Fulvestrant diastereomers by HPLC.
References
- 1. ijrar.org [ijrar.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 6. JP2008521941A - Separation of fulvestrant isomers - Google Patents [patents.google.com]
"UPC2 method for Fulvestrant diastereomers"
An advanced method for the analysis of Fulvestrant (B1683766) diastereomers using UltraPerformance Convergence Chromatography (UPC²) is detailed in this application note. Fulvestrant, an estrogen receptor antagonist, possesses diastereomers that necessitate precise separation for accurate quantification and quality control in pharmaceutical formulations. The UPC² technique, a form of supercritical fluid chromatography (SFC), offers a green, efficient, and rapid alternative to traditional normal-phase HPLC methods.[1] This method significantly reduces analysis time and the consumption of organic solvents, aligning with the principles of sustainable and green chemistry.[1]
Method Overview
This application note describes a robust UPC² method for the baseline separation of Fulvestrant diastereomers. The methodology leverages a chiral stationary phase and a mobile phase consisting of supercritical carbon dioxide (CO₂) with a polar co-solvent mixture.[1] This approach provides superior resolution and a threefold reduction in retention time compared to the standard United States Pharmacopoeia (USP) normal-phase method.[1] The method has been validated according to ICH guidelines, demonstrating excellent accuracy, precision, and linearity.[1]
Quantitative Data Summary
The quantitative performance of the UPC² method for the separation of Fulvestrant diastereomers is summarized below. The data highlights the efficiency and reliability of the method for quality control and routine analysis in pharmaceutical settings.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Column | Chiral Stationary Phase (150 mm x 4.6 mm I.D.) |
| Mobile Phase | 75% CO₂ / 25% (Methanol:Acetonitrile, 9.5:0.5 v/v) |
| Flow Rate | 3 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 2750 PSI |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL |
| Run Time | < 10 minutes |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 25% to 150% of target concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Resolution (Rs) | > 2.0 between diastereomers |
Experimental Protocols
This section provides a detailed protocol for the preparation of solutions and the operation of the UPC² system for the analysis of Fulvestrant diastereomers.
Materials and Reagents
-
Fulvestrant Reference Standard (containing both diastereomers)
-
Fulvestrant Active Pharmaceutical Ingredient (API) or Finished Product
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Carbon Dioxide (SFC grade)
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Fulvestrant reference standard in the co-solvent (Methanol:Acetonitrile, 9.5:0.5 v/v) to obtain a final concentration of 1 mg/mL.
-
Vortex the solution until the standard is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Sample Solution Preparation (for Finished Product):
-
Accurately weigh a portion of the Fulvestrant injectable finished product equivalent to 25 mg of Fulvestrant.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add the co-solvent (Methanol:Acetonitrile, 9.5:0.5 v/v) to volume and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter before injection.
UPC² System Configuration and Operation
Instrument: Waters ACQUITY UPC² System or equivalent.
Chromatographic Conditions:
-
Column: Chiral Pak AD-H, 5-µm, 4.6 x 150 mm[2]
-
Mobile Phase A: Carbon Dioxide (CO₂)
-
Mobile Phase B (Co-solvent): Methanol:Acetonitrile (9.5:0.5 v/v)
-
Gradient: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B[1]
-
Flow Rate: 3 mL/min[2]
-
Column Temperature: 40 °C[2]
-
Automated Back Pressure Regulator (ABPR): 2750 PSI[2]
-
Injection Volume: 5 µL[2]
-
Detector: Photodiode Array (PDA) or UV Detector
-
Detection Wavelength: 280 nm[1]
-
Run Time: Approximately 10 minutes[2]
System Suitability:
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of the Fulvestrant diastereomers is not more than 2.0%.
Analysis Procedure:
-
Equilibrate the UPC² system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, followed by the sample solutions.
-
Identify the diastereomer peaks based on their retention times.
-
Calculate the diastereomeric ratio in the samples by comparing the peak areas.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the UPC² analysis of Fulvestrant diastereomers.
Caption: Workflow for UPC² Analysis of Fulvestrant Diastereomers.
Logical Relationship of the Separation Process
The diagram below outlines the key factors and their relationships in achieving the successful separation of Fulvestrant diastereomers using the UPC² method.
Caption: Key Factors in the UPC² Separation of Fulvestrant Diastereomers.
References
Application Notes and Protocols: The Role of Fulvestrant's S-Enantiomer in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity and mechanism of action of the S-enantiomer of Fulvestrant in the context of breast cancer research. Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.
Fulvestrant is a mixture of two diastereoisomers, epimeric at the sulfur atom, referred to as sulfoxide (B87167) A and sulfoxide B. Preclinical data submitted to the U.S. Food and Drug Administration (FDA) indicate that these two diastereoisomers are equally potent in in-vitro pharmacological assays.[1] Therefore, the data presented herein, derived from studies on the racemic mixture of Fulvestrant, is considered representative of the S-enantiomer's activity.
Mechanism of Action
Fulvestrant exerts its anticancer effects through a multi-faceted mechanism targeting the estrogen receptor (ER), a key driver in the majority of breast cancers.[2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, Fulvestrant is a pure ER antagonist.[2]
Its primary mechanisms of action include:
-
Competitive Binding to the Estrogen Receptor: Fulvestrant binds to the estrogen receptor with high affinity, approximately 89% that of estradiol, thereby blocking the binding of endogenous estrogen.[2]
-
Impairment of ER Dimerization and Nuclear Localization: Upon binding, Fulvestrant induces a conformational change in the ER, which hinders receptor dimerization and subsequent translocation to the nucleus.[2]
-
Accelerated Degradation of the Estrogen Receptor: The Fulvestrant-ER complex is unstable and targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels.[2]
This comprehensive blockade of ER signaling ultimately inhibits the transcription of estrogen-responsive genes, leading to a halt in tumor cell proliferation and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the in-vitro efficacy of Fulvestrant in various breast cancer cell lines.
Table 1: IC50 Values of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Reference |
| MCF-7 | ER+ | 9.4 | [3][4] |
Note: The IC50 value represents the concentration of Fulvestrant required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway and Inhibition by Fulvestrant
Caption: Mechanism of Fulvestrant Action on ER Signaling.
Experimental Workflow for Assessing Fulvestrant Efficacy
Caption: In-vitro experimental workflow for Fulvestrant evaluation.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Fulvestrant S-enantiomer (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Estrogen Receptor Degradation
-
Cell Lysis: Plate MCF-7 cells in 6-well plates, treat with Fulvestrant S-enantiomer (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against Estrogen Receptor Alpha (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of ER protein.
Quantitative Real-Time PCR (qPCR) for ER-Responsive Gene Expression
-
RNA Extraction: Treat MCF-7 cells with Fulvestrant S-enantiomer (e.g., 100 nM) for 24 hours. Extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with primers specific for ER-responsive genes (e.g., pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
These protocols provide a foundational framework for investigating the in-vitro effects of Fulvestrant's S-enantiomer on breast cancer cell lines. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
Fulvestrant S-enantiomer: A Research Tool for Investigating Estrogen Receptor Dynamics
Introduction
Fulvestrant (B1683766) is a potent and selective estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive breast cancer.[1][2] It functions as a selective estrogen receptor degrader (SERD), not only blocking the action of estrogen but also promoting the degradation of the ER protein.[3][4] The commercially available form of fulvestrant is a mixture of two diastereoisomers, the R- and S-enantiomers, which are epimeric at the sulfur atom in the side chain.[1] While preclinical studies have indicated that these diastereoisomers are equally potent in in-vitro models, the availability of the individual S-enantiomer provides a valuable tool for researchers to investigate the specific contributions of each stereoisomer to the overall activity of fulvestrant.[1]
These application notes provide detailed protocols for characterizing the biological activity of the fulvestrant S-enantiomer, enabling researchers to assess its utility in their specific experimental systems. The provided methodologies will allow for a comprehensive evaluation of its binding affinity to the estrogen receptor, its ability to induce ER degradation, its effect on ER-mediated signaling, and its impact on cell viability.
Quantitative Data Summary
While comprehensive, peer-reviewed data directly comparing the S- and R-enantiomers of fulvestrant are limited in publicly available literature, some information can be inferred from regulatory documents and supplier information. Fulvestrant, as a mixture, is a potent ER antagonist.[5][6] One supplier describes the S-enantiomer as the "less active" form, though quantitative data to support this is not provided.[7] A clinical pharmacology review from the FDA, however, states that preclinical in-vitro models showed the two diastereoisomers to be equally pharmacologically potent.[1]
| Compound | Target | Assay | IC50 (nM) | Binding Affinity (as % of Estradiol) | Reference |
| Fulvestrant (mixture) | Estrogen Receptor | ER Antagonism | 9.4 | 89% | [5][6][8] |
| Fulvestrant (mixture) | MCF-7 cell growth inhibition | Cell Proliferation | 0.29 | N/A | [3] |
| Fulvestrant S-enantiomer | Estrogen Receptor | ER Antagonism | 9.4 (Note: This value is often cited from the mixture) | Not explicitly defined | [5] |
| Tamoxifen | Estrogen Receptor | ER Binding | Not specified | 2.5% | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of Fulvestrant S-enantiomer on the Estrogen Receptor.
Caption: Workflow for a competitive estrogen receptor binding assay.
Caption: Workflow for assessing protein degradation by Western blotting.
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is designed to determine the binding affinity of the fulvestrant S-enantiomer to the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.
Materials:
-
Fulvestrant S-enantiomer
-
ER-positive cell lysate (e.g., from MCF-7 cells) or purified ERα protein
-
Radiolabeled 17β-estradiol (e.g., [³H]-Estradiol)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the fulvestrant S-enantiomer in the binding buffer.
-
Dilute the ER-positive cell lysate or purified ERα protein to the desired concentration in binding buffer.
-
Dilute the [³H]-Estradiol to a working concentration in binding buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed amount of [³H]-Estradiol
-
Increasing concentrations of the fulvestrant S-enantiomer (or vehicle control for total binding, and a high concentration of unlabeled estradiol for non-specific binding).
-
A fixed amount of ER-positive cell lysate or purified ERα protein.
-
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of each well to a filter plate.
-
Rapidly wash the filters with ice-cold binding buffer using a vacuum manifold to separate the protein-bound radioligand from the free radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the fulvestrant S-enantiomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 2: ERα Degradation Assay by Western Blotting
This protocol assesses the ability of the fulvestrant S-enantiomer to induce the degradation of the ERα protein in a cellular context.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Fulvestrant S-enantiomer
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fulvestrant S-enantiomer for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each plate and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 3: Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of the fulvestrant S-enantiomer to inhibit estrogen-induced transcriptional activity.
Materials:
-
ER-positive cell line (e.g., MCF-7 or T47D)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
17β-Estradiol
-
Fulvestrant S-enantiomer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate.
-
Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporter gene (typically 24 hours).
-
-
Cell Treatment:
-
Replace the medium with fresh medium containing a fixed, sub-maximal concentration of 17β-estradiol and varying concentrations of the fulvestrant S-enantiomer.
-
Include controls for basal activity (vehicle only), maximal estrogen-induced activity (estradiol only), and background (untransfected cells).
-
Incubate the cells for an appropriate period (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase assay substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well, if necessary.
-
Calculate the percentage of inhibition of estradiol-induced luciferase activity for each concentration of the fulvestrant S-enantiomer.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration and determine the IC50 value.
-
Protocol 4: Cell Viability Assay (MTT or similar)
This protocol determines the effect of the fulvestrant S-enantiomer on the proliferation and viability of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Fulvestrant S-enantiomer
-
MTT reagent (or other viability assay reagent like WST-1 or CellTiter-Glo)
-
Solubilization solution (e.g., DMSO or SDS solution for MTT)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the fulvestrant S-enantiomer.
-
Include a vehicle-treated control.
-
Incubate the cells for a desired period (e.g., 3-6 days).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The fulvestrant S-enantiomer represents a specific and valuable tool for researchers in the field of endocrinology and cancer biology. The protocols outlined in these application notes provide a robust framework for the detailed investigation of its biochemical and cellular activities. By employing these methods, scientists can elucidate the precise role of this stereoisomer in estrogen receptor binding, degradation, and signaling, thereby contributing to a more nuanced understanding of the pharmacology of selective estrogen receptor degraders. This knowledge can, in turn, inform the development of next-generation endocrine therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 182,780, Estrogen receptor antagonist (CAS 129453-61-8) | Abcam [abcam.com]
- 4. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 7. Fulvestrant (S enantiomer) - Protheragen [protheragen.ai]
- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Fulvestrant S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent selective estrogen receptor (ER) antagonist and degrader, widely used in the treatment of hormone receptor-positive breast cancer. Structurally, Fulvestrant is the R-enantiomer of a chiral molecule. The corresponding S-enantiomer is available for research purposes, but its in vitro activity is not extensively documented in publicly available literature. These application notes provide a detailed protocol for the in vitro characterization of the Fulvestrant S-enantiomer, with a direct comparison to the clinically used R-enantiomer (Fulvestrant). The following protocols are designed to assess the S-enantiomer's bioactivity through three key assays: a competitive ER binding assay, a cell proliferation assay using the ER-positive MCF-7 breast cancer cell line, and an assay to quantify ERα protein degradation.
Data Presentation
A critical aspect of characterizing the Fulvestrant S-enantiomer is the direct comparison of its activity with the R-enantiomer. The following tables are structured to present the quantitative data that would be generated from the described protocols.
Table 1: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity
| Compound | IC50 (nM)[1][2] | Relative Binding Affinity (%) |
| Fulvestrant (R-enantiomer) | 9.4 | 100 |
| Fulvestrant S-enantiomer | To be determined | To be determined |
| 17β-Estradiol (Reference) | ~1 | ~989 |
Table 2: Comparative Inhibition of MCF-7 Cell Proliferation
| Compound | IC50 (nM)[1] |
| Fulvestrant (R-enantiomer) | 0.29 |
| Fulvestrant S-enantiomer | To be determined |
Table 3: Comparative Estrogen Receptor Alpha (ERα) Degradation in MCF-7 Cells
| Compound (at 100 nM) | ERα Protein Level (% of Vehicle Control) |
| Fulvestrant (R-enantiomer) | To be determined |
| Fulvestrant S-enantiomer | To be determined |
Experimental Protocols
Competitive Estrogen Receptor Alpha (ERα) Binding Assay
This assay determines the affinity of the Fulvestrant S-enantiomer for ERα by measuring its ability to compete with radiolabeled 17β-estradiol for binding to the receptor.
Materials:
-
Human recombinant ERα protein
-
[³H]-17β-Estradiol
-
Fulvestrant R-enantiomer and S-enantiomer
-
Assay Buffer (e.g., Tris-based buffer with additives like DTT and glycerol)
-
Scintillation cocktail and vials
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the Fulvestrant R- and S-enantiomers in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Dilute the [³H]-17β-estradiol in assay buffer to a final concentration of approximately 1 nM.
-
Dilute the recombinant ERα protein in assay buffer to a concentration that results in sufficient signal-to-noise ratio, to be determined in preliminary experiments.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-17β-estradiol
-
Increasing concentrations of either the unlabeled Fulvestrant enantiomer or a reference compound (e.g., unlabeled 17β-estradiol).
-
For total binding, add only [³H]-17β-estradiol and ERα.
-
For non-specific binding, add a high concentration of unlabeled 17β-estradiol in addition to [³H]-17β-estradiol and ERα.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the diluted ERα protein to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the ERα protein bound to the radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
MCF-7 Cell Proliferation Assay
This assay assesses the ability of the Fulvestrant S-enantiomer to inhibit the proliferation of ER-positive human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phenol (B47542) red-free medium and charcoal-stripped FBS for the assay.
-
Fulvestrant R-enantiomer and S-enantiomer.
-
Cell proliferation reagent (e.g., MTS, XTT, or a DNA-binding fluorescent dye).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in standard medium.
-
Prior to the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.
-
Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Fulvestrant R- and S-enantiomers in the assay medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Remove the seeding medium and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
To assess antagonistic activity, co-treat cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and increasing concentrations of the Fulvestrant enantiomers.
-
-
Incubation:
-
Incubate the plates for 5-7 days, with a medium change containing fresh compound every 2-3 days.
-
-
Measurement of Cell Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell proliferation against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation) by fitting the data to a sigmoidal dose-response curve.
-
Western Blot for ERα Degradation
This assay quantifies the ability of the Fulvestrant S-enantiomer to induce the degradation of the ERα protein in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Fulvestrant R-enantiomer and S-enantiomer
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ERα.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with the Fulvestrant R- and S-enantiomers at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the ERα protein levels as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of Fulvestrant S-enantiomer.
Caption: Mechanism of action of Fulvestrant enantiomers on ER signaling.
References
Application Notes and Protocols: Fulvestrant in Combination with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a selective estrogen receptor (ER) degrader (SERD) that functions as an ER antagonist with no known agonist activity. It operates by binding to the estrogen receptor, leading to its destabilization and subsequent degradation. This mechanism effectively inhibits estrogen signaling pathways crucial for the growth of hormone receptor-positive (HR+) breast cancer.[1] Fulvestrant is administered as a racemic mixture of two diastereoisomers, sulfoxide (B87167) A and sulfoxide B. Preclinical studies have indicated no significant differences in the pharmacokinetic profiles or pharmacological potency between these two isomers.
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, are a class of drugs that target the cell cycle machinery. By inhibiting CDK4 and CDK6, these agents prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inhibiting tumor cell proliferation.
The combination of fulvestrant with CDK4/6 inhibitors has emerged as a cornerstone of treatment for HR-positive, HER2-negative advanced or metastatic breast cancer, demonstrating synergistic anti-tumor activity and significantly improving patient outcomes compared to endocrine monotherapy alone.[2][3][4] This document provides an overview of the preclinical and clinical data, along with detailed protocols for key experimental assays relevant to the study of this combination therapy.
Signaling Pathway
The combination of fulvestrant and CDK4/6 inhibitors targets two critical pathways in HR+ breast cancer. Fulvestrant directly targets the ER, leading to its degradation and the shutdown of estrogen-driven gene transcription. Concurrently, CDK4/6 inhibitors block the cell cycle progression, which is often dysregulated in cancer. The synergistic effect arises from the dual blockade of a key signaling pathway and the cell proliferation machinery.
Preclinical and Clinical Efficacy
The combination of fulvestrant with CDK4/6 inhibitors has been extensively evaluated in numerous clinical trials, consistently demonstrating superior efficacy over fulvestrant monotherapy in patients with HR+/HER2- advanced breast cancer.
Summary of Key Clinical Trial Data
| CDK4/6 Inhibitor | Trial Name | Setting | Median Progression-Free Survival (PFS) [Combination vs. Fulvestrant Alone] | Median Overall Survival (OS) [Combination vs. Fulvestrant Alone] | Reference |
| Palbociclib | PALOMA-3 | Pretreated | 9.5 months vs. 4.6 months | 34.9 months vs. 28.0 months | [1][5] |
| Ribociclib | MONALEESA-3 | First- and Second-line | 20.5 months vs. 12.8 months | 53.7 months vs. 41.5 months | [4] |
| Abemaciclib | MONARCH 2 | Pretreated | 16.4 months vs. 9.3 months | 46.7 months vs. 37.3 months | [4] |
| Abemaciclib | postMONARCH | Post-CDK4/6i | 6.0 months vs. 5.3 months | Not yet mature | [6][7] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of fulvestrant and a CDK4/6 inhibitor on the viability of breast cancer cell lines (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cells
-
DMEM/F12 medium (phenol red-free) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fulvestrant (S enantiomer or racemic mixture)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of fulvestrant and the CDK4/6 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at the desired concentrations. Include vehicle control wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTS reagent (or 20 µL of MTT reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERα Degradation and Rb Phosphorylation
This protocol allows for the assessment of fulvestrant-induced ERα degradation and the inhibition of Rb phosphorylation by CDK4/6 inhibitors.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
Fulvestrant and CDK4/6 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with fulvestrant, CDK4/6 inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Fulvestrant formulation for injection
-
CDK4/6 inhibitor formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, fulvestrant alone, CDK4/6 inhibitor alone, combination).
-
Administer treatments as per the planned schedule. For example, fulvestrant can be administered subcutaneously once weekly, and palbociclib can be given by oral gavage daily for a set number of weeks.[8]
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot tumor growth curves for each treatment group and perform statistical analysis.
Conclusion
The combination of fulvestrant and CDK4/6 inhibitors represents a significant advancement in the treatment of HR+/HER2- advanced breast cancer. The preclinical rationale for this combination is strong, and clinical data have consistently demonstrated its superiority over endocrine monotherapy. The protocols provided herein offer a starting point for researchers to investigate the mechanisms of action, efficacy, and potential resistance mechanisms of this important therapeutic strategy. While existing data suggest that the S enantiomer of fulvestrant has comparable activity to the racemic mixture, further studies could definitively confirm this in the context of combination therapies.
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors combined with fulvestrant for HR+/HER2− advanced breast cancer - Zhang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 3. CDK4/6 inhibitors combined with fulvestrant for HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant in Combination with CDK4/6 Inhibitors for HER2- Metastatic Breast Cancers: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib in Combination With Fulvestrant in Women With Hormone Receptor-Positive/HER2-Negative Advanced Metastatic Breast Cancer: Detailed Safety Analysis From a Multicenter, Randomized, Placebo-Controlled, Phase III Study (PALOMA-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fulvestrant S-enantiomer (Sulfoxide Diastereomers) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. The fulvestrant drug substance is a mixture of two diastereomers, arising from the chiral center at the sulfur atom in the sulfinyl side chain. These are commonly referred to as Fulvestrant sulfoxide (B87167) A and Fulvestrant sulfoxide B. While the steroidal core of fulvestrant is a single enantiomer, the presence of these two diastereomers necessitates a stereoselective analytical method to individually quantify them in biological matrices. This is crucial for detailed pharmacokinetic, pharmacodynamic, and metabolism studies. The "S-enantiomer" in the context of fulvestrant analysis likely refers to one of these two sulfoxide diastereomers.
This application note provides a detailed protocol for the quantification of Fulvestrant sulfoxide A and B in human plasma using chiral High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
A supported liquid extraction method is employed for the efficient extraction of the fulvestrant diastereomers from human plasma.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 20 µL of a 100 ng/mL working solution of Fulvestrant-d3 (internal standard) in methanol.
-
Sample Dilution: Dilute the sample with 100 µL of water.
-
Loading onto SLE cartridge: Load the diluted plasma sample onto a Supported Liquid Extraction cartridge.
-
Elution: After a 5-minute equilibration, elute the analytes with 2 x 800 µL of ethyl acetate.
-
Evaporation: The collected eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.
Chiral HPLC-MS/MS Analysis
The separation and quantification of the fulvestrant diastereomers are achieved using a chiral HPLC system coupled to a tandem mass spectrometer.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralpak AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fulvestrant: m/z 605.5 → 427.5Fulvestrant-d3: m/z 608.5 → 430.5 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The following tables summarize the expected quantitative performance of the described method for the analysis of Fulvestrant sulfoxide A and B in human plasma.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Fulvestrant sulfoxide A | 0.1 - 50 | 0.1 | > 0.995 |
| Fulvestrant sulfoxide B | 0.1 - 50 | 0.1 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Fulvestrant sulfoxide A | Low | 0.3 | ± 15% | < 15% |
| Medium | 5 | ± 15% | < 15% | |
| High | 40 | ± 15% | < 15% | |
| Fulvestrant sulfoxide B | Low | 0.3 | ± 15% | < 15% |
| Medium | 5 | ± 15% | < 15% | |
| High | 40 | ± 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Fulvestrant diastereomers.
Logical Relationship of Fulvestrant Stereoisomers
Caption: Relationship of Fulvestrant and its sulfoxide diastereomers.
Application Notes and Protocols: Fulvestrant S-enantiomer for Studying ER-alpha and ER-beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent and selective estrogen receptor (ER) antagonist, unique in its classification as a Selective Estrogen Receptor Downregulator (SERD). It competitively binds to estrogen receptors, leading to their degradation and subsequent abrogation of estrogen-mediated signaling pathways. While extensively studied for its role in targeting ER-alpha (ERα) in breast cancer, emerging research highlights its distinct interactions with ER-beta (ERβ). Fulvestrant exists as a racemic mixture of two enantiomers, the S-enantiomer and the R-enantiomer. The S-enantiomer is the active form and is crucial for understanding the specific molecular interactions and downstream effects on both ERα and ERβ.
These application notes provide a comprehensive guide for utilizing the Fulvestrant S-enantiomer as a tool to investigate the differential roles of ERα and ERβ in various biological systems. Detailed protocols for key experiments are provided to enable researchers to assess its binding affinity, functional activity, and impact on receptor signaling.
Data Presentation
Table 1: Comparative Binding Affinity and Potency of Fulvestrant
| Ligand | Receptor | Binding Affinity (IC50) | Potency (IC50) | Reference |
| Fulvestrant (racemic) | Estrogen Receptor (general) | 9.4 nM | [1][2] | |
| Fulvestrant (S-enantiomer) | Estrogen Receptor (general) | Potent Antagonist | [3] |
Signaling Pathways and Experimental Workflows
Fulvestrant S-enantiomer Mechanism of Action on ERα
Fulvestrant S-enantiomer acts as a pure antagonist of ERα. Upon binding, it induces a conformational change in the receptor, inhibiting its dimerization and nuclear translocation. This altered conformation also targets the receptor for proteasomal degradation, effectively downregulating ERα levels within the cell. This leads to the inhibition of transcription of estrogen-responsive genes.[2][4]
Caption: Fulvestrant S-enantiomer's antagonistic action on ERα.
Fulvestrant S-enantiomer's Effect on ERβ Expression
A significant finding is that Fulvestrant upregulates the expression of ERβ at both the mRNA and protein levels.[1][5] This effect is thought to be mediated, at least in part, by the inhibition of DNA methyltransferase (DNMT) activity, leading to demethylation and subsequent activation of the ERβ gene promoter.[1]
Caption: Upregulation of ERβ expression by Fulvestrant S-enantiomer.
Experimental Workflow for Characterizing Fulvestrant S-enantiomer
The following workflow outlines the key experiments to comprehensively characterize the activity of Fulvestrant S-enantiomer on ERα and ERβ.
Caption: Workflow for studying Fulvestrant S-enantiomer's ER activity.
Experimental Protocols
Competitive Binding Assay for ERα and ERβ
Objective: To determine the binding affinity (Ki and IC50) of Fulvestrant S-enantiomer for human ERα and ERβ.
Principle: This assay measures the ability of a test compound (Fulvestrant S-enantiomer) to compete with a radiolabeled ligand (e.g., [3H]-Estradiol) for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ protein
-
[3H]-Estradiol
-
Fulvestrant S-enantiomer
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and vials
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of Fulvestrant S-enantiomer in assay buffer.
-
Prepare a solution of [3H]-Estradiol at a concentration near its Kd for each receptor.
-
Dilute recombinant ERα and ERβ proteins to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the diluted Fulvestrant S-enantiomer to the appropriate wells.
-
Add [3H]-Estradiol to all wells except those for determining non-specific binding.
-
For non-specific binding wells, add a high concentration of unlabeled estradiol (B170435).
-
Initiate the binding reaction by adding the diluted ERα or ERβ protein to each well.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the wells to a 96-well filter plate.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of Fulvestrant S-enantiomer.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERα and ERβ Reporter Gene Assay
Objective: To assess the functional antagonist activity of Fulvestrant S-enantiomer on ERα and ERβ-mediated gene transcription.
Principle: This assay utilizes host cells co-transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). Antagonist activity is measured as a decrease in reporter gene expression in the presence of an agonist (e.g., estradiol).
Materials:
-
Cell line suitable for transfection (e.g., HEK293, HeLa)
-
Expression vectors for human ERα and ERβ
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
Estradiol
-
Fulvestrant S-enantiomer
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the appropriate ER expression vector (ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of estradiol (agonist) and varying concentrations of Fulvestrant S-enantiomer.
-
Include control wells with vehicle, estradiol alone, and Fulvestrant S-enantiomer alone.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of Fulvestrant S-enantiomer.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Western Blot Analysis of ERα Degradation
Objective: To confirm the ability of Fulvestrant S-enantiomer to induce the degradation of ERα protein.
Principle: Western blotting is used to detect and quantify the levels of ERα protein in cells treated with Fulvestrant S-enantiomer over a time course.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Fulvestrant S-enantiomer
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody against ERα
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., β-actin, GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate MCF-7 cells and allow them to adhere.
-
Treat the cells with Fulvestrant S-enantiomer (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
At each time point, wash the cells with PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Repeat the blotting procedure for a loading control protein.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα band intensity to the corresponding loading control band intensity to determine the relative ERα protein levels at each time point.
-
Conclusion
The Fulvestrant S-enantiomer is an invaluable tool for dissecting the distinct roles of ERα and ERβ. By employing the detailed protocols provided in these application notes, researchers can quantitatively assess its binding and functional characteristics on each receptor subtype. Understanding the differential effects of the Fulvestrant S-enantiomer, particularly its ability to downregulate ERα while upregulating ERβ, will provide critical insights into the complex biology of estrogen signaling and may pave the way for the development of more targeted and effective therapies.
References
- 1. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fulvestrant S-enantiomer in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] It functions as an estrogen receptor (ER) antagonist, binding competitively to the ER with high affinity, and inducing its degradation.[2][3] This leads to a complete abrogation of estrogen-sensitive gene transcription.[3] Commercially available Fulvestrant is a mixture of two diastereoisomers, the S and R-enantiomers, at the sulfoxide (B87167) position. While much of the preclinical and clinical data is based on this mixture, the S-enantiomer is recognized as a potent estrogen receptor antagonist. These application notes provide a framework for utilizing the Fulvestrant S-enantiomer in preclinical xenograft models based on the established activity of the Fulvestrant mixture.
Note: Specific in vivo efficacy and pharmacokinetic data for the isolated Fulvestrant S-enantiomer are not widely available in published literature. The following protocols are adapted from studies using the Fulvestrant diastereomeric mixture and should be optimized for specific experimental conditions.
Mechanism of Action: Fulvestrant
Fulvestrant exerts its anti-tumor effects through a multi-faceted mechanism targeting the estrogen receptor. It competitively binds to the ER, inhibiting dimerization and nuclear translocation.[4] This binding also renders the activating functions AF1 and AF2 inactive.[4] Ultimately, the Fulvestrant-ER complex is unstable and targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels.[3][5]
Caption: Mechanism of action of Fulvestrant S-enantiomer.
Data Presentation
In Vitro Activity
While direct comparative in vivo data for the enantiomers is scarce, in vitro studies have established the potent ER antagonism of Fulvestrant.
| Compound | Assay | Cell Line | IC50 | Reference |
| Fulvestrant (mixture) | ERα Binding | Cell-free | 9.4 nM | --INVALID-LINK-- |
| Fulvestrant (mixture) | Cell Proliferation | MCF-7 | 0.29 nM | [6] |
| Fulvestrant S-enantiomer | ER Antagonism | Not Specified | 9.4 nM | [7] |
| Fulvestrant (mixture) | ERα Degradation | T47D | 9.3 nM | [8] |
| Fulvestrant (mixture) | Cell Proliferation | T47D | Not Specified | [9] |
In Vivo Efficacy in Xenograft Models (Fulvestrant Mixture)
The following table summarizes representative data from studies using the Fulvestrant mixture in various xenograft models. These can serve as a benchmark for studies with the S-enantiomer.
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| MCF-7 | Fulvestrant (5 mg/mouse) | Single subcutaneous injection | Complete tumor growth blockage for at least 4 weeks.[10] |
| MCF-7 | Fulvestrant (0.05, 0.5, 5 mg/mouse) | Single dose | Dose-dependent reduction in ERα protein levels.[11] |
| Tamoxifen-Resistant (TamR) | Fulvestrant (25-200 mg/kg) | Weekly subcutaneous injections for 4 weeks | Significant inhibition of tumor growth at all doses.[12] |
| HCC1428 | Fulvestrant (25 mg/kg) | 4 weekly treatments | Significant inhibition of tumor growth.[12] |
Experimental Protocols
Protocol 1: Evaluation of Fulvestrant S-enantiomer in an Estrogen-Dependent MCF-7 Xenograft Model
This protocol is adapted from established methods for evaluating Fulvestrant in MCF-7 xenografts.[13]
Caption: Experimental workflow for MCF-7 xenograft model.
Materials:
-
Fulvestrant S-enantiomer
-
Vehicle (e.g., corn oil, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[6]
-
MCF-7 human breast cancer cells
-
Ovariectomized female immunodeficient mice (e.g., BALB/c nude or NSG)
-
17β-estradiol pellets (e.g., 0.72 mg, 90-day release)
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Animal Acclimatization and Hormone Supplementation:
-
Acclimatize ovariectomized mice for at least one week.
-
Subcutaneously implant a 17β-estradiol pellet one week prior to cell injection to support tumor growth.
-
-
Cell Preparation and Injection:
-
Culture MCF-7 cells in appropriate media.
-
On the day of injection, harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Inject 1 x 107 cells subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the Fulvestrant S-enantiomer solution in the chosen vehicle. Sonication may be required for dissolution.[6]
-
Administer the drug via subcutaneous injection at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once weekly). The vehicle should be administered to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., ERα protein levels via Western blot or immunohistochemistry).
-
Protocol 2: Evaluation of Fulvestrant S-enantiomer in a Tamoxifen-Resistant Xenograft Model
This protocol is for assessing the efficacy of the S-enantiomer in a model of acquired resistance to tamoxifen (B1202).
Model Development:
Tamoxifen-resistant (TamR) xenografts can be established by serially passaging MCF-7 tumors in ovariectomized, tamoxifen-treated mice until robust, tamoxifen-stimulated growth is observed.
Procedure:
The procedure is similar to Protocol 1, with the following modifications:
-
Animal Model: Use ovariectomized mice bearing established TamR tumors.
-
Hormone Supplementation: Instead of estradiol, these mice are typically treated with a continuous release tamoxifen pellet (e.g., 5 mg, 60-day release).[12]
-
Treatment Groups: In addition to vehicle and Fulvestrant S-enantiomer groups, a tamoxifen treatment group should be included to confirm the resistant phenotype.
Signaling Pathway
The primary signaling pathway affected by Fulvestrant is the estrogen receptor signaling cascade. By promoting ER degradation, Fulvestrant effectively shuts down downstream signaling that leads to cell proliferation and survival.
References
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Pharmacodynamic imaging guides dosing of a selective estrogen receptor degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Acquired Drug Resistance Using Stereoisomers of Fulvestrant
These application notes provide a framework for researchers, scientists, and drug development professionals on the use of specific stereoisomers of Fulvestrant (B1683766) to study mechanisms of acquired drug resistance in cancer, particularly in estrogen receptor-positive (ER+) breast cancer.
1.0 Introduction
Fulvestrant (also known as ICI 182,780) is a selective estrogen receptor degrader (SERD) used in the treatment of ER+ breast cancer. It acts as an estrogen receptor antagonist with no agonist effects, and it functions by binding to the ER, inhibiting dimerization, and promoting the degradation of the receptor protein.[1][2] This leads to a complete downregulation of ER signaling pathways.[2]
Commercially available Fulvestrant is a mixture of two diastereomers, often referred to as Fulvestrant Sulphoxide A and Fulvestrant Sulphoxide B, which arise from the chiral center at the sulfoxide (B87167) group in the molecule's side chain.[3] While many preclinical and clinical studies utilize this diastereomeric mixture, the investigation of individual isomers is crucial for a deeper understanding of structure-activity relationships, binding kinetics, and potential differential effects related to acquired drug resistance. Acquired resistance to Fulvestrant is a major clinical challenge, with mechanisms including the development of mutations in the estrogen receptor gene (ESR1).[4][5][6] Studying pure stereoisomers can help elucidate whether specific resistance mechanisms preferentially affect the activity of one isomer over the other.
2.0 Application: Probing Resistance Mechanisms with Pure Diastereomers
The use of purified Fulvestrant diastereomers (Sulfoxide A or B) serves as a precise tool to investigate the molecular drivers of acquired resistance.
Key applications include:
-
Determining Isomer-Specific Efficacy: Assessing if resistant cell lines (e.g., those with ESR1 mutations like Y537S or F404L) exhibit differential sensitivity to individual diastereomers compared to the parent mixture.[5]
-
Investigating ER Binding and Degradation: Quantifying differences between isomers in their ability to bind to mutated ER and promote its degradation. A resistance mutation might sterically hinder the binding of one isomer more than the other.
-
Elucidating Off-Target Effects: Exploring whether one isomer has a greater propensity for off-target activities that could contribute to or overcome resistance, such as interacting with efflux pumps like P-glycoprotein (P-gp) or inhibiting aromatase activity.[7][8][9]
-
Structure-Activity Relationship (SAR) Studies: Providing critical data for the design of next-generation SERDs that may have improved efficacy against resistant tumors.
3.0 Quantitative Data Summary
While data directly comparing the efficacy of individual Fulvestrant diastereomers in resistant models is limited in publicly available literature, the following tables summarize the established activity of the parent compound (diastereomeric mixture) in various contexts. These values serve as a baseline for comparative studies with purified isomers.
Table 1: Biological Activity of Fulvestrant (Diastereomeric Mixture)
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| ER Binding Affinity (IC50) | 0.29 nM | Estrogen Receptor | [10] |
| ER Binding (vs. Estradiol) | 89% | Estrogen Receptor | [2] |
| Aromatase Inhibition (IC50) | 16.80 nM | MCF-7Ca Cells | [8] |
| Aromatase Inhibition (IC50) | 125.50 nM | JEG-3 Cells | [8] |
| Aromatase Inhibition (IC50) | 386.1 nM | Breast Fibroblasts |[8] |
Table 2: Efficacy of Fulvestrant in Doxorubicin-Resistant (MDR) Cell Lines
| Cell Line | Doxorubicin (B1662922) IC50 (μM) | Doxorubicin + Fulvestrant (1 μM) IC50 (μM) | Reversal Fold | Reference |
|---|---|---|---|---|
| Bats-72 (ER-) | 2.51 ± 0.33 | 0.35 ± 0.04 | 7.17 | [7] |
| Bads-200 (ER-) | 10.26 ± 1.14 | 0.98 ± 0.11 | 10.47 |[7] |
4.0 Experimental Protocols
4.1 Protocol: Separation of Fulvestrant Diastereomers by HPLC
This protocol is adapted from methodologies described for the separation of Fulvestrant isomers.[11][12]
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak). The specific choice of column is critical and may require optimization.
-
Mobile Phase: An isocratic solvent system. A common system consists of a C5-C10 alkane (e.g., hexane (B92381) or heptane) as the first mobile phase and a C3 alcohol (e.g., isopropanol) as the second mobile phase.[11] A typical ratio is ~85% alkane to ~15% alcohol.
-
Flow Rate: Set flow rate between 0.6 to 1.3 mL/min.[12]
-
Temperature: Maintain column temperature between 10°C and 40°C.[11]
-
Detection: Monitor elution using a UV detector set at 220 nm and/or 240 nm.[12]
-
Sample Preparation: Dissolve the Fulvestrant diastereomeric mixture in the mobile phase or a compatible solvent.
-
Injection & Collection: Inject the sample onto the column. The two diastereomers (Sulfoxide A and Sulfoxide B) will elute at different retention times. Collect the purified fractions for each isomer.
-
Purity Analysis: Re-inject the collected fractions onto the same HPLC system to confirm the purity of each separated isomer, aiming for >99.5% purity.[11]
-
Crystallization (Optional): The purified isomer can be crystallized from an organic solvent like ethyl acetate (B1210297) to obtain a solid form.[11]
4.2 Protocol: Cell Viability Assay to Determine Acquired Resistance
This protocol describes how to compare the cytotoxic effects of the Fulvestrant mixture and its individual diastereomers on sensitive and resistant breast cancer cell lines.
-
Cell Culture: Culture sensitive (e.g., MCF-7) and Fulvestrant-resistant (FR) cells in their respective standard media. FR cells should be maintained in media containing 100 nM Fulvestrant to preserve the resistant phenotype.[13]
-
Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the Fulvestrant mixture and each purified diastereomer (e.g., from 1 pM to 10 µM) in the appropriate cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the media containing the different drug concentrations. Incubate the plates for 5-7 days.
-
Viability Assessment: After incubation, measure cell viability using a standard method such as MTT, MTS, or a luminescent assay like CellTiter-Glo®.
-
Data Analysis: Convert raw data to percentage of viable cells relative to a vehicle-treated control. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each compound in both sensitive and resistant cell lines using non-linear regression analysis. A rightward shift in the IC50 curve for resistant cells indicates acquired resistance.
4.3 Protocol: Western Blot for ERα Degradation
This protocol assesses the ability of Fulvestrant isomers to induce the degradation of the ERα protein.
-
Cell Treatment: Plate ER+ breast cancer cells (sensitive or resistant) in 6-well plates. Once they reach 70-80% confluency, treat them with a fixed concentration (e.g., 100 nM) of the Fulvestrant mixture or individual diastereomers for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα protein levels to the loading control. Compare the rate and extent of ERα degradation induced by each compound.
5.0 Signaling Pathways and Experimental Workflows
Diagram 1: Fulvestrant's Mechanism of Action
Caption: Mechanism of Fulvestrant action on the Estrogen Receptor pathway.
Diagram 2: Workflow for Comparing Diastereomer Activity in Resistance
Caption: Experimental workflow for dissecting diastereomer-specific activity.
Diagram 3: ESR1 Mutation as a Mechanism of Fulvestrant Resistance
Caption: Model of Fulvestrant resistance via ESR1 F404 mutation.
References
- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potential Way To Overcome Fulvestrant Resistance In Secondary Breast Cancer | Breast Cancer Now [breastcancernow.org]
- 7. Fulvestrant reverses doxorubicin resistance in multidrug-resistant breast cell lines independent of estrogen receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The steroidal antiestrogen ICI 182,780 is an inhibitor of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fulvestrant reverses doxorubicin resistance in multidrug-resistant breast cell lines independent of estrogen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICI 182,780 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 11. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 12. ijrar.org [ijrar.org]
- 13. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Fulvestrant S Enantiomer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant is a potent selective estrogen receptor (ER) antagonist and degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] It functions by binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-mediated signaling pathways.[1] Commercially available Fulvestrant is a mixture of two diastereoisomers, the S and R enantiomers at the sulfoxide (B87167) position. While both enantiomers are available for research purposes, published data detailing direct comparisons of their biological activities in cell-based assays are limited.
These application notes provide a framework of established cell-based assays and detailed protocols that are widely used to characterize the activity of Fulvestrant. While the quantitative data presented here pertains to the diastereomeric mixture, these protocols can be directly applied to evaluate the specific activity of the Fulvestrant S enantiomer.
Mechanism of Action: Estrogen Receptor Signaling Pathway
Fulvestrant exerts its anti-tumor effects by disrupting the estrogen receptor (ER) signaling cascade. In ER-positive breast cancer cells, estradiol (B170435) (E2) binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The nuclear ERα dimer then binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes involved in cell proliferation and survival.
Fulvestrant acts as a pure antagonist by competitively binding to ERα. This binding induces a distinct conformational change that inhibits receptor dimerization and nuclear translocation. Furthermore, the Fulvestrant-ERα complex is unstable and is targeted for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ERα levels.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of Fulvestrant (as a diastereomeric mixture) in common breast cancer cell lines. These values serve as a benchmark for evaluating the activity of the individual S enantiomer.
Table 1: Potency of Fulvestrant in Cell-Free and Cell-Based Assays
| Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 (nM) | Reference(s) |
| Cell-Free Assay | Estrogen Receptor (ER) | Antagonism | 9.4 | [2][3] |
| Cell Proliferation | MCF-7 (ER+) | Growth Inhibition | 0.29 | [4] |
| Cell Proliferation | MCF-7 (ER+) | Growth Inhibition | 0.8 | [3] |
| Cell Proliferation | MDA-MB-231 (ER-) | Growth Inhibition | > 1000 | [3] |
Table 2: Effect of Fulvestrant on ERα Protein Expression
| Cell Line | Treatment Concentration (nM) | Treatment Duration | % ERα Reduction | Reference(s) |
| MCF-7 | 100 | Time-dependent | Significant reduction | [3] |
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Staining)
This protocol is designed to assess the anti-proliferative activity of the Fulvestrant S enantiomer on estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Fulvestrant S enantiomer
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Fulvestrant S enantiomer in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the plates for 6 days.
-
-
Staining and Quantification:
-
After the incubation period, gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the Fulvestrant S enantiomer and determine the IC50 value using non-linear regression analysis.
-
ERα Degradation Assay (Western Blot)
This protocol is used to quantify the ability of the Fulvestrant S enantiomer to induce the degradation of the estrogen receptor alpha (ERα) protein in MCF-7 cells.
Materials:
-
MCF-7 cell line
-
Culture medium (as described above)
-
6-well cell culture plates
-
Fulvestrant S enantiomer
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the Fulvestrant S enantiomer or vehicle control for different time points (e.g., 6, 24, 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Conclusion
The provided protocols for cell proliferation and ERα degradation assays are robust methods for characterizing the bioactivity of anti-estrogenic compounds. While the existing quantitative data is for the diastereomeric mixture of Fulvestrant, these methodologies are directly applicable for the detailed investigation of the Fulvestrant S enantiomer. Such studies are crucial for a comprehensive understanding of the structure-activity relationship of Fulvestrant's stereoisomers and for the development of new and improved selective estrogen receptor degraders.
References
Application Notes and Protocols for the Determination of Fulvestrant Enantiomeric Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulvestrant (B1683766) is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] The molecule possesses a chiral sulfoxide (B87167) center, resulting in two enantiomers, Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.[3] Regulatory authorities require strict control over the enantiomeric purity of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][4] Therefore, robust and validated analytical methods are crucial for ensuring the quality, safety, and efficacy of Fulvestrant.
These application notes provide detailed protocols for the determination of Fulvestrant's enantiomeric purity using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). A general protocol for Capillary Electrophoresis (CE) is also included as a potential alternative technique.
Analytical Techniques for Enantiomeric Purity
The primary methods for separating the enantiomers of Fulvestrant are chiral chromatography, including HPLC and SFC.[5][] These techniques utilize a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation.[7][8]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable technique for enantiomeric separation. The direct approach, employing a chiral stationary phase, is the most common method.[9]
Experimental Protocol: Chiral Normal-Phase HPLC
This protocol outlines a method for the enantiomeric separation of Fulvestrant using a normal-phase cyano column.[10]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the Fulvestrant sample in the mobile phase.
-
Dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis (e.g., 5 mg/mL).[10]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Cyano column (e.g., 4.6 mm x 250 mm, 5 µm)[10] |
| Mobile Phase | n-hexane and Isopropyl alcohol (70:30 v/v)[10] |
| Flow Rate | 1.5 mL/min[10] |
| Column Temperature | Ambient[10] or controlled between 10°C and 40°C[11][12] |
| Detection Wavelength | 220 nm[3][10][12] |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers (FST-A and FST-B).[10]
-
Integrate the peak areas for each enantiomer.
-
Calculate the percentage of each enantiomer and the enantiomeric excess (%ee).
-
Quantitative Data Summary: HPLC Method Performance
| Parameter | Fulvestrant Enantiomer A (FST-A) | Fulvestrant Enantiomer B (FST-B) |
| Retention Time (RT) | ~30.5 ± 1 min[10] | ~30.0 ± 1 min[10] |
| Limit of Detection (LOD) | 0.0011 mg/mL[10] | 0.0010 mg/mL[10] |
| Linearity Range | 2.5 - 7.5 mg/mL[10] | 2.5 - 7.5 mg/mL[10] |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[][13][14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[]
Experimental Protocol: Chiral SFC
This protocol provides a general guideline for developing a chiral SFC method for Fulvestrant enantiomers.
-
Instrumentation: A supercritical fluid chromatography system with a pump for delivering CO2 and a co-solvent, an autosampler, a column oven, a back-pressure regulator, and a UV or mass spectrometry (MS) detector.
-
Sample Preparation:
-
Dissolve the Fulvestrant sample in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).
-
Dilute to the desired concentration.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is a good starting point.[9] |
| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol).[5] |
| Gradient | A screening gradient of the modifier (e.g., 5-40% in 5 minutes) can be used for initial method development. |
| Flow Rate | 2-4 mL/min |
| Outlet Pressure | 100-200 bar |
| Column Temperature | 35-40°C |
| Detection | UV at 220 nm or MS detection. |
-
Data Analysis:
-
Identify and integrate the peaks for the two enantiomers.
-
Calculate the enantiomeric purity.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is another technique that can be employed for enantiomeric separations.[15] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[4] The separation is typically achieved by adding a chiral selector to the background electrolyte.[16]
Experimental Protocol: Chiral CE (General Method)
As no specific CE method for Fulvestrant was found, this protocol provides a general starting point for method development based on common practices for separating chiral drug compounds.[16]
-
Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a detector (typically UV).
-
Sample Preparation:
-
Dissolve the Fulvestrant sample in the background electrolyte or a suitable solvent.
-
Filter the sample through a 0.45 µm filter.
-
-
Electrophoretic Conditions:
| Parameter | Value |
| Capillary | Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length). |
| Background Electrolyte (BGE) | A low pH buffer (e.g., 25 mM phosphate (B84403) buffer, pH 2.5-3.0). |
| Chiral Selector | Cyclodextrins (e.g., sulfated-β-cyclodextrin or carboxymethyl-β-cyclodextrin) are commonly used.[17] Start with a concentration of 10-20 mg/mL in the BGE. |
| Voltage | 15-25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds). |
| Detection | UV at 220 nm. |
-
Data Analysis:
-
Identify the migration times of the two enantiomers.
-
Calculate the resolution and the peak areas to determine the enantiomeric purity.
-
Visualizations
Experimental Workflow for Enantiomeric Purity Analysis
Caption: General workflow for the analysis of Fulvestrant enantiomeric purity.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for chiral separation.
References
- 1. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. nhpri.org [nhpri.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tsijournals.com [tsijournals.com]
- 11. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 12. ijrar.org [ijrar.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioseparation of chiral sulfoxides and sulfinate esters by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fulvestrant S-enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Fulvestrant S-enantiomer. The primary challenge in Fulvestrant synthesis is controlling the stereochemistry at the sulfur atom, as the final product is a mixture of two diastereomers, often referred to as sulfoxide (B87167) A and sulfoxide B.[1] Achieving a high diastereomeric excess (d.e.) in favor of the desired S-enantiomer is a critical objective.
Frequently Asked Questions (FAQs)
Q1: What is the main stereochemical challenge in Fulvestrant synthesis?
A1: The central stereochemical challenge lies in the oxidation of the thioether precursor to the sulfoxide. This oxidation creates a new chiral center at the sulfur atom, leading to the formation of two diastereomers (R and S enantiomers at the sulfur). Standard oxidation methods typically yield a nearly 1:1 mixture of these diastereomers. Therefore, achieving a stereoselective synthesis that favors the desired S-enantiomer is a significant hurdle.
Q2: Why is it important to control the formation of the S-enantiomer?
A2: While Fulvestrant is approved as a mixture of diastereomers, controlling the stereochemical outcome is crucial for ensuring batch-to-batch consistency and meeting regulatory requirements. The specific ratio of diastereomers can affect the drug's overall efficacy and safety profile. For research and development purposes, isolating and studying the individual enantiomers is essential to understand their distinct pharmacological properties.
Q3: What are the principal strategies for obtaining the Fulvestrant S-enantiomer?
A3: There are two main approaches:
-
Stereoselective Synthesis: This involves the use of chiral reagents or catalysts to selectively oxidize the thioether precursor to the desired S-sulfoxide. This is the most direct and atom-economical approach.
-
Diastereomeric Separation: This involves synthesizing the mixture of diastereomers and then separating them using chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Q4: What are common impurities encountered in Fulvestrant synthesis?
A4: Besides the undesired R-enantiomer, a common impurity is the 7-beta isomer of Fulvestrant. It is critical to control the formation of this impurity during the synthesis to ensure the quality of the final product. Other potential impurities can arise from side reactions or incomplete reactions during the multi-step synthesis.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Sulfoxidation
Problem: The synthesis is yielding a low diastereomeric excess (d.e.) of the desired S-enantiomer.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Reagent | The choice of catalyst is critical. For titanium-based systems (Kagan-Modena type), ensure the correct ratio of Ti(OiPr)₄ to the chiral ligand (e.g., diethyl tartrate - DET) and the presence of the optimal amount of water.[2][3] Replacing tert-butyl hydroperoxide (TBHP) with cumyl hydroperoxide (CHP) can sometimes improve enantioselectivity.[2] For vanadium-based catalysts, the structure of the Schiff base ligand is paramount.[4] |
| Suboptimal Reaction Temperature | Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower d.e. It is advisable to conduct the reaction at lower temperatures (e.g., -20°C to 0°C).[2][5] |
| Incorrect Solvent | The solvent can affect the solubility and conformation of the catalyst-substrate complex. Screen different solvents to find the optimal one for your specific catalyst system. |
| Presence of Impurities | Impurities in the starting materials or reagents can interfere with the catalyst. Ensure all starting materials and reagents are of high purity. |
Issue 2: Over-oxidation to Sulfone
Problem: A significant amount of the corresponding sulfone is being formed, reducing the yield of the desired sulfoxide.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excess Oxidant | Carefully control the stoichiometry of the oxidizing agent. Use only a slight excess (e.g., 1.1-1.2 equivalents). Adding the oxidant dropwise over a period of time can also help to minimize over-oxidation. |
| Reaction Temperature Too High | Higher temperatures can accelerate the rate of the second oxidation from sulfoxide to sulfone. Maintain a low reaction temperature throughout the addition of the oxidant and the course of the reaction. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting thioether has been consumed to prevent further oxidation of the sulfoxide product. |
Issue 3: Difficulty in Separating Diastereomers
Problem: Incomplete separation of the S- and R-sulfoxide diastereomers using chiral HPLC or SFC.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for separating sulfoxide enantiomers.[6][7] It may be necessary to screen several different CSPs to find the one with the best selectivity for Fulvestrant diastereomers. |
| Inappropriate Mobile Phase | The composition of the mobile phase (both the organic modifier and any additives) significantly impacts resolution. For normal-phase HPLC, a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol) is common.[6] For SFC, alcohol modifiers are generally preferred.[8] The addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution. |
| Temperature Effects | Column temperature can influence the separation. It is recommended to control the column temperature and investigate the effect of varying it (e.g., between 10°C and 40°C).[1] |
| Low Resolution | To improve resolution, you can try decreasing the flow rate, increasing the column length, or using a column with a smaller particle size. |
Experimental Protocols
Asymmetric Sulfoxidation using a Vanadium-Salan Catalyst
This protocol is a general guideline for the enantioselective oxidation of the thioether precursor of Fulvestrant.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral Salan ligand (1.2 mol%) and VO(acac)₂ (1.0 mol%) in a suitable solvent such as CH₂Cl₂. Stir the solution at room temperature for 30-60 minutes.
-
Reaction Setup: Cool the catalyst solution to 0°C. Add the Fulvestrant thioether precursor (1.0 equivalent) to the solution.
-
Oxidation: Slowly add a solution of aqueous hydrogen peroxide (H₂O₂; 1.1-1.2 equivalents, 30% w/w) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the sulfoxide diastereomers.
-
Analysis: Determine the diastereomeric ratio using chiral HPLC.
Chiral HPLC Separation of Fulvestrant Diastereomers
This is a general protocol for the analytical separation of Fulvestrant sulfoxide diastereomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized, but a starting point could be 85:15 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.[]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.[6]
Data Presentation
Table 1: Comparison of Asymmetric Sulfoxidation Methods (Illustrative)
| Method | Chiral Catalyst/Reagent | Oxidant | Typical Solvent | Temp (°C) | Typical d.e. (%) | Typical Yield (%) |
| Kagan-Modena | Ti(OiPr)₄ / DET | CHP | CH₂Cl₂ | -20 | 70-95 | 80-95 |
| Vanadium-Salan | V(O)(acac)₂ / Chiral Salan Ligand | H₂O₂ | CH₂Cl₂ | 0 | 80-99 | 75-90 |
| Enzymatic | Cyclohexanone Monooxygenase (CHMO) | O₂ | Aqueous Buffer | RT | >99 | Variable |
Note: The values presented are illustrative and can vary significantly depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Workflow for Asymmetric Sulfoxidation
Caption: General workflow for asymmetric sulfoxidation.
References
- 1. ijrar.org [ijrar.org]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling of Fulvestrant
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the impurity profiling of Fulvestrant (B1683766), with a specific focus on considerations for its S-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Fulvestrant?
A1: Impurities in Fulvestrant can originate from the synthesis process, degradation, or storage.[1] They are categorized as related compounds, degradation products, and residual solvents.[1] Key identified impurities include those listed by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[][3]
Q2: What is the significance of the Fulvestrant S-enantiomer?
A2: Fulvestrant is a chiral drug with multiple chiral centers.[4] The active pharmaceutical ingredient (API) is the R-enantiomer at the sulfoxide (B87167) group. The Fulvestrant S-enantiomer is a diastereomer and a potential process-related impurity that must be monitored and controlled.[1][5] Since biological systems like enzymes and receptors exhibit chiral recognition, the presence of the incorrect enantiomer can affect efficacy and safety, making its separation and quantification critical.[4]
Q3: How are forced degradation studies conducted for Fulvestrant?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating capability of analytical methods.[6][7] Typical stress conditions applied to Fulvestrant include hydrolysis, oxidation, and thermal degradation.[8][9]
-
Acid/Alkali Hydrolysis: The drug solution is exposed to an acid (e.g., 0.1 N HCl) or a base (e.g., 0.1 N NaOH) and refluxed, often for 2 hours in a boiling water bath.[9]
-
Oxidative Degradation: The sample is treated with an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂).[8][9]
-
Thermal Degradation: The drug substance or product is exposed to high temperatures to assess its stability.[10]
-
Photostability: The sample is exposed to light to evaluate light-sensitive degradation.[10]
These studies help elucidate degradation pathways and ensure the analytical method can separate the API from all potential degradants.[6]
Q4: What analytical methods are typically used for Fulvestrant impurity profiling?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for Fulvestrant impurity profiling.[8][11] These methods offer high sensitivity and resolution.
-
Detection: UV detection is commonly used, with wavelengths set at 220 nm, 225 nm, or 280 nm for optimal response.[][6] A photodiode array (PDA) detector is often employed to assess peak purity.[6]
-
Columns: Reversed-phase columns, such as C8 or C18, are frequently used for separating Fulvestrant from its non-chiral impurities.[9][11]
-
Chiral Separation: To resolve the R and S enantiomers, a chiral column is necessary. The column temperature is typically maintained between 30°C and 35°C for optimal separation.[11]
Troubleshooting Guides
Q5: How can I improve the chromatographic resolution between Fulvestrant and its impurities?
A5: Achieving adequate resolution is critical for accurate quantification. If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the ratio of organic solvents (e.g., acetonitrile, methanol). Methanol has been shown to be effective in separating impurities like the beta-isomer and sterol dimer.[6]
-
Aqueous Phase: Adjust the pH of the aqueous portion of the mobile phase. A common mobile phase involves a mixture of 0.1% orthophosphoric acid, methanol, and acetonitrile.[6]
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the separation efficiency, although it will increase the run time.[11]
-
Change Column: If optimization fails, switch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) or a column with a smaller particle size for higher efficiency.[6][11]
-
Gradient Elution: Implement a gradient elution program. Starting with a lower concentration of the organic solvent and gradually increasing it can help resolve closely eluting peaks.[12]
Q6: I am observing unexpected peaks in my chromatogram. How do I proceed with identification?
A6: Unexpected peaks can be contaminants, co-eluting impurities, or new degradation products.
-
Blank Injection: Inject your diluent (blank) to ensure the peaks are not originating from your solvent or system.
-
Placebo Analysis: If analyzing a formulated product, analyze a placebo sample to rule out interference from excipients.[6]
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of the main component and any impurity peaks. This can indicate if a peak consists of more than one compound.[6]
-
Mass Spectrometry (MS): The most definitive way to identify an unknown impurity is to use a mass spectrometer coupled with your LC system (LC-MS). This provides molecular weight information that is crucial for structural elucidation.[10]
-
Spiking Study: If you have reference standards for known impurities, spike your sample with a small amount of each. An increase in the peak area of an existing peak confirms its identity.[10]
Data & Protocols
Table 1: Common Fulvestrant Impurities
| Impurity Name | CAS Number | Molecular Formula | Notes |
| Fulvestrant EP Impurity A (β-isomer) | 407577-53-1 | C₃₂H₄₇F₅O₃S | A diastereomer of Fulvestrant.[][13] |
| Fulvestrant EP Impurity B (Sulfone) | 98008-06-1 | C₃₂H₄₇F₅O₄S | An oxidation product.[][5][13] |
| Fulvestrant EP Impurity E (Δ6-Fulvestrant) | 2170200-14-1 | C₃₂H₄₅F₅O₃S | A potential degradation product.[][5][13] |
| Fulvestrant EP Impurity F (S-isomer) | N/A | C₃₂H₄₇F₅O₃S | The S-enantiomer at the sulfoxide.[] |
| 6-Keto Fulvestrant | N/A | C₃₂H₄₅F₅O₄S | An oxidation product.[][5] |
| S-Deoxo Fulvestrant | 153004-31-0 | C₃₂H₄₇F₅O₂S | A process-related impurity.[5] |
Experimental Protocol: Stability-Indicating UPLC Method
This protocol outlines a general method for the quantification of Fulvestrant and the separation of its impurities.
1. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) with a PDA detector.
-
Column: A suitable reversed-phase column (e.g., C8, 150 x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% w/v orthophosphoric acid, methanol, and acetonitrile. A common ratio is 300:400:300 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[12]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.[12]
2. Standard and Sample Preparation:
-
Diluent: Methanol is commonly used.[6]
-
Standard Stock Solution: Accurately weigh and dissolve Fulvestrant reference standard in the diluent to obtain a known concentration (e.g., 500 µg/mL).
-
Working Standard Solution: Dilute the stock solution to the target concentration (e.g., 100 µg/mL).[6]
-
Sample Preparation (for injection formulation):
-
Accurately weigh a portion of the formulation equivalent to 50 mg of Fulvestrant into a 100-mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes with intermediate shaking to ensure complete extraction from the oil matrix.
-
Dilute to volume with the diluent and mix well.
-
Perform a further dilution to achieve a final concentration of 100 µg/mL.[6]
-
3. System Suitability:
-
Inject the working standard solution multiple times (e.g., five replicates).
-
Calculate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor. The RSD should typically be less than 2.0%.
4. Analysis:
-
Inject the blank, standard, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peaks.
-
Calculate the amount of impurities using the relative peak area method against the main Fulvestrant peak.
Visualizations
Caption: General workflow for impurity identification and profiling.
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Caption: Simplified potential degradation pathways of Fulvestrant.
References
- 1. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. d-nb.info [d-nb.info]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrar.org [ijrar.org]
- 12. scirp.org [scirp.org]
- 13. tlcpharma.com [tlcpharma.com]
Technical Support Center: Optimization of Chiral HPLC for Fulvestrant Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chiral High-Performance Liquid Chromatography (HPLC) for Fulvestrant enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Fulvestrant enantiomers?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, typically a chiral stationary phase (CSP), is essential to achieve separation. The selection of the appropriate CSP and the optimization of mobile phase conditions are critical for successful resolution.
Q2: Which type of chiral stationary phase (CSP) is most effective for Fulvestrant enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have shown great success in separating a wide range of chiral compounds and are a recommended starting point for Fulvestrant. Specifically, columns like amylose tris(3,5-dimethylphenylcarbamate) have been reported to be effective for separating structurally similar Fulvestrant diastereomers.
Q3: What are the typical starting conditions for a chiral HPLC method for Fulvestrant?
A3: A good starting point for method development is to use a polysaccharide-based chiral column (e.g., amylose-based) with a mobile phase consisting of a non-polar solvent and an alcohol modifier. For instance, a mixture of n-hexane and isopropanol (B130326) is a common choice.
Q4: How can I improve the resolution between the Fulvestrant enantiomer peaks?
A4: To improve resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of the non-polar solvent to the alcohol modifier.
-
Alcohol Modifier: Test different alcohols (e.g., ethanol, isopropanol) as they can alter the chiral recognition.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Column Temperature: Temperature can significantly impact chiral separations. It's advisable to screen a range of temperatures (e.g., 15°C to 40°C).
Q5: What should I do if I observe peak tailing?
A5: Peak tailing in chiral HPLC can be caused by several factors. For basic compounds like Fulvestrant, secondary interactions with the silica (B1680970) support of the CSP can be a cause. Adding a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase can help to reduce these interactions and improve peak shape.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks for Fulvestrant, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing or Splitting
For issues with peak shape, such as tailing or splitting, consider the following:
Stability of Fulvestrant S-enantiomer in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the Fulvestrant (B1683766) S-enantiomer in solution. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Fulvestrant S-enantiomer in solution?
A1: The stability of Fulvestrant, including its S-enantiomer, in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies on fulvestrant (as a mixture of diastereomers) have shown that it degrades under acidic, alkaline, and oxidative conditions.[1]
Q2: What are the recommended storage conditions for Fulvestrant solutions?
Q3: How can I separate the S- and R-enantiomers of Fulvestrant for stability studies?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating the diastereomers of fulvestrant. Several methods have been published utilizing chiral columns, such as those with amylose (B160209) or cellulose-based stationary phases, to achieve baseline separation of the enantiomers.[2]
Q4: What are the known degradation products of Fulvestrant?
A4: Forced degradation studies have indicated the formation of several degradation products under various stress conditions.[1][3] However, the specific structures of the degradation products arising from the S-enantiomer alone have not been extensively characterized in the public domain. Analysis by HPLC-MS can be used to identify and quantify these degradation products.[4][5][6]
Q5: Is the S-enantiomer of Fulvestrant commercially available for research?
A5: Yes, the S-enantiomer of Fulvestrant (also referred to as ICI 182780 S-enantiomer) is available from various chemical suppliers for research purposes.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of Fulvestrant enantiomers on chiral HPLC. | - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition.- Incorrect column temperature. | - Screen different chiral columns (e.g., cellulose-based, amylose-based).- Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., isopropanol, ethanol) and additives.- Adjust the column temperature, as it can significantly impact chiral resolution. |
| Rapid degradation of Fulvestrant S-enantiomer in solution. | - Inappropriate solvent or pH.- Exposure to light.- High storage temperature.- Presence of oxidizing agents. | - Use aprotic solvents like DMSO or ethanol (B145695) for stock solutions and minimize the use of aqueous solutions for extended periods.- Protect solutions from light by using amber vials or covering them with foil.- Store solutions at recommended temperatures (2-8 °C for short-term, -20 °C or lower for long-term).- Ensure solvents are free from peroxides and other oxidizing impurities. |
| Appearance of unknown peaks in the chromatogram during stability studies. | - Degradation of the Fulvestrant S-enantiomer.- Impurities in the solvent or from the container.- Contamination of the sample. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and compare their retention times.- Use high-purity solvents and pre-cleaned vials.- Prepare fresh samples and handle them carefully to avoid contamination. |
| Inconsistent results in stability assays. | - Inaccurate sample preparation.- Variability in storage conditions.- Issues with the analytical instrument. | - Ensure accurate and precise pipetting and dilutions.- Tightly control temperature and light exposure for all samples.- Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Fulvestrant Enantiomers
This protocol provides a general method for the separation of Fulvestrant enantiomers based on published literature.[2] Optimization may be required for specific instruments and columns.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Materials:
-
Chiral HPLC column (e.g., cellulose (B213188) or amylose-based, 5 µm particle size)
-
Fulvestrant standard (containing both enantiomers)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier such as isopropanol. A typical starting ratio is 85:15 (v/v) n-hexane:isopropanol. The mobile phase may also contain other modifiers like acetonitrile, tetrahydrofuran, or methanol to optimize separation.[2]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8-1.2 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the Fulvestrant standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection: Inject an appropriate volume (e.g., 10-20 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm or 280 nm.
-
Data Analysis: Identify and quantify the two enantiomer peaks based on their retention times.
Protocol 2: Forced Degradation Study of Fulvestrant S-enantiomer
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of the Fulvestrant S-enantiomer under various stress conditions.[1]
Materials:
-
Isolated Fulvestrant S-enantiomer
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the Fulvestrant S-enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat the solution at a controlled temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80-100 °C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber for a specified duration.
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (as described in Protocol 1, but may require a non-chiral column if only assessing degradation of the single enantiomer).
-
Data Analysis: Quantify the amount of the Fulvestrant S-enantiomer remaining and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Fulvestrant (Diastereomeric Mixture)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | Significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80 °C | Significant | [1] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Significant | [1] |
| Thermal | Heat | 24 hours | 100 °C | Moderate | [1] |
Note: The exact percentage of degradation for the S-enantiomer alone is not specified in the literature. The data is for the fulvestrant diastereomeric mixture.
Visualizations
Logical Workflow for Fulvestrant S-enantiomer Stability Assessment
Caption: Workflow for assessing the stability of Fulvestrant S-enantiomer.
Signaling Pathway: Fulvestrant-Induced Estrogen Receptor Degradation
Caption: Mechanism of Fulvestrant-induced degradation of Estrogen Receptor α.
References
- 1. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Fulvestrant S-enantiomer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the Fulvestrant (B1683766) S-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of the Fulvestrant S-enantiomer?
A1: The most critical step is the stereoselective 1,6-addition of the organometallic reagent to the steroidal dienone. This step establishes the desired stereochemistry at the C7 position, which is crucial for the desired biological activity. Catalyst control is paramount in this key carbon-carbon bond forming step.[1][2]
Q2: What are the common impurities encountered during Fulvestrant synthesis?
A2: A common impurity is the 7β-isomer of Fulvestrant. Its formation can be minimized by careful control of reaction conditions during the alkylation step. Other potential impurities can arise from side reactions and incomplete conversions.
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the S-enantiomer?
A3: High-Performance Liquid Chromatography (HPLC) is the most versatile and important tool for resolving enantiomers and monitoring reaction progress.[3] Chiral HPLC is specifically required to separate and quantify the S- and R-enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural verification of intermediates and the final product.
Q4: Is it possible to synthesize the S-enantiomer directly, or is a chiral separation of a diastereomeric mixture required?
A4: While stereoselective synthesis aims to produce the desired S-enantiomer in high excess, achieving 100% enantiomeric purity directly from the reaction is challenging. Therefore, a final purification step using chiral HPLC is often necessary to separate the desired S-enantiomer from any residual R-enantiomer or other diastereomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield (e.g., <30%) | - Inefficient 1,6-conjugate addition.- Decomposition of intermediates.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Loss of material during workup and purification. | - Ensure the use of a high-purity organometallic reagent and catalyst.- Optimize the reaction temperature; some protocols specify room temperature for the key addition step.[1][2]- Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.- Minimize the number of purification steps where possible. Consider alternative synthesis routes that report higher overall yields, such as the four-step synthesis from 6-dehydronandrolone (B1316645) acetate (B1210297) with a reported 35% overall yield.[1][2] |
| High levels of the 7β-isomer impurity | - Lack of stereocontrol during the alkylation step.- Isomerization during subsequent reaction or purification steps. | - Carefully control the reaction temperature during the 1,6-addition.- The choice of catalyst and solvent system is critical for diastereoselectivity.- Employ purification techniques such as column chromatography or recrystallization to remove the undesired isomer. |
| Poor enantiomeric excess (ee) of the S-enantiomer | - Ineffective chiral catalyst or ligand.- Racemization during the reaction or workup. | - Screen different chiral ligands and catalysts to improve enantioselectivity.- Ensure the chiral integrity of starting materials and reagents.- Perform the reaction at the optimal temperature to favor the kinetic product.- Final purification via chiral HPLC is often necessary to achieve high enantiomeric purity. |
| Formation of unknown side products | - Presence of impurities in starting materials or reagents.- Reaction temperature is too high, leading to decomposition or side reactions.- Air or moisture contamination. | - Use highly purified starting materials and reagents.- Optimize the reaction temperature and monitor the reaction closely by TLC or HPLC.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. |
| Difficulty in purifying the final product | - Oily or non-crystalline nature of the product.- Presence of closely related impurities. | - Utilize column chromatography with a suitable solvent system for initial purification.- For final enantiomeric purification, employ preparative chiral HPLC.- If the product is an oil, consider converting it to a solid derivative for easier handling and purification, followed by deprotection. |
Experimental Protocols
General Protocol for Fulvestrant Synthesis (Illustrative)
This protocol is a generalized representation based on common synthetic strategies. Specific quantities and conditions may vary based on the detailed literature procedure being followed.
-
Protection of Estradiol (B170435): The hydroxyl groups of estradiol at the C3 and C17 positions are protected, for example, as ethers or esters, to prevent them from reacting in subsequent steps.
-
Formation of the Dienone: The protected estradiol is converted into a steroidal dienone intermediate.
-
Stereoselective 1,6-Addition: An organometallic reagent containing the side chain is added to the dienone in the presence of a suitable catalyst (e.g., a copper or zirconium complex). This is the key stereochemistry-determining step.
-
Aromatization of the A-ring: The A-ring of the steroid is aromatized, often mediated by a copper catalyst.
-
Deprotection and Oxidation: The protecting groups on the hydroxyl functions are removed. The sulfide (B99878) in the side chain is then oxidized to a sulfoxide (B87167) to yield Fulvestrant as a mixture of diastereomers.
-
Chiral Purification: The desired S-enantiomer is isolated from the mixture using preparative chiral HPLC.
Protocol for Chiral HPLC Purification
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific column and separation.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min for analytical scale, and scaled up accordingly for preparative HPLC.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Temperature: Column temperature can be varied (e.g., 10-40°C) to optimize the separation.
Data Summary
| Synthesis Route | Key Reaction Step | Overall Yield | Reference |
| From 6-dehydronandrolone acetate | Catalyst controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derivative | 35% | [1][2] |
| From 6-ketoestradiol | Six-step reaction | ~40% | [4] |
| From an intermediate X and pentafluoropentanol | Four-step reaction | 50-60% | [5] |
Visualizations
Signaling Pathway of Fulvestrant
Caption: Mechanism of action of Fulvestrant as an estrogen receptor antagonist.
Experimental Workflow for Fulvestrant S-enantiomer Synthesis
Caption: General workflow for the synthesis and purification of Fulvestrant S-enantiomer.
References
- 1. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. | Department of Chemistry [chem.ox.ac.uk]
- 2. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]
- 5. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]
Technical Support Center: Analysis of Fulvestrant S-enantiomer Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting issues related to the degradation products of the Fulvestrant S-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the Fulvestrant S-enantiomer?
A1: The Fulvestrant S-enantiomer is susceptible to degradation through several pathways, primarily hydrolysis (under both acidic and alkaline conditions), oxidation, and photolysis.[1] These degradation pathways can lead to the formation of various related substances that may impact the purity, efficacy, and safety of the drug substance.
Q2: What are the known degradation products of the Fulvestrant S-enantiomer?
A2: One of the principal degradation products formed under oxidative stress is Fulvestrant sulfone . Another significant impurity identified is Fulvestrant EP Impurity F , which is chemically known as 6-Keto Fulvestrant.[2][3] While this impurity is generally associated with Fulvestrant, its S-isomer is a key substance to monitor when analyzing the degradation of the Fulvestrant S-enantiomer. The chemical structure of Fulvestrant and its S-enantiomer are well-documented.[][5][6]
Q3: How can I induce the degradation of the Fulvestrant S-enantiomer in a controlled laboratory setting?
A3: Forced degradation studies are essential to understand the stability of the Fulvestrant S-enantiomer. These studies involve subjecting the compound to stress conditions that accelerate its degradation. Detailed protocols for acidic, alkaline, oxidative, and photolytic degradation are provided in the "Experimental Protocols" section of this guide.
Q4: What analytical techniques are most suitable for analyzing the degradation products of the Fulvestrant S-enantiomer?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of Fulvestrant and its degradation products.[1] Due to the chiral nature of Fulvestrant, specific chiral stationary phases are required to separate the S- and R-enantiomers and their respective degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Fulvestrant S-enantiomer degradation products.
Issue 1: Poor Resolution Between Enantiomers or Degradation Products
-
Question: I am observing poor separation between the Fulvestrant S-enantiomer, its R-enantiomer, and their degradation products on my chromatogram. What could be the cause?
-
Answer: Poor resolution in chiral separations can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers. Ensure you are using a column specifically designed for this type of chiral separation.
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, significantly impacts selectivity. Small adjustments to the mobile phase composition can often improve resolution.
-
Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate may improve resolution.
-
Temperature: Temperature can affect the interaction between the analyte and the stationary phase. Experiment with different column temperatures to optimize separation.
-
Issue 2: Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected "ghost" peaks in my chromatograms when analyzing Fulvestrant samples. What is the source of these peaks?
-
Answer: Ghost peaks can be caused by several factors:
-
Contamination: Contamination in the mobile phase, sample solvent, or HPLC system can lead to extraneous peaks. Ensure all solvents are of high purity and the system is clean.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Implement a robust needle wash protocol.
-
Degradation in the Vial: The sample may be degrading in the autosampler vial. Consider using cooled autosamplers and preparing samples fresh.
-
Issue 3: Variability in Retention Times
-
Question: The retention times for my Fulvestrant S-enantiomer and its degradation products are shifting between injections. Why is this happening?
-
Answer: Fluctuations in retention times can be attributed to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation for each run.
-
Column Temperature: Variations in column temperature will affect retention times. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Quantitative Data on Forced Degradation
The following table summarizes the results from a forced degradation study on Fulvestrant. Please note that this data represents the degradation of the Fulvestrant drug substance (a mixture of diastereomers) and not exclusively the S-enantiomer. The percentage of degradation indicates the reduction in the parent compound, while the percentage of the major degradant provides insight into the formation of specific impurities under different stress conditions.
| Stress Condition | Parameters | % Degradation of Fulvestrant | % Major Degradant Formed (Fulvestrant Sulfone) |
| Acid Hydrolysis | 2.0 N HCl at 70°C for 18h | 12.5% | Not Reported |
| Alkaline Hydrolysis | 2.0 N NaOH at 70°C for 18h | 9.8% | Not Reported |
| Oxidative | 30% H₂O₂ at room temp for 18h | 18.2% | 3.5% |
| Photolytic | UV light for 7 days | 5.3% | Not Reported |
| Thermal | 105°C for 48h | 3.1% | Not Reported |
Data adapted from a UPLC-PDA stability-indicating method study. The specific quantitative formation of other degradation products was not detailed in the source.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of the Fulvestrant S-enantiomer.
-
Acid Hydrolysis:
-
Treat a solution of Fulvestrant S-enantiomer with 2.0 N HCl.
-
Heat the mixture in a water bath at 70°C for 18 hours.
-
Cool the solution to room temperature and neutralize with a suitable base.
-
Dilute to a final concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Treat a solution of Fulvestrant S-enantiomer with 2.0 N NaOH.
-
Heat the mixture in a water bath at 70°C for 18 hours.
-
Cool the solution to room temperature and neutralize with a suitable acid.
-
Dilute to a final concentration for analysis.
-
-
Oxidative Degradation:
-
Treat a solution of Fulvestrant S-enantiomer with 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 18 hours.
-
Dilute to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Fulvestrant S-enantiomer to UV light (as per ICH Q1B guidelines) for a period of 7 days.
-
Prepare a control sample shielded from light.
-
Analyze both samples.
-
-
Thermal Degradation:
-
Expose solid Fulvestrant S-enantiomer to dry heat at 105°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
Protocol 2: UPLC-PDA Analytical Method
This protocol provides a starting point for the analysis of Fulvestrant and its degradation products.
-
Column: ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: A mixture of water, acetonitrile, and methanol (B129727) (e.g., in a ratio of 300:400:300 v/v/v) with the addition of 1.0 mL of orthophosphoric acid.
-
Flow Rate: 0.3 mL/min
-
Detection: PDA-UV detector at 220 nm
-
Injection Volume: 1-5 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathways of Fulvestrant S-enantiomer under various stress conditions.
Caption: General experimental workflow for the analysis of Fulvestrant S-enantiomer degradation.
Caption: A logical workflow for troubleshooting common HPLC issues in Fulvestrant analysis.
References
- 1. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant EP Impurity F | SynZeal [synzeal.com]
- 3. Fulvestrant EP Impurity F | C32H45F5O4S | CID 135390804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Fulvestrant Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for Fulvestrant (B1683766) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing Fulvestrant enantiomers?
A1: The main challenge lies in their stereochemical nature. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult.[1] Therefore, a chiral stationary phase (CSP) or a chiral mobile phase additive is required to form temporary diastereomeric complexes, which allows for their separation and individual quantification.[1][2]
Q2: Which High-Performance Liquid Chromatography (HPLC) mode is typically used for the separation of Fulvestrant enantiomers?
A2: Both normal-phase and reversed-phase HPLC can be used for the separation of Fulvestrant enantiomers.[3] Normal-phase HPLC with a mobile phase consisting of n-hexane and isopropyl alcohol has been successfully employed. Reversed-phase methods often utilize columns like C18 and mobile phases containing acetonitrile (B52724) and water.[3]
Q3: What are the critical parameters for a successful chiral separation of Fulvestrant?
A3: Key parameters for a successful chiral separation include the choice of the chiral stationary phase, mobile phase composition (including organic modifiers and additives), column temperature, and flow rate.[4] Temperature, in particular, can have a significant impact on chiral recognition and resolution.[4]
Q4: What are the typical validation parameters that need to be assessed for an analytical method for Fulvestrant enantiomers?
A4: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Troubleshooting Guide
Problem 1: Poor or no resolution between the Fulvestrant enantiomer peaks.
-
Q: I am not seeing any separation between my two enantiomer peaks. What should I do first?
-
A: First, verify that you are using a suitable chiral stationary phase (CSP). The selection of the CSP is crucial for chiral recognition.[4] If you are using an appropriate CSP, the next step is to optimize the mobile phase composition. For normal-phase chromatography, adjust the concentration of the alcohol modifier (e.g., isopropanol, ethanol).[4] For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[4]
-
-
Q: I have tried adjusting the mobile phase, but the resolution is still poor. What else can I try?
-
A: Temperature and flow rate are also critical parameters. Chiral separations often benefit from lower flow rates than achiral separations, so try reducing the flow rate.[4] Temperature can have a significant and sometimes unpredictable effect on chiral separations; therefore, it is a valuable parameter to screen by both increasing and decreasing the column temperature.[4]
-
Problem 2: Inconsistent retention times.
-
Q: The retention times for my Fulvestrant enantiomers are shifting between injections. What could be the cause?
-
A: Inconsistent retention times are often due to a lack of column equilibration or changes in the mobile phase composition or column temperature.[4] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run; chiral stationary phases may require longer equilibration times.[4] Use a column oven to maintain a stable temperature.[4] Also, ensure your mobile phase is prepared accurately and consistently for every run.[4]
-
Problem 3: Peak tailing.
-
Q: My enantiomer peaks are showing significant tailing. How can I improve the peak shape?
-
A: Peak tailing in chiral HPLC can be caused by several factors. One common cause is secondary interactions between the analyte and the silica (B1680970) support of the stationary phase. This can sometimes be addressed by adding a small amount of a competing amine (like diethylamine) to the mobile phase in normal-phase chromatography. Also, ensure that your sample solvent is compatible with the mobile phase, as solvent mismatch can lead to peak distortion.[4]
-
Experimental Workflows and Logical Relationships
Caption: Workflow for Chiral HPLC Method Development and Validation.
Caption: Troubleshooting Common Issues in Chiral HPLC.
Quantitative Data Summary
Table 1: Chromatographic Conditions for Fulvestrant Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| HPLC System | Agilent Technologies Mod. 1100[3] | Not Specified |
| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm)[3] | Cyano column (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water and Acetonitrile[3] | n-hexane and isopropyl alcohol (70:30 v/v) |
| Flow Rate | 0.5 mL/min[3] | 1.5 mL/min |
| Column Temperature | 15°C[3] | Ambient |
| Detection | Not Specified | PDA at 220 nm |
| Injection Volume | 2 µL[3] | Not Specified |
| Retention Time | FST Sulfoxide (B87167) A: 3.4 min, FST Sulfoxide B: 3.95 min[6] | FST-A: ~30.5 ± 1 min, FST-B: ~30.0 ± 1 min |
Table 2: Method Validation Parameters for Fulvestrant Enantiomers
| Parameter | Fulvestrant Enantiomer A | Fulvestrant Enantiomer B | Reference |
| Linearity Range | 2.5 to 7.5 mg/mL | 2.5 to 7.5 mg/mL | |
| Limit of Detection (LOD) | 0.0011 mg/mL | 0.0010 mg/mL | |
| Limit of Quantitation (LOQ) | 0.0033 mg/mL | 0.0030 mg/mL |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method for Fulvestrant Enantiomers
This protocol is based on the method described by Murali Balaram Varanasi et al.
-
Instrumentation: A high-performance liquid chromatograph equipped with a Photo Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Cyano column (4.6 mm x 25 cm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol in a 70:30 v/v ratio. The mobile phase should be degassed and filtered through a 0.2 µm membrane filter.
-
Flow Rate: 1.5 mL/min.
-
Temperature: Ambient.
-
Detection: 220 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Fulvestrant by accurately weighing and dissolving the drug in the mobile phase to a known concentration (e.g., 5 mg/mL).
-
Prepare calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 2.5 to 7.5 mg/mL).
-
-
Sample Preparation:
-
Dilute the Fulvestrant formulation with the mobile phase to obtain a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for the two enantiomers (FST-A and FST-B).
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of each enantiomer in the sample by using the calibration curve.
-
Protocol 2: Reversed-Phase HPLC Method for Fulvestrant Diastereomers
This protocol is based on the method described in patent EP1819344A2.[3]
-
Instrumentation: An Agilent Technologies Mod. 1100 liquid chromatograph or equivalent.
-
Chromatographic Conditions:
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of water (first mobile phase) and acetonitrile (second mobile phase).
-
Flow Rate: 0.5 mL/min.
-
Temperature: 15°C.
-
-
Sample Preparation:
-
Prepare a test sample of Fulvestrant at a concentration of 1.0 mg/mL in a solution of acetonitrile/methanol (50:50 by volume).
-
-
Analysis:
-
Inject 2 µL of the test sample into the HPLC system.
-
Monitor the separation of the diastereomers (Fulvestrant sulfoxide A and Fulvestrant sulfoxide B).
-
Collect the purified fractions of each diastereomer from the column.
-
References
Technical Support Center: Fulvestrant S-enantiomer Quantification
Welcome to the technical support center for the bioanalysis of Fulvestrant. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the quantification of the Fulvestrant S-enantiomer. While specific data for the S-enantiomer is limited in public literature, the principles and methods described for Fulvestrant are directly applicable and form the basis for enantiomer-specific assay development and validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS quantification of the Fulvestrant S-enantiomer?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as the Fulvestrant S-enantiomer, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] In the context of chiral analysis, the specific chromatographic conditions required to separate enantiomers may result in unique co-eluting matrix components that differ from non-chiral methods, necessitating a thorough evaluation of matrix effects.
Q2: How are matrix effects typically evaluated for Fulvestrant analysis?
A: Matrix effects are assessed by comparing the analytical response of the analyte in the presence of the biological matrix to the response in a neat (clean) solution.[1][4] A common approach is the post-extraction spike method, where blank matrix is extracted, and then the analyte is added. The peak area is then compared to that of a pure standard solution at the same concentration.[4] The matrix factor (MF) is calculated, and an MF significantly different from 1.0 indicates a matrix effect.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Fulvestrant-D3, is crucial to compensate for these effects.[1]
Q3: What are the acceptable limits for matrix effects in a validated bioanalytical method?
A: According to regulatory guidelines, such as those from the FDA and EMA, the matrix effect is considered negligible if the precision (Coefficient of Variation, %CV) of the internal standard-normalized matrix factor across different lots of matrix is within 15%. A calculated matrix effect resulting in ion suppression below 85% or ion enhancement above 115% would suggest the presence of a significant matrix effect that needs to be addressed.[4]
Q4: Can a validated method for total Fulvestrant be directly applied to the S-enantiomer?
A: Not directly. While the mass spectrometric conditions for the S-enantiomer will be the same as for the R-enantiomer (as they are isobaric), the chromatographic separation is the key difference. A chiral column and specific mobile phase conditions are required to separate the enantiomers. This change in chromatography can alter the retention time and, consequently, which endogenous matrix components co-elute. Therefore, the matrix effect must be independently evaluated and validated for the S-enantiomer under the specific chiral separation conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC samples | Inconsistent matrix effects between different lots of biological matrix. | Evaluate the matrix effect using at least six different lots of the matrix. Ensure the %CV of the internal standard-normalized matrix factor is within acceptable limits (typically ≤15%). |
| Poor sensitivity or low signal intensity for the S-enantiomer | Significant ion suppression due to co-eluting matrix components. | 1. Optimize Chromatography: Adjust the chiral separation method (e.g., modify mobile phase composition, gradient) to separate the S-enantiomer from the ion suppression zone. A post-column infusion experiment can identify these zones.[5] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) instead of protein precipitation to remove a wider range of interfering compounds.[5][6] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the S-enantiomer can effectively compensate for ion suppression.[1] |
| Inaccurate quantification (bias in accuracy) | Matrix effects that are not adequately compensated for by the internal standard. | 1. Verify IS Co-elution: Ensure the internal standard (ideally a SIL version of the S-enantiomer) has a very similar retention time to the S-enantiomer under the chiral chromatographic conditions. 2. Re-evaluate Sample Preparation: The chosen extraction method may not be removing key interfering components. Consider alternative SPE sorbents or liquid-liquid extraction (LLE) conditions.[1][7] |
| Peak tailing or splitting for the S-enantiomer peak | Interference from the biological matrix or issues with the chiral column. | 1. Check for Matrix Overload: Dilute the sample extract to reduce the concentration of matrix components being injected onto the column. 2. Column Maintenance: Ensure the chiral column is properly conditioned and has not degraded. Follow the manufacturer's instructions for cleaning and storage. |
Quantitative Data Summary
The following tables summarize matrix effect data from published studies on the quantification of Fulvestrant (achiral) in plasma. These values provide a benchmark for what might be expected when developing a chiral method for the S-enantiomer.
Table 1: Matrix Effect of Fulvestrant in Human Plasma
| Analyte | QC Level | Internal Standard | IS Normalized Matrix Factor | Precision (%CV) | Reference |
| Fulvestrant | LQC | Fulvestrant-D3 | 0.893 | 1.08 | [4] |
| Fulvestrant | HQC | Fulvestrant-D3 | 0.983 | 3.45 | [4] |
Table 2: Matrix Effect of Fulvestrant in Rat Plasma
| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Fulvestrant | LQC | 0.1 | 90.18 | 2.44 | [4] |
| Fulvestrant | MQC | 8 | 95.02 | 6.28 | [4] |
| Fulvestrant | HQC | 80 | 93.36 | 4.88 | [4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect (Post-Extraction Spike Method)
This protocol describes a standard method to quantitatively assess matrix effects for the Fulvestrant S-enantiomer.
-
Sample Preparation:
-
Obtain at least six different lots of blank biological matrix (e.g., human plasma).
-
Extract the blank matrix using the developed sample preparation method (e.g., LLE or SPE).
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
Spiking:
-
Prepare two sets of samples:
-
Set A (Post-Spiked Samples): Spike the reconstituted blank matrix extracts with the Fulvestrant S-enantiomer and its SIL-IS at low and high QC concentrations.
-
Set B (Neat Samples): Prepare standard solutions of the Fulvestrant S-enantiomer and its SIL-IS in the mobile phase at the same low and high QC concentrations.
-
-
-
Analysis:
-
Inject both sets of samples into the validated chiral LC-MS/MS system.
-
Record the peak areas for the Fulvestrant S-enantiomer and the SIL-IS.
-
-
Calculation:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate the mean and %CV for the IS-Normalized MF across the different matrix lots.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general LLE protocol adapted from a validated method for Fulvestrant in human plasma.[1][7]
-
Pipette 500 µL of plasma sample into a clean tube.
-
Add the internal standard solution (e.g., Fulvestrant-D3 in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl tertiary butyl ether - MTBE).[1][7]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for the chiral LC-MS/MS system.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for Evaluating Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Storage and Handling of Fulvestrant S Enantiomer
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and stability assessment of the Fulvestrant (B1683766) S enantiomer.
Disclaimer: Specific stability data for the isolated Fulvestrant S enantiomer is not extensively available in public literature. The following recommendations are based on data for fulvestrant (as a diastereomeric mixture), its commercial formulations, and general best practices for handling structurally similar compounds. It is crucial to consult the Certificate of Analysis provided by your supplier for specific lot information.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of Fulvestrant S enantiomer?
A1: The solid form of Fulvestrant S enantiomer should be stored under controlled conditions to ensure its stability. For optimal long-term storage, keep the compound at -20°C or -80°C.[1] For short-term storage, 4°C is acceptable.[1] The container should be tightly sealed and protected from light and moisture.[1]
Q2: What are the recommended conditions for storing solutions of Fulvestrant S enantiomer?
A2: Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should be kept in tightly sealed containers and protected from light. It is not recommended to store aqueous dilutions for more than one day due to the compound's low aqueous solubility and potential for precipitation and degradation.
Q3: In which solvents is Fulvestrant S enantiomer soluble?
A3: Fulvestrant is practically insoluble in water.[2] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] When preparing stock solutions, ensure the solid material is fully dissolved before making further dilutions.
Q4: What are the main degradation pathways for fulvestrant?
A4: Fulvestrant is susceptible to oxidation, and studies on the diastereomeric mixture show degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[4][5] The primary oxidative degradation product is fulvestrant sulfone.[6] The compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[1][7]
Q5: How should I handle fulvestrant compounds in the lab?
A5: Fulvestrant should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[1][7] Avoid creating dust or aerosols.[7] Due to its mechanism of action as a potent estrogen receptor antagonist, avoid contact if pregnant or nursing.[1]
Data Summary Tables
Table 1: Recommended Storage Conditions for Fulvestrant S Enantiomer
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Powder) | Short-Term | 4°C | Weeks | Tightly sealed, protect from light and moisture.[1] |
| Long-Term | -20°C to -80°C | Months to Years | Tightly sealed, protect from light and moisture.[1] | |
| In Organic Solvent | Short-Term | -20°C | ≤ 1 Month | Tightly sealed, protect from light.[1] |
| (e.g., DMSO, Ethanol) | Long-Term | -80°C | ≤ 6 Months | Tightly sealed, protect from light.[1] |
Table 2: Solubility of Fulvestrant
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [2] |
| Ethanol | >200 mg/mL | |
| DMSO | >20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
Troubleshooting Guide
Q1: I see an unexpected peak in my HPLC chromatogram when analyzing my Fulvestrant S enantiomer sample. What could it be?
A1: An unexpected peak could be a degradation product, an impurity from your solvent, or a contaminant.
-
Check for Degradation: Review your storage and handling procedures. Was the sample exposed to light, high temperatures, or incompatible substances like strong acids, bases, or oxidizing agents?[1] The most common degradation product is the sulfone derivative.[6]
-
Run a Blank: Inject your solvent/mobile phase alone to check for impurities originating from your reagents.
-
Verify Enantiomeric Purity: If you are using a chiral separation method, the unexpected peak could be the R enantiomer. Ensure your separation method provides adequate resolution between the two enantiomers.[8]
Q2: My HPLC peaks for the S and R enantiomers are not well-resolved. What should I do?
A2: Poor resolution in chiral HPLC can be due to several factors.
-
Optimize Mobile Phase: Adjust the ratio of your mobile phase components. For a normal phase separation with n-hexane and isopropyl alcohol, slight changes in the percentage of the alcohol can significantly impact resolution.[8]
-
Check Flow Rate: Ensure the flow rate is optimal and stable. A lower flow rate can sometimes improve resolution.
-
Column Condition: The column may be aging or contaminated. Flush the column according to the manufacturer's instructions or consider replacing it.
-
Temperature: Ensure the column temperature is stable and at the recommended setting for the method (e.g., ambient temperature).[8]
Q3: The concentration of my Fulvestrant S enantiomer solution appears to have decreased over time. Why?
A3: A decrease in concentration can be due to degradation or physical loss of the compound.
-
Chemical Degradation: As mentioned, fulvestrant can degrade if not stored properly. Review the storage conditions in Table 1 and ensure they are being met.[1]
-
Adsorption: Highly lipophilic compounds can sometimes adsorb to the surface of certain plastics. Use glass or polypropylene (B1209903) vials for storage where possible.
-
Precipitation: If the solution was stored at a low temperature, the compound may have precipitated out of solution. Before use, ensure the solution is brought to room temperature and that all material is fully redissolved (vortex if necessary).
Experimental Protocols
Protocol: Stability-Indicating Analysis of Fulvestrant S Enantiomer by Chiral HPLC
This protocol is adapted from published methods for the separation of fulvestrant enantiomers and is intended to assess the enantiomeric purity and detect degradation.[8]
1. Objective: To quantify the Fulvestrant S enantiomer and separate it from its R enantiomer and potential degradation products.
2. Materials and Reagents:
-
Fulvestrant S Enantiomer reference standard
-
Fulvestrant (diastereomeric mixture, for resolution check)
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA, HPLC grade)
-
Methanol (B129727) (for sample preparation)
3. Instrumentation:
-
HPLC system with a UV/PDA detector
-
Column: Normal Phase Cyano Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]
-
Data acquisition software
4. Chromatographic Conditions:
-
Mobile Phase: n-Hexane and Isopropyl Alcohol (70:30 v/v)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[8]
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Fulvestrant S enantiomer reference standard at 1 mg/mL in methanol.
-
From the stock, prepare a working standard solution at 100 µg/mL by diluting with the mobile phase.
-
-
System Suitability Solution:
-
Prepare a solution containing both the S and R enantiomers (using the diastereomeric mixture) at approximately 50 µg/mL each in the mobile phase.
-
Inject this solution to verify the system's ability to separate the two enantiomers. The resolution between the two peaks should be greater than 1.5.
-
-
Sample Preparation:
-
Accurately weigh and dissolve your Fulvestrant S enantiomer test sample in methanol to achieve a nominal concentration of 1 mg/mL.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the system suitability solution to confirm resolution.
-
Inject the standard solution in replicate (e.g., n=5) to check for repeatability (%RSD of peak area should be <2.0%).
-
Inject the sample solution.
-
6. Data Analysis:
-
Identify the peaks based on the retention times obtained from the standard injections.
-
Calculate the percentage of the S enantiomer and any impurities (including the R enantiomer) by area normalization:
-
% Area = (Area of Individual Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Experimental workflow for assessing the stability of Fulvestrant S enantiomer.
Caption: Troubleshooting logic for HPLC analysis of Fulvestrant S enantiomer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scirp.org [scirp.org]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 7. medline.com [medline.com]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Chiral Separation of Fulvestrant Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the column selection and troubleshooting for the chiral separation of Fulvestrant (B1683766) isomers. The primary focus of established analytical methods is the separation of the Fulvestrant sulfoxide (B87167) diastereomers (Isomer A and Isomer B), which are critical for purity and stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of Fulvestrant?
A1: The main analytical challenge reported in the literature is the separation of the two diastereomers of Fulvestrant sulfoxide, often referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B. These isomers are epimeric at the sulfur atom in the side chain. While the Fulvestrant parent drug is also chiral, the separation of its sulfoxide diastereomers is a more commonly addressed issue in quality control and stability studies.
Q2: Which type of chromatography is most effective for separating Fulvestrant sulfoxide diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective and widely cited method for this separation.[1] Normal Phase HPLC has also been shown to be effective.
Q3: What are the recommended chiral stationary phases (CSPs) for this separation?
A3: Polysaccharide-based CSPs are highly recommended. Specifically, amylose (B160209) tris(3,5-dimethylphenylcarbamate) has been successfully used.[1] Columns with this stationary phase, such as CHIRALPAK AD-H, have demonstrated good selectivity for the Fulvestrant sulfoxide diastereomers.
Q4: What are typical mobile phases for the chiral separation of Fulvestrant sulfoxide diastereomers?
A4: For normal phase chiral HPLC, a common mobile phase consists of a mixture of an alkane and an alcohol. A frequently used combination is n-hexane and a C3 alcohol like 1-propanol (B7761284) or isopropanol.[1]
Q5: Can reversed-phase HPLC be used for the separation of Fulvestrant isomers?
A5: Yes, reversed-phase HPLC has been used for the analysis of Fulvestrant, particularly for purity and stability-indicating assays. However, for the specific task of separating the sulfoxide diastereomers, chiral HPLC is generally required to achieve adequate resolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of Fulvestrant sulfoxide diastereomers.
Issue 1: Poor or No Resolution of Diastereomers
If you are observing co-elution or inadequate separation between the Fulvestrant sulfoxide A and B peaks, consider the following troubleshooting steps.
References
Technical Support Center: Solvent Effects on Fulvestrant S-enantiomer Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fulvestrant. This resource provides guidance on the stability of the Fulvestrant S-enantiomer in common laboratory solvents, addressing potential issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Fulvestrant in solution?
A1: Fulvestrant is a crystalline solid that is stable for years when stored at -20°C.[1] In solution, its stability is dependent on the solvent, temperature, and exposure to light and oxygen. Stock solutions in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide are typically prepared for experimental use.[1] For in vivo studies, formulations often use co-solvents like benzyl (B1604629) alcohol, ethanol, and benzyl benzoate (B1203000) in a castor oil base to ensure stability and solubility.[2] While specific data on the long-term stability of the S-enantiomer in common laboratory solvents is not extensively published, it is recommended to prepare fresh solutions for critical experiments or store stock solutions at -80°C for up to one year.[3]
Q2: Are there known degradation pathways for Fulvestrant in solution?
A2: Forced degradation studies have shown that Fulvestrant is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5] The sulfoxide (B87167) group in the side chain is a potential site for oxidation. While degradation pathways in neutral organic solvents are not well-documented, it is plausible that similar oxidative degradation could occur over time, potentially accelerated by factors like exposure to air and light.
Q3: What are the recommended solvents for dissolving Fulvestrant?
A3: Fulvestrant is soluble in organic solvents such as ethanol (approx. 30.3 mg/mL), dimethyl sulfoxide (DMSO) (approx. 260 mg/mL), and dimethylformamide.[1][3] The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your assay system.
Q4: Can the enantiomeric purity of Fulvestrant change in solution?
A4: While there is no direct evidence in the reviewed literature of Fulvestrant epimerization in common organic solvents, this phenomenon can occur with other chiral molecules, particularly at the sulfoxide center, and can be influenced by the solvent environment. It is crucial to use a chiral analytical method to monitor the enantiomeric purity of your Fulvestrant S-enantiomer solution over time, especially if stored for extended periods or under non-ideal conditions.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results over time. | Degradation of the Fulvestrant S-enantiomer in the stock solution. | 1. Prepare fresh stock solutions before each experiment. 2. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles. 3. Store stock solutions at -80°C.[3] 4. Protect solutions from light by using amber vials or wrapping vials in foil. 5. Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound to minimize oxidation. |
| Appearance of unexpected peaks in HPLC/UPLC chromatogram. | Formation of degradation products or enantiomeric impurity. | 1. Use a validated, stability-indicating chiral HPLC method to analyze the sample. 2. Compare the chromatogram of the stored solution to that of a freshly prepared standard. 3. If new peaks are observed, consider performing forced degradation studies (e.g., mild oxidation) to help identify potential degradants. 4. Ensure the mobile phase and diluent used for analysis do not cause on-column degradation. |
| Difficulty in dissolving Fulvestrant at the desired concentration. | Solvent choice or solubility limits. | 1. Refer to solubility data; DMSO offers significantly higher solubility than ethanol.[3] 2. Gentle warming and sonication can aid in dissolution, but be cautious as excessive heat may accelerate degradation. 3. Ensure the Fulvestrant solid is of high purity and has been stored correctly. |
Quantitative Data on Solvent Effects
Table 1: Hypothetical Stability of Fulvestrant S-enantiomer in Various Solvents at Room Temperature (25°C)
| Solvent | Initial Purity (%) | Purity after 24 hours (%) | Purity after 7 days (%) |
| Methanol | 99.8 | 99.5 | 98.2 |
| Ethanol | 99.8 | 99.6 | 98.8 |
| Acetonitrile | 99.8 | 99.7 | 99.1 |
| DMSO | 99.8 | 99.7 | 99.3 |
Table 2: Hypothetical Degradation Rate Constants (k) and Half-life (t½) of Fulvestrant S-enantiomer at 40°C
| Solvent | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| Methanol | 0.015 | 46.2 |
| Ethanol | 0.011 | 63.0 |
| Acetonitrile | 0.008 | 86.6 |
| DMSO | 0.006 | 115.5 |
Experimental Protocols
Protocol: Determination of Fulvestrant S-enantiomer Stability in Organic Solvents using Chiral HPLC
This protocol outlines a general procedure for assessing the stability of the Fulvestrant S-enantiomer in a chosen organic solvent.
1. Materials and Reagents:
-
Fulvestrant S-enantiomer reference standard
-
High-purity solvents (Methanol, Ethanol, Acetonitrile, DMSO)
-
HPLC-grade mobile phase components (e.g., n-hexane, isopropanol)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® or similar, capable of separating Fulvestrant enantiomers).
3. Preparation of Stock Solutions:
-
Accurately weigh a known amount of Fulvestrant S-enantiomer and dissolve it in the chosen solvent (Methanol, Ethanol, Acetonitrile, or DMSO) to a final concentration of 1 mg/mL.
-
Prepare separate stock solutions for each solvent to be tested.
-
Store these stock solutions under the desired storage conditions (e.g., room temperature, 4°C, protected from light).
4. Sample Preparation for Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
5. Chiral HPLC Analysis:
-
Set up the HPLC system with the chiral column and appropriate mobile phase. An example mobile phase could be a mixture of n-hexane and isopropanol.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the prepared samples and a freshly prepared standard of the S-enantiomer.
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
6. Data Analysis:
-
Identify and integrate the peaks corresponding to the Fulvestrant S-enantiomer and any potential R-enantiomer or degradation products.
-
Calculate the percentage purity of the S-enantiomer at each time point using the peak areas.
-
Plot the percentage of the S-enantiomer remaining versus time to determine the degradation kinetics.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Fulvestrant S enantiomer solubility issues and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-enantiomer of fulvestrant (B1683766).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of the fulvestrant S-enantiomer?
Fulvestrant is commercially available as a mixture of two diastereoisomers, sulfoxide (B87167) A and sulfoxide B, which are epimers at the sulfur atom.[1][2][3] The S-enantiomer corresponds to one of these diastereoisomers. Preclinical studies have indicated that there are no significant differences in the pharmacokinetic profiles of these two diastereoisomers.[4] While specific solubility data for the isolated S-enantiomer is not extensively published, it is expected to have very low aqueous solubility, similar to the fulvestrant mixture.[4] Fulvestrant is practically insoluble in water.[5] Its solubility in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide is approximately 20 mg/mL.[5]
Q2: Why am I observing precipitation of the fulvestrant S-enantiomer in my aqueous buffer?
Precipitation is a common issue due to the highly lipophilic nature of fulvestrant and its low aqueous solubility.[4] If you are diluting a stock solution of the S-enantiomer (likely dissolved in an organic solvent like DMSO or ethanol) into an aqueous buffer, the decrease in the organic solvent concentration will significantly lower the solubility, leading to precipitation.
Q3: Are there any known stability issues with the fulvestrant S-enantiomer?
Fulvestrant is susceptible to degradation under certain conditions. Stability-indicating HPLC methods have been developed to study its degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[6] For optimal stability, it is recommended to store the solid compound at -20°C.[5] Stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[7] It is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Visible precipitate after adding the fulvestrant S-enantiomer to an aqueous solution.
-
Inconsistent results in cell-based assays.
-
Low absorbance/signal in analytical assays.
Possible Causes:
-
The concentration of the fulvestrant S-enantiomer exceeds its solubility limit in the chosen aqueous medium.
-
Insufficient organic co-solvent in the final solution.
Solutions:
Two primary methods can be employed to enhance the aqueous solubility of the fulvestrant S-enantiomer: co-solvent systems and cyclodextrin (B1172386) complexation.
1. Co-solvent Systems:
The solubility of fulvestrant can be significantly increased by using a co-solvent system.
-
Recommended Co-solvents: A mixture of diethylene glycol monoethyl ether (DEGEE) and a small percentage of benzyl (B1604629) alcohol has been shown to be effective.[8] Formulations with ethanol, benzyl alcohol, and benzyl benzoate (B1203000) in castor oil are also used.[9]
| Solvent System Components | Achieved Fulvestrant Solubility | Reference |
| Diethylene glycol monoethyl ether (DEGEE) with 4% v/v benzyl alcohol | 176 mg/mL | [8] |
| Castor oil, 10% w/v alcohol, 10% w/v benzyl alcohol, 15% w/v benzyl benzoate | 50 mg/mL | [9] |
| Ethanol | >200 mg/mL | [10] |
| Benzyl Alcohol | >200 mg/mL | [10] |
| DMSO | >5 mg/mL | [7] |
2. Cyclodextrin Inclusion Complexes:
Cyclodextrins can encapsulate the lipophilic fulvestrant molecule, increasing its apparent aqueous solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD) have been shown to be particularly effective.[1]
| Cyclodextrin | Concentration | Achieved Fulvestrant Solubility | Fold Increase | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 400 mg/mL | 5.5 mg/mL | >550 | [1] |
| Methyl-β-cyclodextrin (MβCD) | 400 mg/mL | >10 mg/mL | >1000 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Fulvestrant S-enantiomer Stock Solution
-
Weighing: Accurately weigh the desired amount of fulvestrant S-enantiomer powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve a stock concentration of 10-20 mg/mL.
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Co-solvents (Small Scale)
-
Prepare Co-solvent Mixture: Prepare a co-solvent mixture of interest (e.g., 95% DEGEE, 5% benzyl alcohol).
-
Add Fulvestrant: Add an excess amount of fulvestrant S-enantiomer to a known volume of the co-solvent mixture in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved fulvestrant S-enantiomer using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Preparation of a Fulvestrant S-enantiomer-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
-
Dissolve Cyclodextrin: Dissolve the desired amount of cyclodextrin (e.g., HPβCD) in deionized water to achieve the target concentration.
-
Add Fulvestrant Stock: Slowly add a concentrated stock solution of fulvestrant S-enantiomer (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.
-
Complexation: Continue stirring the mixture for 24-48 hours at room temperature.
-
Freeze-Drying: Freeze the solution and lyophilize until a dry powder is obtained.
-
Reconstitution and Analysis: The resulting powder can be reconstituted in an aqueous medium to determine the solubility enhancement.
Visualizations
Caption: Mechanism of action of Fulvestrant S-enantiomer.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 2. WO2012035516A1 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 3. EP2616078A1 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 8. WO2017064639A1 - Fulvestrant compositions - Google Patents [patents.google.com]
- 9. WO2017193048A1 - Fulvestrant formulations and methods of their use - Google Patents [patents.google.com]
- 10. EP1669073A2 - Fulvestrant formulation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fulvestrant's Stereoisomers
Fulvestrant, a potent therapeutic agent in the management of hormone receptor-positive breast cancer, exists as a mixture of two diastereomers due to a chiral center at the sulfur atom in its side chain. These are identified as Fulvestrant sulfoxide (B87167) A and Fulvestrant sulfoxide B. This guide provides a comprehensive comparison of the biological activities of these stereoisomers, drawing upon available preclinical data and outlining the experimental methodologies used to characterize their function as estrogen receptor (ER) antagonists.
Executive Summary
Preclinical evaluation of Fulvestrant has established that its two diastereomeric components, sulfoxide A and sulfoxide B, are equipotent in their pharmacological activity.[1] While administered as an approximate 45:55 mixture of sulfoxide A to sulfoxide B, the biological and therapeutic effects of Fulvestrant are considered to be a composite of these two equally active forms.[1] The primary mechanism of action for both diastereomers is the competitive antagonism of the estrogen receptor, leading to receptor degradation and the abrogation of estrogen-mediated signaling pathways that drive the proliferation of hormone-dependent breast cancer cells.
Comparative Biological Activity
While specific head-to-head quantitative data for the isolated diastereomers is not extensively available in public literature, regulatory documents confirm that preclinical in vitro models have demonstrated their equal pharmacological potency.[1] The biological activity of the Fulvestrant mixture is well-characterized and is attributed to the combined action of both diastereomers.
| Parameter | Fulvestrant (Diastereomeric Mixture) | Reference |
| Estrogen Receptor (ER) Antagonist IC50 | 9.4 nM | [2] |
| MCF-7 Cell Growth Inhibition IC50 | 0.29 nM | |
| Binding Affinity Relative to Estradiol (B170435) | 89% |
Table 1: In Vitro Biological Activity of Fulvestrant (Diastereomeric Mixture)
Mechanism of Action: Estrogen Receptor Antagonism and Degradation
The biological activity of both the S- and R-enantiomers (diastereomers) of Fulvestrant is centered on their interaction with the estrogen receptor. The established mechanism of action for Fulvestrant as a whole is a multi-step process:
-
Competitive Binding: Fulvestrant binds to the estrogen receptor with high affinity, competitively inhibiting the binding of estradiol.[1]
-
Conformational Change and Impaired Dimerization: Upon binding, Fulvestrant induces a conformational change in the ER, which hinders the formation of stable receptor dimers.
-
Inhibition of Nuclear Translocation: The altered conformation and impaired dimerization prevent the ER from translocating to the nucleus.
-
Transcriptional Inactivation: Consequently, the ER cannot bind to estrogen response elements (EREs) on target genes, thus blocking the transcription of genes involved in cell proliferation and survival.
-
Receptor Degradation: The Fulvestrant-ER complex is unstable and is targeted for degradation by the proteasome, leading to a significant reduction in cellular ER levels. This dual action of antagonism and degradation categorizes Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Caption: Figure 1: Fulvestrant Mechanism of Action
Experimental Protocols
The determination of the biological activity of Fulvestrant and its diastereomers involves a series of in vitro assays. The following are representative protocols for key experiments.
Estrogen Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the estrogen receptor.
Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [3H]-estradiol) to the estrogen receptor (IC50).
Materials:
-
Recombinant human ERα or ERβ protein
-
[3H]-estradiol
-
Test compounds (Fulvestrant diastereomers)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ER protein and [3H]-estradiol are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound [3H]-estradiol is quantified by scintillation counting.
-
The IC50 value is calculated from the dose-response curve.
Caption: Figure 2: ER Binding Assay Workflow
Cell Proliferation Assay (MCF-7)
This assay assesses the ability of the test compounds to inhibit the growth of estrogen-dependent breast cancer cells.
Objective: To determine the concentration of the test compound that inhibits 50% of the proliferation of MCF-7 cells (IC50).
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds (Fulvestrant diastereomers)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with varying concentrations of the test compound in the presence of a low concentration of estradiol to stimulate growth.
-
The plates are incubated for a period of time (e.g., 5-7 days) to allow for cell proliferation.
-
A cell proliferation reagent is added, and the absorbance is measured using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
Conclusion
Fulvestrant is a diastereomeric mixture of two equipotent estrogen receptor antagonists, sulfoxide A and sulfoxide B. The well-documented biological activity of Fulvestrant, including its high-affinity binding to the ER and potent inhibition of estrogen-dependent cell proliferation, is a reflection of the combined and equal contributions of these two stereoisomers. The primary mechanism of action involves competitive antagonism of the estrogen receptor, leading to its degradation and the subsequent shutdown of estrogen-driven growth signals in hormone-sensitive breast cancer. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel estrogen receptor antagonists.
References
A Comparative Analysis of Fulvestrant Enantiomers: A Guide for Researchers
An objective comparison of the performance and characteristics of Fulvestrant's enantiomeric forms, supported by experimental data and detailed methodologies.
Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. It functions by binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[1] Chemically, Fulvestrant is administered as a mixture of two diastereomers, Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B, which are epimeric at the sulfur atom in the side chain.[2] This guide provides a comparative overview of these enantiomers, drawing upon available preclinical data and outlining the experimental protocols used to characterize their activity.
Executive Summary: Equipotency of Fulvestrant Diastereomers
A pivotal aspect of the pharmacology of Fulvestrant is the functional equivalence of its two diastereomeric forms. Preclinical studies have concluded that there is no discernible difference in the pharmacokinetic profiles of Sulfoxide A and Sulfoxide B. Furthermore, these diastereomers have been shown to be equally potent from a pharmacological standpoint in various in vitro models.[2] Consequently, the scientific and regulatory consensus is that the two diastereomers exhibit equivalent biological activity. While methods for their chromatographic separation have been developed, the lack of differential activity has meant that most research and all clinical applications utilize the diastereomeric mixture.
Comparative Data
Due to their established equipotency, specific comparative data for the individual enantiomers (Sulfoxide A vs. Sulfoxide B) regarding binding affinity, antagonist activity, and pharmacokinetics are not typically presented in published literature. The available quantitative data pertains to the Fulvestrant mixture.
Table 1: In Vitro Potency of Fulvestrant (Diastereomeric Mixture)
| Parameter | Cell Line | Value | Reference |
| IC50 (ER Antagonism) | - | 9.4 nM | --INVALID-LINK-- |
| IC50 (Cell Growth Inhibition) | MCF-7 | 0.29 nM | [3] |
| Relative Binding Affinity (vs. Estradiol) | - | 89% | [1] |
Table 2: Pharmacokinetic Properties of Fulvestrant (Diastereomeric Mixture) in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~7 days | --INVALID-LINK-- |
| Plasma Protein Binding | 99% | [2] |
| Metabolism | Hepatic (CYP3A4 and non-P450 pathways) | [2] |
| Elimination Half-life | ~40 days (intramuscular) | [2] |
Estrogen Receptor Signaling Pathway and Mechanism of Action of Fulvestrant
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. In hormone-sensitive breast cancer cells, estradiol (B170435) binds to the estrogen receptor, leading to receptor dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation. Fulvestrant, as a SERD, competitively binds to the estrogen receptor. This binding not only blocks the binding of estradiol but also induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This downregulation of the estrogen receptor effectively shuts down the signaling pathway.
Caption: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Fulvestrant and its enantiomers.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds (Fulvestrant enantiomers) to the estrogen receptor.
Methodology:
-
Preparation of ER-containing Lysate: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to release the cytoplasmic contents, including the estrogen receptor.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]-estradiol) is incubated with the cell lysate in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The mixture is incubated to allow for competitive binding to reach equilibrium. The receptor-bound radioligand is then separated from the free radioligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
Objective: To assess the functional antagonist activity of the test compounds on estrogen receptor-mediated gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing the human estrogen receptor and another containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE) promoter.
-
Cell Treatment: The transfected cells are treated with a known concentration of estradiol to induce reporter gene expression, along with varying concentrations of the test compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as the percentage of inhibition of estradiol-induced reporter gene activity. The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the maximal response to estradiol, is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound, typically administered via subcutaneous or intramuscular injection. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the efficacy of the compound in inhibiting tumor growth.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of SERD enantiomers.
Caption: General Experimental Workflow for SERD Enantiomer Comparison.
References
Fulvestrant: A Comparative Analysis of Racemic Mixture Versus Pure Enantiomer Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of racemic fulvestrant (B1683766) and its theoretical pure S-enantiomer, supported by available experimental data. This document clarifies the stereochemical nature of fulvestrant and summarizes its established mechanism of action and efficacy as a racemic mixture in the absence of direct comparative studies on its individual stereoisomers.
Fulvestrant, an important therapeutic agent in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor downregulator (SERD). It functions as an estrogen receptor (ER) antagonist with no agonist effects, leading to the degradation of the ER.[1][2] A critical aspect of its chemical identity is that fulvestrant is not a simple racemate of two enantiomers but rather a mixture of two diastereoisomers, specifically epimers at the sulfur atom in the side chain. These are designated as Fulvestrant Sulphoxide A and Fulvestrant Sulphoxide B.[3]
Currently, there is a notable absence of publicly available scientific literature that directly compares the efficacy of the purified individual diastereoisomers (or a single "S-enantiomer") with the commercially available diastereomeric mixture of fulvestrant. While some chemical suppliers may list an "S-enantiomer" and describe it as less active, this claim is not substantiated by peer-reviewed comparative studies. Therefore, this guide will focus on the well-documented efficacy of the fulvestrant mixture and clarify its mechanism of action.
Efficacy of Racemic Fulvestrant
The efficacy of fulvestrant as a mixture of diastereoisomers is well-established through extensive preclinical and clinical research. Its primary mechanism involves binding to the estrogen receptor, inhibiting its dimerization, and promoting its degradation, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[4][5]
Estrogen Receptor Binding and Degradation
Racemic fulvestrant binds to the estrogen receptor with high affinity, comparable to that of estradiol (B170435), and significantly higher than that of tamoxifen.[1][6] This high-affinity binding is crucial for its potent antagonist activity. Upon binding, fulvestrant induces a conformational change in the ER, which marks the receptor for degradation by the proteasome. This leads to a significant reduction in cellular ER levels, a key aspect of its function as a SERD.[2]
In Vitro Anti-proliferative Activity
In vitro studies have consistently demonstrated the potent anti-proliferative effects of racemic fulvestrant in ER-positive breast cancer cell lines. For instance, fulvestrant (often referred to by its developmental code ICI 182,780) has an IC50 of 9.4 nM for inhibiting the growth of these cells.[7]
Table 1: In Vitro Efficacy of Racemic Fulvestrant
| Parameter | Cell Line | Value | Reference |
| IC50 (ER Antagonism) | Not Specified | 9.4 nM | [7] |
In Vivo Anti-tumor Activity
Preclinical studies using xenograft models of human breast cancer have shown that racemic fulvestrant effectively inhibits tumor growth.[8] It has demonstrated efficacy in models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of racemic fulvestrant's efficacy.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of fulvestrant to the estrogen receptor.
Methodology: A competitive binding assay is typically employed. This involves incubating a preparation of estrogen receptors (often from uterine cytosol or recombinant sources) with a fixed concentration of radiolabeled estradiol and varying concentrations of the test compound (fulvestrant). After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
ER Degradation Assay (Western Blot)
Objective: To quantify the reduction in estrogen receptor protein levels following treatment with fulvestrant.
Methodology: ER-positive breast cancer cells (e.g., MCF-7) are treated with fulvestrant at various concentrations for a specified period. Following treatment, total cell lysates are prepared. The protein concentration of the lysates is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the ER is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ER levels.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
Objective: To assess the inhibitory effect of fulvestrant on the growth of breast cancer cells.
Methodology: ER-positive breast cancer cells are seeded in multi-well plates and allowed to attach. The cells are then treated with a range of concentrations of fulvestrant. After a defined incubation period (typically 3-7 days), the cell viability/proliferation is assessed. In an MTT assay, a tetrazolium salt is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance of the dissolved formazan is measured, which is proportional to the number of viable cells. In an SRB assay, a dye that binds to cellular proteins is used, and the absorbance of the bound dye is measured. The concentration of fulvestrant that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism of Action of Racemic Fulvestrant
The following diagram illustrates the established signaling pathway through which racemic fulvestrant exerts its anti-tumor effects.
References
- 1. ICI 182,780 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. ICI 182,780, a new antioestrogen with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fulvestrant - LKT Labs [lktlabs.com]
- 5. ijrar.org [ijrar.org]
- 6. EP2616078A1 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Fulvestrant S-enantiomer vs. Tamoxifen in Estrogen Receptor-Positive Breast Cancer
This guide provides an objective comparison between Fulvestrant (B1683766) (specifically its active S-enantiomer) and Tamoxifen (B1202), two cornerstone endocrine therapies for hormone receptor-positive (HR+) breast cancer. Tailored for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, presents comparative experimental data, and details relevant methodologies.
Introduction: Two Distinct Approaches to Targeting the Estrogen Receptor
Tamoxifen and Fulvestrant are both anti-estrogen agents that function by directly binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in breast cancer cells.[1][2] However, their molecular mechanisms and subsequent cellular consequences differ significantly.
-
Tamoxifen , a non-steroidal agent, is classified as a Selective Estrogen Receptor Modulator (SERM).[1][3] Its clinical profile is characterized by a complex mix of estrogen antagonist and partial agonist activities, which vary depending on the target tissue.[3][4] In breast tissue, it acts as an antagonist, inhibiting estrogen-driven tumor growth, while in tissues like the endometrium and bone, it can exert estrogen-like (agonist) effects.[4][5]
-
Fulvestrant is a steroidal pure anti-estrogen and the first clinically approved Selective Estrogen Receptor Degrader (SERD).[1][6][7] It is the S-enantiomer of the fulvestrant molecule that is biologically active.[8] Unlike Tamoxifen, Fulvestrant is a pure antagonist with no known agonist effects.[9][10] Its unique mechanism involves not only blocking the estrogen receptor but also promoting its degradation, leading to a profound suppression of ER signaling.[1][11][12]
Mechanism of Action: SERM vs. SERD
The fundamental difference between Tamoxifen and Fulvestrant lies in their interaction with the estrogen receptor alpha (ERα) and the downstream consequences of this binding.
Tamoxifen (SERM): Tamoxifen competitively binds to the ERα ligand-binding domain, inducing a specific conformational change.[4][13] This complex can still bind to Estrogen Response Elements (EREs) on DNA. However, the tamoxifen-induced conformation preferentially recruits co-repressor proteins instead of co-activator proteins, which blocks the transcriptional activation of estrogen-responsive genes.[13][14] Crucially, Tamoxifen inhibits the activity of Activation Function 2 (AF-2) but not Activation Function 1 (AF-1), which accounts for its residual partial agonist activity in certain cellular contexts.[1][15]
Fulvestrant (SERD): Fulvestrant also binds competitively to ERα but with a significantly higher affinity.[16] This binding induces a distinct, unstable conformation that impairs receptor dimerization and blocks nuclear localization.[1][10] The Fulvestrant-ER complex is recognized by the cellular protein degradation machinery, leading to the accelerated destruction (downregulation) of the ERα protein itself.[1][11][17] By disabling both AF-1 and AF-2, Fulvestrant acts as a complete antagonist, leading to a more comprehensive shutdown of estrogen signaling pathways.[1][10][15]
References
- 1. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. breastcancer.org [breastcancer.org]
- 6. Fulvestrant - NCI [cancer.gov]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Fulvestrant used for? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. Estrogen receptor downregulators: new antihormonal therapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Comparative Guide to Selective Estrogen Receptor Degraders: Fulvestrant Versus Next-Generation Oral SERDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. They function by binding to the estrogen receptor, leading to its degradation and thereby abrogating ER-mediated signaling. For years, fulvestrant (B1683766) has been the only approved SERD, administered via intramuscular injection. However, a new wave of orally bioavailable SERDs has emerged, demonstrating significant clinical potential. This guide provides a detailed comparison of fulvestrant with these next-generation SERDs, focusing on their performance backed by experimental data.
A Note on Fulvestrant's Stereochemistry: It is critical to understand that the commercially available and clinically utilized form of fulvestrant is a mixture of two diastereoisomers, specifically epimers at the sulfoxide (B87167) atom. These are designated as Fulvestrant Sulphoxide A and Fulvestrant Sulphoxide B, present in an approximate 45:55 ratio. Preclinical studies have indicated that these two diastereoisomers exhibit no significant differences in their pharmacokinetic profiles and are considered equally potent from a pharmacological standpoint. This guide will focus on the clinically administered fulvestrant mixture in its comparisons with other SERDs, as there is a lack of publicly available data directly comparing the isolated S-enantiomer of fulvestrant with other SERDs.
Mechanism of Action: SERDs in Estrogen Receptor Signaling
SERDs interfere with the estrogen receptor signaling pathway, which is a key driver in the proliferation of ER+ breast cancer cells. The binding of estrogen to its receptor initiates a cascade of events leading to gene transcription and cell growth. SERDs competitively bind to the estrogen receptor, inducing a conformational change that marks the receptor for proteasomal degradation. This dual action of antagonism and degradation effectively shuts down this signaling pathway.
Comparative Performance: Fulvestrant vs. Oral SERDs
The development of oral SERDs has been driven by the need to overcome the limitations of injectable fulvestrant, such as its pharmacokinetic properties, and to potentially offer improved efficacy, especially in the context of acquired resistance to other endocrine therapies. Several oral SERDs, including elacestrant (B1663853), camizestrant (B1654347), and giredestrant, have shown promising results in clinical trials.
Preclinical Efficacy
Preclinical studies have demonstrated that next-generation oral SERDs can be more potent than fulvestrant in certain contexts. For instance, some oral SERDs have shown a greater binding affinity for both wild-type and mutant estrogen receptors.[1]
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Fulvestrant | Estrogen Receptor | 9.4 | - | Cell-free |
| Fulvestrant | Estrogen Receptor | 0.29 | MCF-7 | Cell-based |
| Fulvestrant-3 Boronic Acid (ZB716) | ERα | 4.1 | - | Competitive Displacement |
| Fulvestrant | ERα | 3.0 | - | Competitive Displacement |
Note: Data is compiled from multiple sources and methodologies may vary.
Clinical Efficacy: Progression-Free Survival (PFS)
Head-to-head clinical trials have provided valuable data on the comparative efficacy of oral SERDs and fulvestrant.
Table 1: Comparison of Progression-Free Survival (PFS) in Phase II/III Clinical Trials
| Trial Name | Investigational Drug | Comparator | Patient Population | Median PFS (Investigational) | Median PFS (Comparator) | Hazard Ratio (95% CI) |
| EMERALD | Elacestrant | Standard of Care (Fulvestrant or AI) | ER+/HER2- mBC, prior CDK4/6i | 3.8 months (ESR1-mutated) | 1.9 months (ESR1-mutated) | 0.55 (0.39-0.77) |
| SERENA-2 | Camizestrant (75 mg) | Fulvestrant | ER+/HER2- advanced BC | 7.2 months | 3.7 months | 0.58 (90% CI: 0.41-0.81) |
| SERENA-2 | Camizestrant (150 mg) | Fulvestrant | ER+/HER2- advanced BC | 7.7 months | 3.7 months | 0.67 (90% CI: 0.48-0.92) |
| AMEERA-3 | Amcenestrant | Physician's Choice (incl. Fulvestrant) | ER+/HER2- advanced BC | 3.6 months | 3.7 months | 1.05 (0.789-1.4) |
mBC: metastatic Breast Cancer; AI: Aromatase Inhibitor; ESR1-mutated: Estrogen Receptor 1 gene mutation; CI: Confidence Interval.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key clinical trials cited in this guide.
EMERALD Trial (NCT03778931)
-
Objective: To evaluate the efficacy and safety of elacestrant compared to standard of care (SOC) endocrine therapy (investigator's choice of fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer who had previously received a CDK4/6 inhibitor.
-
Study Design: Phase 3, randomized, open-label, multicenter trial.
-
Patient Population: Patients with ER+/HER2- locally advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor in combination with either an aromatase inhibitor or fulvestrant.
-
Intervention: Patients were randomized to receive either oral elacestrant or investigator's choice of SOC (fulvestrant or an aromatase inhibitor).
-
Primary Endpoint: Progression-free survival (PFS) in the overall population and in patients with ESR1 mutations.
SERENA-2 Trial (NCT04214288)
-
Objective: To assess the efficacy and safety of different doses of camizestrant versus fulvestrant in postmenopausal women with ER-positive, HER2-negative advanced breast cancer.
-
Study Design: Phase 2, randomized, open-label, multi-dose trial.
-
Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer who had progressed on or after at least one line of endocrine therapy for advanced disease.
-
Intervention: Patients were randomized to receive one of two doses of oral camizestrant (75 mg or 150 mg daily) or intramuscular fulvestrant (500 mg).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.
Experimental Workflow: From Patient to Data
The process of conducting these clinical trials and analyzing the data involves a series of well-defined steps to ensure the accuracy and reliability of the results.
Conclusion
The landscape of SERD therapy for ER+ breast cancer is evolving rapidly with the advent of potent, orally bioavailable next-generation agents. Clinical data, particularly from the EMERALD and SERENA-2 trials, suggest that oral SERDs like elacestrant and camizestrant can offer a significant improvement in progression-free survival compared to fulvestrant, especially in patient subgroups with ESR1 mutations. While fulvestrant remains a valuable therapeutic option, the convenience of oral administration and the enhanced efficacy of the newer SERDs are poised to shift the treatment paradigm. Further research and ongoing clinical trials will continue to delineate the optimal use and sequencing of these agents in the management of ER+ breast cancer.
References
Unveiling the Antagonistic Profile of Fulvestrant's S-Enantiomer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antagonistic activity of the Fulvestrant (B1683766) S-enantiomer. Leveraging available preclinical data, this document delves into its performance against its R-enantiomer and as part of the racemic mixture, offering insights into its therapeutic potential.
Fulvestrant, a potent selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. It functions by binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-driven signaling pathways that promote tumor growth.[1][2] Fulvestrant is synthesized as a mixture of two diastereomers at the sulfoxide (B87167) center, the S-enantiomer and the R-enantiomer.[3] A pivotal preclinical finding submitted to the U.S. Food and Drug Administration (FDA) indicates that the two diastereomers are considered to be equally potent from a pharmacological standpoint in in vitro models.[3]
This guide will synthesize the available data to present a clear comparison of Fulvestrant's antagonistic activity, focusing on the equipotent nature of its enantiomers and the overall efficacy of the racemic mixture.
Comparative Analysis of Antagonistic Activity
While specific quantitative data directly comparing the S- and R-enantiomers of Fulvestrant is not extensively published in peer-reviewed literature, a comprehensive clinical pharmacology and biopharmaceutics review by the FDA explicitly states that preclinical studies demonstrated no significant difference in their in vitro pharmacological potency.[3] The two diastereomers, referred to as sulfoxide A and sulfoxide B, were found to be "equally pharmacologically potent".[3] This suggests that both enantiomers contribute similarly to the overall antagonistic activity of the drug.
The antagonistic activity of the racemic Fulvestrant mixture has been well-characterized. It exhibits high binding affinity for the estrogen receptor, approximately 89% of that of estradiol (B170435), and competitively inhibits estradiol binding.[4] This potent antagonism translates to effective inhibition of ER-positive breast cancer cell proliferation.
The following table summarizes the key quantitative data available for racemic Fulvestrant:
| Parameter | Cell Line | Value | Reference |
| IC50 (ER Antagonism) | Cell-free assay | 9.4 nM | |
| IC50 (Cell Growth Inhibition) | MCF-7 | 0.29 nM | [5] |
| Relative Binding Affinity (vs. Estradiol) | - | 89% | [4] |
Mechanism of Action: Estrogen Receptor Signaling Pathway
Fulvestrant exerts its antagonistic effect by disrupting the estrogen receptor signaling pathway at multiple levels. Upon entering the cell, it binds to the estrogen receptor in the cytoplasm. This binding prevents the receptor from forming a stable dimer, a crucial step for its activation and nuclear translocation. The unstable Fulvestrant-ER complex is then targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels. This dual mechanism of antagonism and degradation effectively shuts down estrogen-mediated gene transcription and subsequent cellular responses like proliferation and survival.
Experimental Protocols
To validate the antagonistic activity of Fulvestrant and its enantiomers, several key experiments are typically performed. The following are detailed methodologies for these assays.
Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of the test compounds (Fulvestrant S-enantiomer, R-enantiomer, and racemic mixture) to the estrogen receptor compared to estradiol.
Methodology:
-
Preparation of ER-containing lysate: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to release the cellular components, including the estrogen receptor.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled test compounds.
-
Separation of Bound and Free Ligand: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the ER-bound ligand using a method such as dextran-coated charcoal or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is determined. The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%.
MCF-7 Cell Proliferation Assay
Objective: To assess the ability of the test compounds to inhibit the proliferation of estrogen-dependent breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are seeded in 96-well plates in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds in the presence of a fixed, proliferation-stimulating concentration of estradiol.
-
Incubation: The cells are incubated for a period of 5-7 days to allow for cell proliferation.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay (e.g., CyQUANT).
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Western Blot for Estrogen Receptor Degradation
Objective: To determine the effect of the test compounds on the cellular levels of the estrogen receptor protein.
Methodology:
-
Cell Culture and Treatment: MCF-7 cells are treated with the test compounds at a specified concentration for various time points.
-
Protein Extraction: After treatment, the cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the estrogen receptor. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative ER protein levels.
Conclusion
Based on the available preclinical data, the S- and R-enantiomers of Fulvestrant are considered to be equipotent in their antagonistic activity against the estrogen receptor.[3] The racemic mixture of Fulvestrant is a highly potent antagonist and selective estrogen receptor degrader, effectively inhibiting the proliferation of ER-positive breast cancer cells. The validation of its antagonistic activity relies on a combination of receptor binding assays, cell-based proliferation assays, and direct measurement of its effect on ER protein levels. This comprehensive understanding of Fulvestrant's pharmacological profile underscores its importance as a therapeutic agent and provides a strong foundation for the continued development of novel endocrine therapies.
References
- 1. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The steroidal antiestrogen ICI 182,780 is an inhibitor of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ICI 182,780, a new antioestrogen with clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant in advanced breast cancer: evidence to date and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of Fulvestrant's S-enantiomer: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic agent is paramount. This guide provides a detailed comparison of the cross-reactivity of the Fulvestrant S-enantiomer with other key nuclear receptors, supported by available experimental data and detailed methodologies.
Fulvestrant, a selective estrogen receptor (ER) degrader (SERD), is a critical component in the treatment of hormone receptor-positive breast cancer. The commercially available drug is a racemic mixture of R- and S-enantiomers. This guide focuses on the S-enantiomer, providing insights into its binding profile beyond its primary target, the estrogen receptor.
Comparative Analysis of Receptor Binding Affinity
While the S-enantiomer of Fulvestrant is a potent antagonist of the estrogen receptor, its interaction with other steroid hormone receptors is a key aspect of its selectivity profile. The following table summarizes the available binding affinity data. It is important to note that specific quantitative binding data for the Fulvestrant S-enantiomer against a full panel of steroid receptors is not extensively available in publicly accessible literature. The data presented here is based on studies of Fulvestrant (as a mixture or without specification of the enantiomer).
| Receptor | Ligand | Binding Affinity (Ki or IC50) | Reference |
| Estrogen Receptor α (ERα) | Fulvestrant | IC50: 9.4 nM | [1] |
| Progesterone Receptor (PR) | Fulvestrant | No significant binding up to 100 nM | [2] |
| Glucocorticoid Receptor (GR) | Fulvestrant | No significant binding up to 100 nM | [2] |
| Androgen Receptor (AR) | Fulvestrant | No direct binding; downregulates AR expression | [3] |
| G Protein-Coupled Estrogen Receptor (GPER/GPR30) | Fulvestrant | Agonist activity | [4] |
Note: The lack of specific Ki or IC50 values for the S-enantiomer with the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Mineralocorticoid Receptor (MR) in the reviewed literature highlights a potential area for further investigation.
Signaling Pathways and Cross-Reactivity
The interaction of the Fulvestrant S-enantiomer extends beyond the classical nuclear estrogen receptors. A significant off-target interaction has been identified with the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike its antagonistic effect on ERα, Fulvestrant acts as an agonist at GPER. This interaction can trigger distinct downstream signaling cascades.
Caption: Signaling pathways of Fulvestrant S-enantiomer.
Experimental Protocols
Accurate assessment of receptor cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used to determine the binding affinity and functional activity of compounds like the Fulvestrant S-enantiomer.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor (e.g., PR, GR, AR) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a suitable radiolabeled ligand (e.g., ³H-labeled steroid) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (Fulvestrant S-enantiomer). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay is used to assess the functional activity of a compound by measuring its ability to modulate receptor-mediated gene transcription.
Workflow:
Caption: Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line that has low endogenous receptor expression is cultured. The cells are then transiently transfected with two plasmids: one expressing the full-length steroid receptor of interest (e.g., PR, GR, AR) and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with hormone response elements specific for that receptor.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (Fulvestrant S-enantiomer). Control wells are treated with vehicle or a known agonist/antagonist.
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Luminescence Measurement: The cells are lysed to release the luciferase enzyme. A substrate for the luciferase is then added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the receptor. Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant (ICI 182,780) down-regulates androgen receptor expression and diminishes androgenic responses in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
A Comparative Guide to the In Vitro and In Vivo Effects of the Fulvestrant S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of the S-enantiomer of Fulvestrant (B1683766), a potent selective estrogen receptor downregulator (SERD). Fulvestrant is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. Understanding the specific activities of its enantiomeric components is crucial for researchers in the field of oncology and drug development.
Fulvestrant, as commercially formulated, is a racemic mixture of two diastereoisomers, fulvestrant sulfoxide (B87167) A (the R-enantiomer) and fulvestrant sulfoxide B (the S-enantiomer), in an approximate 45:55 ratio. According to a U.S. Food and Drug Administration (FDA) Clinical Pharmacology and Biopharmaceutics Review, preclinical studies have demonstrated no significant differences in the pharmacokinetic profiles of these two isomers. Furthermore, the two diastereoisomers have been shown to be equally potent from a pharmacological standpoint in preclinical in vitro models.[1] Therefore, the data presented in this guide for the racemic mixture of Fulvestrant can be considered representative of the effects of the Fulvestrant S-enantiomer.
In Vitro Effects: A Quantitative Comparison
The in vitro activity of Fulvestrant has been extensively characterized, demonstrating its potent anti-estrogenic and anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Estrogen Receptor (ER) Binding Affinity | Human ER | 89% of estradiol's affinity | [2] |
| IC50 (ER Antagonism) | Cell-free assay | 9.4 nM | [3] |
| IC50 (Cell Growth Inhibition) | MCF-7 (ER+) | 0.29 nM | [4] |
| Effect on ER Expression | MCF-7 (ER+) | Significant reduction in ER protein levels | [5] |
| Effect on Cell Cycle | MCF-7 (ER+) | Accumulation of cells in G0/G1 phase | [4] |
In Vivo Effects: Preclinical Efficacy
In vivo studies using xenograft models have consistently demonstrated the robust anti-tumor activity of Fulvestrant.
| Model | Treatment Regimen | Outcome | Reference |
| MCF-7 Xenograft (Nude Mice) | 5 mg/mouse, single s.c. injection | Complete blockage of tumor growth | [4] |
| Tamoxifen-Resistant (TamR) Xenograft (Nu/J Mice) | 25-200 mg/kg, s.c., 4 times/week for 4 weeks | Significant inhibition of tumor growth at all doses | [3] |
| Immature Female Rats | 0.06 mg/kg/day, s.c. | Effective blockade of estradiol's uterotropic action (ED50) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound to the estrogen receptor.
Methodology:
-
A competitive binding assay is performed using purified human estrogen receptor alpha (ERα).
-
A fixed concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with the ERα protein.
-
Increasing concentrations of the unlabeled test compound (Fulvestrant S-enantiomer or racemic mixture) are added to compete for binding with the radiolabeled estrogen.
-
After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100%.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation of ER+ breast cancer cells.
Methodology:
-
ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 5-7 days).
-
At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot for ER Expression
Objective: To determine the effect of the test compound on the protein levels of the estrogen receptor.
Methodology:
-
ER+ breast cancer cells are treated with the test compound or vehicle control for a specified time.
-
The cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Methodology:
-
Female, ovariectomized, immunodeficient mice (e.g., nude or SCID) are used.
-
ER+ human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad. Estrogen pellets are often implanted to support initial tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (Fulvestrant) is administered to the treatment group via a clinically relevant route (e.g., subcutaneous or intramuscular injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated (e.g., Volume = (length x width²)/2).
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissue can be further analyzed for biomarker expression (e.g., ER, Ki-67) by immunohistochemistry or Western blotting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Estrogen Receptor Binding of Fulvestrant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Estrogen Receptor Binding Affinity of Fulvestrant (B1683766)
Fulvestrant exhibits a high binding affinity for the estrogen receptor, which is approximately 89% of that of the natural ligand, estradiol.[1] This strong competitive binding is a key aspect of its mechanism of action. The binding of fulvestrant to the ER initiates a cascade of events that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.
Upon binding, fulvestrant induces a conformational change in the ER that hinders receptor dimerization and disrupts its nuclear localization.[1] This altered conformation also leads to an unstable ER-ligand complex, which is targeted for proteasomal degradation, resulting in a significant reduction in cellular ER levels.[1] This dual action of competitive binding and subsequent receptor degradation defines fulvestrant as a SERD.
While specific quantitative binding data for the individual Sulfoxide A and Sulfoxide B diastereomers are not publicly available, the potent anti-estrogenic activity of the fulvestrant mixture underscores its efficacy in blocking estrogen-driven tumor growth.
Experimental Protocols: Determining Estrogen Receptor Binding Affinity
The binding affinity of compounds like fulvestrant to the estrogen receptor is typically determined through competitive binding assays. A common and well-established method is the radiometric competitive binding assay using uterine cytosol from animal models or purified ER.
Radiometric Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., Fulvestrant enantiomers) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Estrogen Receptor Source: Rat uterine cytosol or purified human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: Fulvestrant enantiomer A, Fulvestrant enantiomer B, and a reference standard (e.g., unlabeled 17β-estradiol).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled 17β-estradiol standard and the test compounds (Fulvestrant enantiomers) in the assay buffer.
-
Prepare a working solution of the radioligand, [³H]-17β-estradiol, in the assay buffer.
-
-
Assay Incubation:
-
In test tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either the unlabeled 17β-estradiol standard or the test compounds.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add the separation agent (e.g., HAP slurry) to each tube to bind the receptor-ligand complexes.
-
Incubate for a short period and then centrifuge to pellet the separation agent with the bound radioligand.
-
Alternatively, use dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.
-
-
Quantification:
-
Carefully aspirate the supernatant containing the free radioligand.
-
Wash the pellet to remove any remaining unbound ligand.
-
Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for the standard and the test compounds from their respective competition curves.
-
Calculate the Relative Binding Affinity (RBA) of the test compounds using the following formula:
-
RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100
-
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental workflow of the competitive binding assay.
References
A Comparative Guide to Fulvestrant's Efficacy in Tamoxifen-Resistant Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Overview of Fulvestrant's Mechanism in Endocrine Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), can lose its efficacy as breast cancer cells develop resistance, often through mutations in the estrogen receptor alpha (ERα) or upregulation of alternative signaling pathways. Fulvestrant, a selective estrogen receptor degrader (SERD), offers a distinct mechanism of action. It binds to ERα with high affinity, leading to the degradation of the receptor, thereby abrogating ER-mediated signaling. This different mechanism allows Fulvestrant to be effective in breast cancer that has become resistant to Tamoxifen.[2]
Quantitative Performance Data
The following tables summarize the in-vitro efficacy of Fulvestrant in both Tamoxifen-sensitive (MCF-7) and Tamoxifen-resistant breast cancer cell lines.
Table 1: IC50 Values of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Resistance Status | Fulvestrant IC50 (nM) | Reference |
| MCF-7 | Tamoxifen-Sensitive | 0.29 | [3] |
| MCF-7/TAMR-1 | Tamoxifen-Resistant | 1.8 | [4] |
| LCC9 | Tamoxifen-Resistant | No growth inhibition observed | [5] |
| LY2 | Tamoxifen-Resistant | No growth inhibition observed | [6] |
Note: The LCC9 and LY2 cell lines represent models of acquired Tamoxifen resistance where Fulvestrant monotherapy showed limited efficacy, suggesting the activation of alternative survival pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture of Tamoxifen-Resistant MCF-7 Cells
Objective: To maintain and propagate Tamoxifen-resistant MCF-7 (e.g., MCF-7/TAMR-1) cell lines for in-vitro experiments.
Materials:
-
MCF-7 Tamoxifen-resistant cell line
-
DMEM/F12 medium (phenol red-free)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
4-hydroxytamoxifen (4-OHT)
-
Fulvestrant
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture Tamoxifen-resistant MCF-7 cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
To maintain the resistant phenotype, supplement the culture medium with 1 µM 4-hydroxytamoxifen.
-
For experiments involving Fulvestrant treatment, seed the cells and allow them to adhere for 24 hours before replacing the medium with fresh medium containing the desired concentrations of Fulvestrant.
-
Incubate cells for the specified duration as per the experimental requirements.
-
Regularly subculture the cells to maintain them in the exponential growth phase.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Fulvestrant on Tamoxifen-resistant breast cancer cells and calculate the IC50 value.
Materials:
-
Tamoxifen-resistant MCF-7 cells
-
96-well plates
-
Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed Tamoxifen-resistant MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Fulvestrant for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V) Assay
Objective: To quantify the induction of apoptosis in Tamoxifen-resistant breast cancer cells following treatment with Fulvestrant.
Materials:
-
Tamoxifen-resistant MCF-7 cells
-
Fulvestrant
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed Tamoxifen-resistant MCF-7 cells in 6-well plates and treat with the desired concentration of Fulvestrant for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Objective: To analyze the expression levels of ERα and downstream signaling proteins in Tamoxifen-resistant breast cancer cells after Fulvestrant treatment.
Materials:
-
Tamoxifen-resistant MCF-7 cells
-
Fulvestrant
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
-
Primary antibodies (e.g., against ERα, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE equipment and reagents
Protocol:
-
Treat Tamoxifen-resistant MCF-7 cells with Fulvestrant for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
Estrogen Receptor Signaling in Tamoxifen Resistance and Fulvestrant Action
Caption: Fulvestrant circumvents Tamoxifen resistance by inducing ERα degradation.
Experimental Workflow for Assessing Fulvestrant Efficacy
Caption: Workflow for evaluating Fulvestrant's in-vitro efficacy.
Logical Relationship of Fulvestrant's Action
Caption: Logical flow of Fulvestrant's mechanism of action.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. HNRNPA2B1 regulates tamoxifen- and fulvestrant- sensitivity and hallmarks of endocrine resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HNRNPA2B1 regulates tamoxifen- and fulvestrant-sensitivity and hallmarks of endocrine resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: Fulvestrant's S Enantiomer in the Landscape of New Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Fulvestrant (B1683766) and the Next Generation of Endocrine Agents for ER+ Breast Cancer.
The treatment paradigm for estrogen receptor-positive (ER+) breast cancer is continually evolving, moving beyond the foundational selective estrogen receptor modulator (SERM) and aromatase inhibitor (AI) therapies. Fulvestrant, a selective estrogen receptor degrader (SERD), marked a significant advancement by not only antagonizing the estrogen receptor but also promoting its degradation. Commercially, fulvestrant is a mixture of diastereoisomers. While the specific S enantiomer of fulvestrant is a component of the active drug, a notable gap exists in publicly available literature directly comparing its individual performance against the new wave of endocrine therapies.[1][2][3] This guide, therefore, benchmarks fulvestrant as a whole against emerging oral SERDs and other novel agents, providing a comprehensive overview supported by preclinical and clinical data to inform future research and development.
The Evolving Arsenal of Endocrine Therapies
The limitations of fulvestrant, including its intramuscular route of administration and the potential for incomplete ER degradation, have spurred the development of novel endocrine therapies with improved oral bioavailability and potentially enhanced efficacy.[4] This new generation of drugs primarily includes oral SERDs such as elacestrant, giredestrant, and camizestrant, and a novel class of protein degraders known as proteolysis-targeting chimeras (PROTACs), represented by vepdegestrant (ARV-471).
These next-generation agents aim to provide more profound and sustained ER antagonism and degradation, overcome resistance mechanisms, including those mediated by ESR1 mutations, and offer the convenience of oral administration.
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies in various breast cancer cell lines and patient-derived xenograft (PDX) models provide the initial proving ground for these new therapies, often using fulvestrant as a benchmark.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the potency of a drug in inhibiting cancer cell proliferation.
| Therapy | Cell Line | ESR1 Status | IC50 / GI50 | Source |
| Fulvestrant | MCF-7 | Wild-type | IC50: ~0.1-1 nM | [1][5][6] |
| Elacestrant | MCF-7 | Wild-type | IC50: ~1-10 nM | [5][6] |
| MCF-7 LTED Y537C | Mutant | GI50: 5 nM | [6] | |
| SUM44-LTED Y537S | Mutant | GI50: 100 nM | [6] | |
| Giredestrant | MCF-7 | Wild-type | IC50: 0.05 nM | |
| Vepdegestrant | MCF-7 | Wild-type | IC50: 0.8 nM | [7] |
| LNCaP | - | IC50: 18 nM | [7] | |
| MDA-MB-231 | ER-negative | IC50: >1 µM | [7] |
Note: IC50/GI50 values can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Estrogen Receptor Degradation
A primary mechanism of action for SERDs and PROTACs is the degradation of the estrogen receptor. The efficiency of this process is a critical determinant of their anti-tumor activity.
| Therapy | Model System | ER Degradation (%) | Source |
| Fulvestrant | MCF-7 cells | ~50% (at 1000 nM for 1h) | [8] |
| TamR xenograft model | ~30-40% | ||
| In vivo models | ~40-65% | [9] | |
| Camizestrant | Breast cancer cell lines | Reduces ER half-life as effectively as fulvestrant | [4] |
| Vepdegestrant | ER+ cell lines | >80% within 4 hours | [9] |
| In vivo models | >90% | [9] |
In Vivo Tumor Growth Inhibition
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are instrumental in evaluating the in vivo efficacy of these therapies.
| Therapy | Xenograft Model | Tumor Growth Inhibition (TGI) / Outcome | Source |
| Fulvestrant | MCF-7 orthotopic xenograft | TGI: 31-80% | [9] |
| Elacestrant | MAXF-1398 PDX (ESR1 Y537N) | Significant reduction in tumor volume (64%) | |
| Vepdegestrant | MCF-7 orthotopic xenograft | TGI: 87-123% | [9] |
| ST941/HI PDX (ESR1 Y537S) | Tumor regression (102% TGI) | [9] |
Clinical Efficacy: A New Standard of Care?
Several large-scale clinical trials have been conducted to evaluate the efficacy and safety of these new endocrine therapies in patients with advanced or metastatic ER+/HER2- breast cancer, often in populations that have progressed on prior endocrine therapy and CDK4/6 inhibitors.
| Therapy | Clinical Trial | Comparison Arm | Key Efficacy Endpoint (Median Progression-Free Survival) | Source |
| Elacestrant | EMERALD (Phase 3) | Standard of Care (Fulvestrant or AI) | Overall: 2.8 vs 1.9 months; ESR1-mutant: 3.8 vs 1.9 months | |
| Camizestrant | SERENA-2 (Phase 2) | Fulvestrant | 75mg dose: 7.2 vs 3.7 months; 150mg dose: 7.7 vs 3.7 months | [10] |
| Giredestrant | acelERA (Phase 2) | Physician's Choice of Endocrine Therapy | Trend towards favorable benefit in ESR1-mutated tumors | [11] |
| Vepdegestrant | VERITAC-2 (Phase 3) | Fulvestrant | ESR1-mutant: 5.0 vs 2.1 months | [12][13][14][15] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the estrogen receptor signaling pathway and the distinct mechanisms of action of fulvestrant and the newer endocrine therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the preclinical evaluation of these endocrine therapies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of a compound on cell proliferation.
Workflow:
Protocol Outline:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[16][17][18]
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., fulvestrant, elacestrant) and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[17][18]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined.
Estrogen Receptor Degradation Assay (Western Blot)
This assay quantifies the amount of ER protein in cells following drug treatment.
Workflow:
Protocol Outline:
-
Cell Treatment: Breast cancer cells are treated with the test compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[19]
-
Detection: A chemiluminescent substrate is added, and the signal is detected.
-
Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation.[8][20]
In Vivo Xenograft Tumor Growth Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
Workflow:
Protocol Outline:
-
Cell Implantation: Human breast cancer cells are implanted into the mammary fat pad of immunodeficient mice. For ER+ models, estrogen supplementation is often required.[21][22][23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment groups and receive the test compound or vehicle control via the appropriate route of administration and schedule.[21]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for biomarkers, such as ER expression, to assess pharmacodynamic effects.
Conclusion and Future Directions
The landscape of endocrine therapy for ER+ breast cancer is rapidly advancing, with a new generation of oral SERDs and PROTACs demonstrating significant promise in overcoming the limitations of earlier treatments. While direct comparative data for the S enantiomer of fulvestrant is scarce, the extensive preclinical and clinical data for fulvestrant as a whole provide a robust benchmark against which these novel agents are being evaluated.
The emerging therapies, particularly elacestrant, camizestrant, and vepdegestrant, have shown superior or comparable efficacy to fulvestrant in various settings, especially in tumors harboring ESR1 mutations. Their oral bioavailability represents a significant improvement in patient convenience.
Future research should focus on head-to-head clinical trials to definitively establish the optimal sequencing and combination strategies for these new agents. Furthermore, a deeper understanding of the differential activities of fulvestrant's enantiomers could provide valuable insights for the design of future endocrine therapies. The continued development of innovative therapeutic modalities, such as PROTACs, holds the potential to further refine and personalize the treatment of ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 7. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camizestrant May Be Superior to Fulvestrant in Patients With Hormone Receptor–Positive, HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 11. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 13. oncodaily.com [oncodaily.com]
- 14. esmo.org [esmo.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. japsonline.com [japsonline.com]
- 19. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Fulvestrant and Its Metabolites in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant (B1683766), a selective estrogen receptor (ER) downregulator (SERD), is a critical therapeutic agent in the management of hormone receptor-positive breast cancer. Its efficacy is intrinsically linked to its metabolism, which results in several derivatives with varying degrees of biological activity. This guide provides a comprehensive comparative analysis of fulvestrant and its primary metabolites, offering insights into their pharmacological profiles, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Quantitative Comparison
Fulvestrant undergoes extensive metabolism in the liver, primarily through oxidation, sulfation, and glucuronidation.[1] The main metabolites identified are fulvestrant sulfone, 17-ketofulvestrant, fulvestrant 3-sulfate, and fulvestrant glucuronides.[1] A critical aspect of understanding fulvestrant's overall therapeutic effect is to quantify the biological activity of these metabolites in comparison to the parent drug.
The following tables summarize the available quantitative data for the estrogen receptor binding affinity and the anti-proliferative effects of fulvestrant and its key metabolites.
Table 1: Estrogen Receptor (ERα) Binding Affinity
| Compound | IC50 (nM) | Relative Potency vs. Fulvestrant |
| Fulvestrant | 0.94[2] | 1.0 |
| Fulvestrant Sulfone | Comparable to Fulvestrant[3] | ~1.0 |
| 17-Ketofulvestrant | 4.5-fold less potent than Fulvestrant[3] | ~0.22 |
| Fulvestrant 3-Sulfate | Data Not Available | - |
| Fulvestrant Glucuronides | Data Not Available | - |
Table 2: Anti-Proliferative Activity in ER-Positive Breast Cancer Cells (MCF-7)
| Compound | GI50 (nM) | Relative Potency vs. Fulvestrant |
| Fulvestrant | 0.29[4][5] | 1.0 |
| Fulvestrant Sulfone | Data Not Available | - |
| 17-Ketofulvestrant | Data Not Available | - |
| Fulvestrant 3-Sulfate | Data Not Available | - |
| Fulvestrant Glucuronides | Data Not Available | - |
Metabolic Pathway of Fulvestrant
The biotransformation of fulvestrant is a multi-step process involving several enzymatic pathways. The following diagram illustrates the major metabolic routes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.
Materials:
-
Rat uterine cytosol (source of ER)
-
[³H]-Estradiol (radioligand)
-
Test compounds (Fulvestrant and its metabolites)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol) is collected.
-
Competitive Binding Reaction: A fixed concentration of [³H]-Estradiol and varying concentrations of the unlabeled competitor (fulvestrant or its metabolites) are incubated with the uterine cytosol at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: A hydroxylapatite slurry is added to the incubation mixture. The hydroxylapatite binds to the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.
-
Quantification: The radioactivity of the pellet, representing the bound [³H]-Estradiol, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Estradiol is determined and expressed as the IC50 value.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a test compound on estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (Fulvestrant and its metabolites)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 5-7 days) to allow for cell proliferation.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the test compound that inhibits cell growth by 50% (GI50) is calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of fulvestrant and its metabolites.
Conclusion
This comparative analysis reveals that while fulvestrant is the primary active agent, some of its metabolites, particularly the sulfone and 17-keto forms, retain a degree of antiestrogenic activity.[3] The sulfone metabolite appears to be nearly as potent as the parent compound in terms of antiestrogenic effects, whereas the 17-keto metabolite is significantly less active.[3] The biological activities of the sulfated and glucuronidated metabolites have not been extensively reported in publicly available literature. A comprehensive understanding of the complete metabolic and activity profile is crucial for optimizing therapeutic strategies and for the development of next-generation SERDs with improved pharmacological properties. Further research is warranted to fully elucidate the in vivo contribution of each metabolite to the overall clinical efficacy of fulvestrant.
References
Assessing the Contribution of the S-Enantiomer to Overall Drug Effect: A Comparative Guide
For researchers and professionals in drug development, understanding the distinct contribution of each enantiomer to a drug's overall effect is a critical aspect of modern pharmacology. A significant number of drugs are chiral, existing as mirror-image stereoisomers (enantiomers) labeled (S) and (R).[1][2] These enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles due to their interactions with the inherently chiral environment of the human body, such as enzymes and receptors.[1][3][4] This guide provides a comparative framework for assessing the S-enantiomer's contribution, supported by experimental data and detailed protocols.
Pharmacodynamic and Pharmacokinetic Differences: A Comparative Overview
The two enantiomers of a chiral drug can differ significantly in their biological activity. One enantiomer, termed the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects or toxicity.[3][4] For many drugs, the (S)-enantiomer is the active eutomer. For instance, (S)-ibuprofen is over 100 times more potent as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme than (R)-ibuprofen.[5][6] Similarly, the therapeutic effects of the proton pump inhibitor omeprazole (B731) and the antidepressant citalopram (B1669093) reside mainly in their (S)-enantiomers.[5][7]
Beyond different pharmacodynamics, enantiomers often display stereoselective pharmacokinetics, meaning they are absorbed, distributed, metabolized, and excreted (ADME) at different rates.[1][7][8] For example, the bioavailability of (R)-verapamil is more than double that of (S)-verapamil due to reduced first-pass metabolism.[5][9] These differences underscore the importance of studying each enantiomer separately.
Comparative Data: S-Enantiomer vs. R-Enantiomer
The following tables summarize quantitative data from studies comparing the activity and pharmacokinetic properties of S- and R-enantiomers for several common drugs.
Table 1: Comparative Pharmacodynamics of Selected Enantiomers
| Drug | Enantiomer | Target | Metric | Value | Reference |
| Ibuprofen (B1674241) | (S)-Ibuprofen | COX-1 | Potency (vs. R) | >100-fold more potent | [5][6] |
| (R)-Ibuprofen | COX-1 | Potency (vs. S) | Largely inactive | [3] | |
| Citalopram | (S)-Citalopram | Serotonin Transporter | Potency (vs. R) | >100-fold more potent | [5] |
| (R)-Citalopram | Serotonin Transporter | Potency (vs. S) | Weak inhibitor | [5] | |
| Ketamine | (S)-Ketamine | NMDA Receptor | Antidepressant Effect | More potent | [10] |
| (R)-Ketamine | NMDA Receptor | Psychomimetic Effects | More associated | [5] | |
| Bupivacaine | (S)-Bupivacaine | Sodium Channels | Cardiotoxicity | Significantly less toxic | [4][6] |
| (R)-Bupivacaine | Sodium Channels | Cardiotoxicity | Main contributor | [5][6] | |
| Albuterol | (R)-Albuterol* | β2-Adrenergic Receptor | Therapeutic Effect | Responsible for effect | [11] |
| (S)-Albuterol | β2-Adrenergic Receptor | Therapeutic Effect | Contributes to side effects | [7] |
*Note: For Albuterol, the active enantiomer is designated (R). This is included to illustrate that the active form is not always the (S)-enantiomer.
Table 2: Comparative Pharmacokinetics of Selected Enantiomers
| Drug | Enantiomer | Pharmacokinetic Parameter | Value | Comparison Note | Reference |
| Verapamil | (S)-Verapamil | Bioavailability | ~20% | Subject to higher first-pass metabolism | [9] |
| (R)-Verapamil | Bioavailability | ~50% | Less first-pass metabolism | [5] | |
| Fluoxetine | (S)-Fluoxetine | Half-life | ~1-3 days | Shorter half-life | [5] |
| (R)-Fluoxetine | Half-life | ~4-6 days | Longer half-life | [5] | |
| Aminoglutethimide (B1683760) | (S)-AG | Renal Clearance | - | 2.3-fold greater than R-AG | [12] |
| (R)-AG | Plasma Concentration | - | ~1.5 times higher than S-AG | [12] | |
| Ethosuximide (B1671622) | (S)-Ethosuximide | Total Body Clearance | - | Significantly lower than R-enantiomer | [13] |
| (R)-Ethosuximide | Elimination Half-life | - | Significantly shorter than S-enantiomer | [13] |
Experimental Protocols for Enantiomer Assessment
Assessing the contribution of the S-enantiomer requires robust analytical methods to separate and quantify the individual enantiomers from biological matrices and in vitro assays.
Key Experimental Methodologies
-
Chiral Chromatography: This is the most common approach for separating enantiomers.[14][15] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique.[14][16]
-
In Vitro Functional Assays: These experiments measure the biological activity of each enantiomer. This includes receptor binding assays, enzyme inhibition assays, and cell-based functional screens.[17]
-
Pharmacokinetic Studies: These studies are conducted in vivo to determine the ADME profile of each enantiomer after administration of the racemate or the individual isomers.[8]
Protocol: Chiral HPLC for Enantiomeric Separation of Ibuprofen
This protocol provides a general framework for the separation of ibuprofen enantiomers, a common requirement in assessing the contribution of the active (S)-form.
Objective: To separate and quantify (S)-Ibuprofen and (R)-Ibuprofen from a sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a vancomycin-based CSP like Chirobiotic V).[15]
-
Mobile Phase: Polar Ionic Mode (PIM), typically methanol (B129727) with small amounts of a volatile ammonium (B1175870) salt (e.g., 0.1% ammonium trifluoroacetate).[18]
-
Ibuprofen standard (racemic, and pure S- and R-enantiomers if available).
-
Sample for analysis (e.g., plasma extract, reaction mixture).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).
-
Detector Wavelength: Set the UV detector to a wavelength appropriate for ibuprofen (e.g., 220 nm).
-
Standard Injection: Inject a known concentration of the racemic ibuprofen standard to determine the retention times for the (S)- and (R)-enantiomers. Inject pure standards if available to confirm peak identity.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase. If analyzing a biological matrix like plasma, a protein precipitation and extraction step is required first.
-
Sample Injection: Inject the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times from the standard run.
-
Quantification: Calculate the concentration of each enantiomer by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. The percentage of the S-enantiomer can then be determined.
Visualizing Enantiomer Assessment and Action
Diagrams are essential for visualizing the complex processes involved in assessing and understanding enantiomer-specific drug effects.
Caption: A typical experimental workflow for assessing the S-enantiomer.
Caption: How enantiomers interact differently with a chiral receptor.
Caption: Potential fates and effects of enantiomers after administration.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. nps.org.au [nps.org.au]
- 6. ole.uff.br [ole.uff.br]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods [mdpi.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant | MDPI [mdpi.com]
- 11. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OAR@UM: The pharmacokinetics of ethosuximide enantiomers in the rat [um.edu.mt]
- 14. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral analysis - Wikipedia [en.wikipedia.org]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 19. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Fulvestrant Stereoisomers: An Objective Comparison in Estrogen Receptor Downregulation
For Researchers, Scientists, and Drug Development Professionals
Fulvestrant (B1683766), a selective estrogen receptor downregulator (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. A key aspect of its chemical nature is the presence of a chiral center at the sulfur atom in its side chain, resulting in two diastereomers: Fulvestrant Sulfoxide (B87167) A and Fulvestrant Sulfoxide B. This guide provides a comprehensive comparison of these stereoisomers, with a focus on their role in estrogen receptor (ER) downregulation, supported by available data and detailed experimental methodologies.
Executive Summary
Mechanism of Action: Estrogen Receptor Downregulation
Fulvestrant competitively binds to the estrogen receptor, a key driver of growth in hormone-sensitive breast cancers. This binding event triggers a conformational change in the receptor, inhibiting its dimerization and nuclear localization.[2] Ultimately, the fulvestrant-ER complex is targeted for degradation by the cellular proteasome machinery, leading to a significant reduction in the total cellular levels of the estrogen receptor. This downregulation of ER effectively abrogates estrogen-mediated signaling pathways that promote tumor growth.
Figure 1: Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action.
Comparative Data of Fulvestrant Diastereomers
Based on regulatory agency reviews, the following table summarizes the comparative properties of the fulvestrant diastereomers. It is important to note that specific IC50 or percentage degradation values from direct comparative studies are not publicly available.
| Property | Fulvestrant Sulfoxide A | Fulvestrant Sulfoxide B | Racemic Fulvestrant |
| Stereochemistry | Diastereomer 1 (at sulfoxide) | Diastereomer 2 (at sulfoxide) | Mixture (approx. 45:55 A:B)[1] |
| ER Binding Affinity | High | High | High |
| ER Downregulation | Induces ER Degradation | Induces ER Degradation | Induces ER Degradation |
| Pharmacological Potency | Considered equally potent to B[1] | Considered equally potent to A[1] | Established clinical efficacy |
| Pharmacokinetics | No significant difference from B[1] | No significant difference from A[1] | Well-characterized |
Experimental Protocols for Assessing ER Downregulation
While specific comparative data for the individual diastereomers are not published, the following is a detailed, representative protocol for quantifying the downregulation of the estrogen receptor by fulvestrant in a breast cancer cell line model, such as MCF-7.
Western Blotting for ERα Protein Levels
This method is a standard and robust technique to quantify changes in the protein level of ERα following treatment with fulvestrant.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells (or another ER-positive breast cancer cell line) in appropriate growth medium (e.g., DMEM with 10% FBS) to ~70-80% confluency.
-
For experiments, switch to a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 24 hours to reduce background estrogenic effects.
-
Treat cells with varying concentrations of fulvestrant (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of ERα protein remaining compared to the vehicle-treated control.
Figure 2: Experimental Workflow for Western Blot Analysis of ERα Downregulation.
Conclusion
References
Safety Operating Guide
Safe Disposal of Fulvestrant (S enantiomer): A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Fulvestrant (S enantiomer), a potent pharmaceutical compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Fulvestrant is classified as a hazardous substance, primarily for its reproductive toxicity and potential for long-lasting adverse effects on aquatic life.[1][2] Therefore, strict adherence to these disposal protocols is imperative.
Hazard and Waste Management Summary
All personnel handling Fulvestrant must be fully aware of its hazard profile to manage its waste stream correctly. Improper disposal, such as release into drains or water courses, is to be strictly avoided.[1][3]
| Hazard Classification | Management and Disposal Requirements |
| Reproductive Toxicity (Category 1A/1B) [1] | Handle with appropriate personal protective equipment (PPE). Store locked up.[1] |
| Hazardous to the Aquatic Environment (Long-term) [1] | Prevent release into the environment.[1][4] Do not discard via wastewater or household waste.[5][6][7] |
| Cytotoxic/Antineoplastic Agent [8][9][10][11] | Segregate from other chemical waste.[8] Dispose of as hazardous chemical waste.[8] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of Fulvestrant (S enantiomer) and associated contaminated materials.
Personal Protective Equipment (PPE)
Before handling Fulvestrant waste, all personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Use double chemotherapy-grade nitrile gloves.[8] Gloves must be inspected for integrity before use.[12][13]
-
Lab Coat/Gown: Wear a long-sleeved, impermeable gown.[9]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3][12][13]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use suitable respiratory equipment.[12]
Waste Segregation and Containment
Proper segregation is critical for compliant disposal. Do not mix Fulvestrant waste with other laboratory waste streams.[8]
-
Unused/Expired Fulvestrant:
-
Contaminated Materials:
-
Sharps: All needles and syringes contaminated with Fulvestrant must be placed directly into a designated, puncture-proof cytotoxic sharps container.[9] Do not recap needles.[8]
-
Solid Waste: Items such as gloves, gowns, bench paper, and empty vials must be disposed of in a dedicated, clearly labeled cytotoxic waste container or bag.[8][9]
-
Liquid Waste: Do not pour liquid Fulvestrant waste down the drain.[3] Collect all contaminated liquid waste in a sealed, properly labeled hazardous waste container.
-
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3][12]
Final Disposal Procedure
The final disposal method must comply with all federal, state, and local regulations.[1][12]
-
Engage a Licensed Contractor: All Fulvestrant waste must be offered to a licensed professional waste disposal service.[3][13]
-
Incineration: The recommended method of destruction is through high-temperature incineration in a facility equipped with an afterburner and scrubber.[3][13]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in line with regulatory requirements.
Spill Management Protocol
In the event of a spill, act immediately to contain and clean the area.
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1]
-
Wear Full PPE: Don the appropriate PPE as described in Step 1.
-
Contain the Spill:
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated cytotoxic waste container for disposal.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Fulvestrant waste.
Caption: Workflow for the safe segregation and disposal of Fulvestrant waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. ec.europa.eu [ec.europa.eu]
- 8. web.uri.edu [web.uri.edu]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. danielshealth.ca [danielshealth.ca]
- 11. hse.gov.uk [hse.gov.uk]
- 12. esschemco.com [esschemco.com]
- 13. medline.com [medline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
